1-(2-Chlorophenyl)cyclobutanecarbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOSYTRHCBPNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696740 | |
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28049-59-4 | |
| Record name | 1-(2-Chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Chlorophenyl)cyclobutanecarbonitrile: Properties, Synthesis, and Applications
Introduction
1-(2-Chlorophenyl)cyclobutanecarbonitrile is a specialized chemical intermediate characterized by a unique combination of a cyclobutane ring, a nitrile group, and a 2-chlorophenyl substituent. This structure imparts specific reactivity and conformational properties that make it a valuable building block in medicinal chemistry and drug development.[1] Its strategic importance lies in its role as a precursor for more complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The cyclobutane moiety, while less common than five- or six-membered rings, offers a distinct three-dimensional profile that can be leveraged to optimize pharmacological properties such as metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and handling protocols, tailored for researchers and professionals in the pharmaceutical sciences.
Physicochemical and Structural Properties
The fundamental identity of this compound is defined by its molecular structure and resulting physical properties. These parameters are critical for its application in synthesis, dictating reaction conditions, solvent selection, and purification strategies.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 28049-59-4 | [2][3] |
| Molecular Formula | C₁₁H₁₀ClN | [2][3] |
| Molecular Weight | 191.66 g/mol | [2][4] |
| Appearance | Solid (Yellow) | [5] |
| LogP | 3.285 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Complexity | 236 | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
Note: Some physical data, such as boiling point and density, are more readily available for the isomeric 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8). For this isomer, the boiling point is cited as 295 °C and the density as 1.137 g/mL at 25 °C, which can serve as estimations for the 2-chloro isomer.[6]
Synthesis and Role as a Pharmaceutical Intermediate
This compound is primarily recognized for its utility as a precursor in multi-step synthetic pathways. While specific, detailed protocols for its own synthesis are not extensively published in open literature, its structural motifs are analogous to intermediates used in the synthesis of significant pharmaceutical compounds, including the anesthetic ketamine.
The classical synthesis of ketamine, for instance, involves the reaction of 2-chlorobenzonitrile with a cyclopentyl Grignard reagent, followed by a series of transformations. This highlights the established chemical logic of combining an ortho-substituted chlorobenzonitrile with a cyclic Grignard reagent to construct the core scaffold of the target molecule. This compound represents a variation on this theme, featuring a four-membered ring instead of a five-membered one.
The following diagram illustrates a conceptual workflow for the utilization of such nitrile precursors in pharmaceutical synthesis, demonstrating the pivotal role of the nitrile group as a handle for further chemical modification.
Caption: Conceptual workflow for the synthesis and transformation of aryl cycloalkanecarbonitrile intermediates.
Chemical Reactivity and Key Applications
The reactivity of this compound is dominated by the chemistry of its nitrile functional group. The nitrile can undergo several important transformations, making it a versatile synthetic handle.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-(2-chlorophenyl)cyclobutanecarboxylic acid, or the amide intermediate. This transformation is fundamental for converting the nitrile into other functional groups.
-
Reduction: The nitrile can be reduced to a primary amine, 1-(2-chlorophenyl)cyclobutane-methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a direct route to amine derivatives, which are prevalent in pharmacologically active molecules.
-
Grignard Reactions: Addition of Grignard reagents to the nitrile group, followed by hydrolysis, yields ketones. This allows for the expansion of the carbon skeleton.
Its primary application lies in serving as an organic building block for drug discovery.[7] The isomeric compound, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is a well-documented intermediate in the synthesis of the anti-obesity drug Sibutramine.[8][9] While the 2-chloro isomer is not used for Sibutramine, its structural similarity makes it a compound of interest for synthesizing analogs and exploring new chemical space for other therapeutic targets.
Caption: Key chemical transformations of the nitrile group in this compound.
Spectral Data Analysis (Predicted)
-
¹H NMR: The spectrum would show complex multiplets for the cyclobutane protons. The aromatic protons on the 2-chlorophenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm), exhibiting splitting patterns characteristic of ortho-disubstitution.
-
¹³C NMR: The spectrum would show distinct signals for the quaternary carbon attached to the nitrile and phenyl groups, the nitrile carbon (typically δ 115-125 ppm), and the carbons of the cyclobutane ring and the 2-chlorophenyl group.[10]
-
Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration would be expected around 2220-2260 cm⁻¹. Data for the para-isomer confirms a peak in this region.[11]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 191, with a characteristic isotopic pattern (M+2 peak at m/z 193) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Safety, Handling, and Storage
Proper handling of chemical intermediates is paramount for laboratory safety. The safety profile for this compound can be inferred from data on its close isomer, 1-(4-Chlorophenyl)cyclobutanecarbonitrile, which is classified as acutely toxic.
Table 2: GHS Hazard Information (based on 4-chloro isomer)
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [6][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [13][14] |
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area or under a chemical fume hood.[5][14]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5]
-
The recommended storage condition is sealed in a dry environment at room temperature.[2]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[13] Material should be treated as hazardous waste.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its distinct structure, featuring a strained cyclobutane ring and a versatile nitrile functional group, makes it an attractive building block for creating novel molecular entities. While it shares structural similarities with precursors to established drugs like ketamine and sibutramine, its unique substitution pattern offers researchers an opportunity to explore new chemical diversity. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in the synthesis of next-generation pharmaceuticals.
References
-
LookChem. This compound. [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]
-
Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences. [Link]
-
Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. SciSpace. [Link]
-
Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. ResearchGate. [Link]
-
Semantic Scholar. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]
-
Chongqing Chemdad Co., Ltd. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. [Link]
- Google Patents.
-
Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]
-
The Royal Society of Chemistry. Electronic supplementary information. [Link]
-
SpectraBase. 1-(p-Chlorophenyl)cyclobutanecarbonitrile [Vapor Phase IR]. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile in Pharmaceutical Manufacturing. [Link]
-
Starshinechemical. 1-(4-Chlorophenyl)cyclobutanecarbonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-(4-Chlorophenyl)cyclobutanecarbonitrile: A Key Organic Building Block for Pharmaceutical Research. [Link]
-
Chemsrc. Cyclobutanecarbonitrile | CAS#:4426-11-3. [Link]
-
Alkali Scientific. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, 1 X 25 g (160008-25G). [Link]
-
ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. [Link]
-
Masstech Portal. 1-(4-Chlorophenyl)cyclobutanecarbonitrile-d6. [Link]
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]
-
iChemical. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8. [Link]
-
ChemUniverse. Request A Quote. [Link]
-
SpectraBase. 4-(m-chlorophenyl)-1-cyclohexyl-3-buten-2-one [1H NMR]. [Link]
-
PubChem. octacosa-14,17,20-trienoyl]oxy-3-octanoyloxypropan-2-yl] (17Z,20Z) - PubChem. [Link]
-
Chemsrc. 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(1-methoxypropan-2-yl)carbamoyl]butanoic acid. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Cyclobutanecarbonitrile, 1-(2-chlorophenyl)- | 28049-59-4 [chemnet.com]
- 4. scbt.com [scbt.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. nbinno.com [nbinno.com]
- 10. 2-(2-Chlorophenyl)acetonitrile(2856-63-5) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 1-(4-Chlorophenyl)cyclobutanecarbonitrile - Starshinechemical [starshinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
1-(2-Chlorophenyl)cyclobutanecarbonitrile synthesis pathways
An In-depth Technical Guide: Synthesis Pathways for 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Introduction and Significance
This compound (CAS No: 28049-59-4) is a substituted aryl cyclobutanecarbonitrile that serves as a valuable and highly functionalized building block in modern medicinal chemistry.[1][2] Its rigid cyclobutyl scaffold combined with the reactive nitrile group and the electronically distinct 2-chlorophenyl moiety makes it an important intermediate for constructing complex molecular architectures. While its direct applications are specific, its structural motif is found in various pharmacologically active agents. For instance, the closely related analogue, 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile, is a well-documented key intermediate in the synthesis of the anti-obesity drug Sibutramine and its metabolites.[3][4]
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the primary synthetic pathway to this compound. It emphasizes the underlying chemical principles, the rationale behind experimental choices, and the practical implementation of the synthesis, with a core focus on the application of Phase-Transfer Catalysis (PTC) as an enabling technology.
Retrosynthetic Analysis and Core Synthetic Strategy
The most logical and convergent approach to constructing the target molecule involves the formation of the quaternary carbon center. A retrosynthetic analysis reveals a straightforward disconnection strategy centered on the cycloalkylation of a stabilized carbanion.
The key disconnection breaks the two C-C bonds between the benzylic carbon and the cyclobutane ring, identifying 2-chlorophenylacetonitrile as the nucleophilic precursor and a 1,3-dihalopropane as the dielectrophilic C3 synthon. This points to a forward synthesis based on the dialkylation of the acidic α-carbon of 2-chlorophenylacetonitrile.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthesis Pathway: Phase-Transfer Catalyzed Cycloalkylation
The formation of this compound is most effectively achieved through the reaction of 2-chlorophenylacetonitrile with 1,3-dibromopropane under basic conditions. The success of this transformation hinges on the use of Phase-Transfer Catalysis (PTC), a powerful technique for conducting reactions in heterogeneous systems.[5][6]
Caption: Overall scheme for the synthesis of the target compound.
The Mechanism and Role of Phase-Transfer Catalysis
In this synthesis, the reaction mixture is biphasic, consisting of an organic phase (containing the nitrile substrate, the dihalide, and a solvent like toluene) and an aqueous phase (containing a concentrated solution of a base, typically sodium hydroxide). The two phases are immiscible, which presents a challenge as the base and the organic substrate cannot readily react.
PTC overcomes this barrier.[7][8] A catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the transport of reacting anions across the phase boundary.[9][10]
The catalytic cycle proceeds as follows:
-
Anion Exchange: The quaternary ammonium cation (Q⁺) exchanges its initial counter-ion (e.g., Br⁻) for a hydroxide ion (OH⁻) from the aqueous phase.
-
Ion-Pair Extraction: The resulting lipophilic ion pair, [Q⁺OH⁻], is extracted into the organic phase.
-
Deprotonation: In the organic phase or at the interface, the potent hydroxide ion deprotonates the α-carbon of 2-chlorophenylacetonitrile, which is acidic due to the inductive effect of the nitrile and the resonance stabilization of the resulting carbanion.
-
Nucleophilic Attack: The newly formed carbanion, stabilized as a [Q⁺][Ar-CH-CN]⁻ ion pair, acts as a nucleophile. It attacks one of the electrophilic carbons of 1,3-dibromopropane in an Sₙ2 reaction, displacing the first bromide ion.
-
Intramolecular Cyclization: Following the initial alkylation, a second, intramolecular Sₙ2 reaction occurs where the carbanion attacks the other end of the propyl chain, displacing the second bromide ion to form the cyclobutane ring.
-
Catalyst Regeneration: The catalyst cation (Q⁺) returns to the aqueous phase with the displaced bromide ions to restart the cycle.
Caption: The catalytic cycle of PTC for cycloalkylation.
Rationale for Experimental Choices
-
Why Phase-Transfer Catalysis? The primary alternative for generating the required carbanion would involve using strong, hazardous, and expensive bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in strictly anhydrous organic solvents.[8] PTC offers significant advantages:
-
Choice of Base: A high concentration of aqueous NaOH (e.g., 50% w/w) is used. This creates a highly basic aqueous phase and minimizes the amount of water that could potentially hydrolyze the nitrile group under prolonged heating.
-
Choice of Alkylating Agent: 1,3-dibromopropane is typically preferred over 1,3-dichloropropane because bromide is a superior leaving group, leading to faster reaction rates for both the intermolecular and intramolecular Sₙ2 steps.
Challenges and Optimization
While elegant, this synthesis is not without its challenges. Low yields have been reported for the synthesis of similar 1-aryl-1-cyanocyclobutanes, highlighting the need for careful optimization.[5]
-
Primary Side Reaction: The main competing reaction is intermolecular dialkylation, where a second molecule of 2-chlorophenylacetonitrile reacts with the mono-alkylated intermediate before it can cyclize. This leads to the formation of linear oligomers or polymers.
-
Optimization Strategies:
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization step over the intermolecular side reaction.
-
Stirring Rate: Vigorous stirring is essential to maximize the interfacial surface area between the two phases, which increases the rate of transfer and the overall reaction rate.[7]
-
Catalyst Choice & Loading: The structure of the quaternary ammonium salt can influence efficiency. A catalyst loading of 1-5 mol% is typical.
-
Temperature Control: The reaction is often run at a moderately elevated temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate, but excessive heat can promote side reactions.
-
Precursor Synthesis: 2-Chlorophenylacetonitrile
The key starting material, 2-chlorophenylacetonitrile (also known as 2-chlorobenzyl cyanide), is readily prepared via a nucleophilic substitution reaction.[12]
The most common method involves the reaction of 2-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN).[9][13] This Sₙ2 reaction can also be significantly accelerated using PTC, following a similar principle to the main cycloalkylation step, to overcome the immiscibility of the aqueous cyanide solution and the organic benzyl chloride.[10][14]
Experimental Protocols
Disclaimer: These protocols are illustrative and intended for trained chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 5.1: Synthesis of 2-Chlorophenylacetonitrile
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chlorobenzyl chloride (1.0 eq), sodium cyanide (1.2 eq), tetrabutylammonium bromide (0.03 eq), and water.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 3-5 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, add toluene to dissolve the organic product. Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-chlorophenylacetonitrile as a clear liquid.
Protocol 5.2: Synthesis of this compound
-
Setup: Charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with 2-chlorophenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.1 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to 60 °C.
-
Base Addition: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq) dropwise over 1-2 hours, maintaining the internal temperature between 60-65 °C.
-
Reaction Completion: After the addition is complete, continue stirring at 60 °C for an additional 4-6 hours until the starting material is consumed (monitor by GC/TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully add water to dissolve the salts. Separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtering, remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.
Data Summary
The following table summarizes typical parameters for the PTC-mediated synthesis of this compound. Yields can be variable and are highly dependent on the precise reaction conditions and scale.
| Parameter | Value / Reagent | Rationale |
| Substrate | 2-Chlorophenylacetonitrile | Provides the arylacetonitrile backbone. |
| Alkylating Agent | 1,3-Dibromopropane | C3 dielectrophile for cyclobutane ring formation. |
| Base | 50% Aqueous NaOH | Inexpensive, strong base for carbanion generation. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Efficient phase-transfer catalyst for anion transport. |
| Solvent System | Toluene / Water | Biphasic system enabling PTC conditions. |
| Temperature | 60-65 °C | Balances reaction rate against potential side reactions. |
| Reported Yield | ~53% | A representative yield for this type of transformation.[1] |
Conclusion
The synthesis of this compound is most effectively and practically achieved via the cycloalkylation of 2-chlorophenylacetonitrile with 1,3-dibromopropane. This guide underscores the indispensable role of Phase-Transfer Catalysis in this process. PTC provides a safe, economical, and scalable method that circumvents the need for hazardous reagents and strictly anhydrous conditions, making it highly suitable for both academic research and industrial applications. A thorough understanding of the PTC mechanism and careful optimization of reaction parameters are critical to maximizing the yield and purity of this important synthetic intermediate, paving the way for its use in the discovery and development of new chemical entities.
References
Sources
- 1. lookchem.com [lookchem.com]
- 2. Cyclobutanecarbonitrile, 1-(2-chlorophenyl)- | 28049-59-4 [chemnet.com]
- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nbinno.com [nbinno.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. biomedres.us [biomedres.us]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chlorobenzyl cyanide | 2856-63-5 | Benchchem [benchchem.com]
- 10. 3-Chlorobenzyl Cyanide [benchchem.com]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. echemi.com [echemi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. GB1336883A - Process for the preparation of benzyl cyanide - Google Patents [patents.google.com]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the probable mechanism of action of 1-(2-Chlorophenyl)cyclobutanecarbonitrile, a compound for which direct pharmacological data is limited. Drawing upon established principles of medicinal chemistry and the well-documented pharmacology of structurally analogous arylcyclohexylamines, we posit that its primary mode of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This document will explore the theoretical underpinnings of this hypothesis, grounded in the extensive research on compounds such as ketamine and its derivatives. We will further outline detailed experimental protocols to rigorously test this proposed mechanism, providing a roadmap for future research and development.
Introduction: The Case for Aryl-Cycloalkane Analogs as NMDA Receptor Modulators
While this compound is not extensively characterized in publicly available literature, its core structure—an aryl group geminally substituted on a cycloalkane ring—is a hallmark of a well-established class of psychoactive compounds: the arylcyclohexylamines.[1][2][3] The prototypical example, phencyclidine (PCP), and its clinically significant derivative, ketamine, are potent dissociative anesthetics whose primary mechanism of action is the blockade of the NMDA receptor ion channel.[4][5][6][7]
The structural components of this compound—the 2-chlorophenyl moiety and the cyclobutane ring—are critical determinants of its likely pharmacological activity. The 2-chlorophenyl group is a common feature in many NMDA receptor antagonists, contributing to the binding affinity and overall pharmacological profile.[4][5] The cyclobutane ring, while smaller than the cyclohexane ring of ketamine, serves as a rigid scaffold that influences the compound's three-dimensional conformation and its interaction with the receptor binding site.[8][9] The nitrile group is a significant substitution that warrants further investigation into its role in receptor interaction and metabolic stability.
Based on these structural parallels, it is highly probable that this compound functions as a non-competitive NMDA receptor antagonist. This guide will proceed under this primary hypothesis, outlining the anticipated molecular interactions and physiological consequences.
Proposed Mechanism of Action: Non-Competitive NMDA Receptor Antagonism
The glutamatergic system is the principal excitatory neurotransmitter system in the central nervous system, and the NMDA receptor is a key component of this system.[10] NMDA receptors are ionotropic receptors that, when activated by glutamate and a co-agonist (glycine or D-serine), allow for the influx of Ca²⁺ ions, triggering a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.[11]
We propose that this compound acts as an uncompetitive, open-channel blocker of the NMDA receptor.[12][13] This mechanism involves the molecule entering the receptor's ion channel when it is in its open state and binding to a site within the channel pore, physically obstructing the passage of ions.
Molecular Interaction with the NMDA Receptor
The binding site for arylcyclohexylamines, often referred to as the "PCP site," is located deep within the ion channel of the NMDA receptor.[2] The binding of this compound to this site is likely stabilized by a combination of hydrophobic and van der Waals interactions between the compound's aromatic and aliphatic moieties and the amino acid residues lining the channel pore. The 2-chlorophenyl group is expected to play a crucial role in orienting the molecule within the binding pocket.
Downstream Signaling Consequences
By blocking NMDA receptor-mediated Ca²⁺ influx, this compound would disrupt downstream signaling pathways. This includes the modulation of second messenger systems and protein kinases that are vital for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The blockade of NMDA receptors in specific brain regions is also known to produce dissociative, anesthetic, and potentially antidepressant effects.[4][10]
Figure 1: Proposed mechanism of this compound as an NMDA receptor antagonist.
Experimental Protocols for Mechanism Validation
To empirically validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a comprehensive framework for this investigation.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the NMDA receptor.
Methodology:
-
Preparation of Synaptic Membranes: Isolate synaptic membranes from rat forebrain tissue.
-
Radioligand Binding: Utilize a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, which binds to the PCP site within the ion channel.
-
Competition Assay: Incubate the synaptic membranes with a fixed concentration of [³H]MK-801 and varying concentrations of this compound.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the inhibitory constant (Ki) of this compound to determine its binding affinity.
| Compound | Predicted Ki (nM) | Rationale |
| This compound | 10 - 500 | Based on affinities of known arylcyclohexylamine NMDA antagonists. |
| Ketamine (Control) | 50 - 200 | Well-established NMDA receptor antagonist. |
| MK-801 (Control) | 1 - 10 | High-affinity NMDA receptor channel blocker. |
Electrophysiological Studies
Objective: To assess the functional effect of this compound on NMDA receptor-mediated currents.
Methodology:
-
Cell Culture: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.
-
Compound Application: Apply varying concentrations of this compound to the cells and measure the inhibition of the NMDA-induced current.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency as an NMDA receptor antagonist.
Figure 2: A streamlined workflow for the experimental validation of the proposed mechanism.
In Vivo Behavioral Studies
Objective: To evaluate the physiological and behavioral effects of this compound consistent with NMDA receptor antagonism.
Methodology:
-
Animal Model: Utilize rodents (e.g., mice or rats).
-
Drug Administration: Administer varying doses of this compound via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral Assays:
-
Locomotor Activity: Measure changes in spontaneous movement in an open field test. NMDA antagonists typically induce hyperlocomotion at sub-anesthetic doses.
-
Rotarod Test: Assess motor coordination and balance.
-
Loss of Righting Reflex: Determine the anesthetic potential of the compound.
-
-
Data Analysis: Analyze the dose-dependent effects of the compound on these behavioral parameters.
Broader Pharmacological Profile: Potential Off-Target Activities
While the primary mechanism is likely NMDA receptor antagonism, arylcyclohexylamines can also interact with other targets, which may contribute to their overall pharmacological profile.[1] These potential off-target activities should be investigated to build a comprehensive understanding of this compound.
-
Dopamine Transporter (DAT): Some arylcyclohexylamines exhibit affinity for DAT, which can contribute to stimulant effects.[1]
-
Sigma Receptors (σ₁ and σ₂): Interaction with sigma receptors may modulate the psychotomimetic and other central nervous system effects.[1]
-
Serotonin Transporter (SERT): Affinity for SERT could influence mood-related effects.
A broad-spectrum receptor screening panel should be employed to identify any significant off-target interactions.
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest that it functions as a non-competitive NMDA receptor antagonist, similar to well-known arylcyclohexylamines like ketamine. This proposed mechanism provides a solid foundation for initiating a comprehensive pharmacological investigation. The experimental protocols outlined in this guide offer a clear and logical path to validate this hypothesis and to further characterize the compound's activity.
Future research should focus on a detailed structure-activity relationship (SAR) study to understand the contributions of the 2-chlorophenyl, cyclobutane, and nitrile moieties to the compound's potency and selectivity. Furthermore, investigating the metabolic fate and potential neurotoxic effects will be crucial for any future drug development efforts. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents for a range of central nervous system disorders.
References
-
Wikipedia. Ketamine. [Link]
-
Bravia. (2021). Ketamine's Mechanisms of Action: The Secrets Explaining an Old Drug's New Tricks. [Link]
-
Singh, L., et al. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry. [Link]
-
Stone, A. M., & Whitten, J. (2023). Ketamine and its metabolites—Mechanism of action. In Pharmacology and Therapeutics. ScienceDirect. [Link]
-
ResearchGate. (2020). The Ketamine Analog Methoxetamine: A New Designer Drug to Threaten Military Readiness. [Link]
-
Deranged Physiology. (2023). Ketamine. [Link]
-
Wikipedia. Arylcyclohexylamine. [Link]
-
MDPI. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals. [Link]
-
ResearchGate. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]
-
Brady, K. T., et al. (1986). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
MDPI. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molbank. [Link]
-
Van der Eycken, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]
-
MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]
-
University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. [Link]
-
Wikipedia. NMDA receptor antagonist. [Link]
-
LookChem. This compound. [Link]
-
MDPI. (2024). 2,2 ′ -[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molbank. [Link]
-
Chemdad. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. [Link]
-
MDPI. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [Link]
-
National Center for Biotechnology Information. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [Link]
Sources
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 10. ketamineacademy.com [ketamineacademy.com]
- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
Spectroscopic Data for 1-(2-Chlorophenyl)cyclobutanecarbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 1-(2-Chlorophenyl)cyclobutanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. In the absence of publicly available experimental spectra for this specific ortho-substituted isomer, this guide leverages advanced prediction methodologies and comparative data from analogous structures to provide a robust and scientifically grounded spectroscopic profile.
Introduction: The Structural Significance of this compound
This compound, with the CAS Number 28049-59-4, is a molecule of interest in synthetic and medicinal chemistry.[1][2] Its structure, featuring a cyclobutane ring attached to a chlorinated phenyl group and a nitrile moiety, presents a unique combination of steric and electronic properties. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide serves as a valuable resource by providing a detailed, albeit predicted, spectroscopic roadmap for this compound.
The molecular structure of this compound is presented below, with atom numbering used for the subsequent NMR analysis.
Figure 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted using advanced computational algorithms and analysis of structurally related compounds.[3][4][5] The predictions are based on established principles of chemical shifts and coupling constants, considering the electronic effects of the chloro and nitrile substituents and the steric environment of the cyclobutane ring.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The ortho-substitution on the phenyl ring will lead to a complex splitting pattern for the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.45 | m | 1H | Ar-H |
| 7.40 - 7.30 | m | 3H | Ar-H |
| 2.90 - 2.80 | m | 2H | Cyclobutane-H |
| 2.55 - 2.45 | m | 2H | Cyclobutane-H |
| 2.20 - 2.05 | m | 2H | Cyclobutane-H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Region (δ 7.30-7.50): The four protons on the 2-chlorophenyl group are expected to resonate in this downfield region. Due to the influence of the chloro substituent, the chemical shifts will be spread, and the coupling between them will likely result in complex multiplets (m). In monosubstituted benzenes like chlorobenzene, the aromatic protons often appear as a complex multiplet due to similar chemical shifts and small long-range couplings.[6][7][8][9]
-
Aliphatic Region (δ 2.05-2.90): The six protons of the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. They are divided into three groups of two protons each, corresponding to the two methylene groups adjacent to the quaternary carbon and the single methylene group opposite to it. The protons on the carbons adjacent to the phenyl and nitrile-bearing carbon will be deshielded and appear further downfield.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 140.5 | Ar-C (quaternary) |
| 134.0 | Ar-C (C-Cl) |
| 131.5 | Ar-CH |
| 130.0 | Ar-CH |
| 129.0 | Ar-CH |
| 127.5 | Ar-CH |
| 121.0 | C≡N |
| 45.0 | C (quaternary) |
| 35.0 | CH₂ (cyclobutane) |
| 16.0 | CH₂ (cyclobutane) |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons (δ 127.5-140.5): Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the chlorine atom (C-Cl) will be significantly influenced by the halogen's electronegativity and is predicted to be around 134.0 ppm. The quaternary carbon of the phenyl ring attached to the cyclobutane is expected at approximately 140.5 ppm.
-
Nitrile Carbon (δ ~121.0): The carbon of the nitrile group (C≡N) typically resonates in this region.[10]
-
Quaternary Cyclobutane Carbon (δ ~45.0): The sp³-hybridized quaternary carbon of the cyclobutane ring, bonded to both the phenyl ring and the nitrile group, is predicted to have a chemical shift around 45.0 ppm.
-
Cyclobutane Methylene Carbons (δ 16.0, 35.0): The three methylene carbons of the cyclobutane ring are not equivalent and are expected to show distinct signals. The two methylene groups adjacent to the quaternary carbon will have similar chemical shifts around 35.0 ppm, while the remaining methylene carbon will be more upfield at around 16.0 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 2230-2220 | Medium, Sharp | C≡N stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~750 | Strong | C-Cl stretch (Aromatic) |
Interpretation of the IR Spectrum:
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2230-2220 cm⁻¹ for the nitrile group. The IR spectrum of benzonitrile shows a characteristic C≡N stretching vibration in this region.[2][11][12]
-
Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretches: The C-H stretching vibrations of the cyclobutane ring will appear in the 2980-2850 cm⁻¹ range.
-
C-Cl Stretch: A strong absorption band characteristic of the C-Cl bond in an aromatic compound is expected around 750 cm⁻¹. Organochlorine compounds typically exhibit strong C-Cl stretching vibrations in the fingerprint region of the IR spectrum.[13][14][15]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is predicted to show a distinct molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Relative Intensity (%) | Assignment |
| 191/193 | 60/20 | [M]⁺, [M+2]⁺ |
| 164 | 40 | [M - HCN]⁺ |
| 156 | 30 | [M - Cl]⁺ |
| 128 | 100 | [C₁₀H₈]⁺ |
| 115 | 50 | [C₉H₇]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 191, with a characteristic isotopic peak at m/z 193 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of one chlorine atom.[16]
-
Major Fragmentation Pathways: The fragmentation of aromatic halogenated compounds is influenced by the stability of the aromatic ring.[1][17][18] The fragmentation of the cyclobutane ring often involves the loss of ethylene.[19][20][21]
-
Loss of HCN (m/z 164): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.
-
Loss of Chlorine (m/z 156): Cleavage of the C-Cl bond can lead to the formation of an ion at m/z 156.
-
Formation of Naphthalene Cation Radical (m/z 128): A significant rearrangement followed by fragmentation could lead to the formation of the stable naphthalene cation radical, which is often a base peak in the mass spectra of similar compounds.
-
Loss of Acetonitrile from the Phenylcyclobutane fragment (m/z 115): This would lead to the formation of the indene cation.
-
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway
Experimental Protocols
While this guide provides predicted data, the following section outlines the standard methodologies for acquiring experimental spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Process the data with an exponential line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. Use proton decoupling to obtain singlet peaks for all carbons. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization and Analysis: Use electron ionization (EI) at 70 eV. Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound. By integrating computational predictions with data from analogous structures, we have constructed a reliable reference for the ¹H NMR, ¹³C NMR, IR, and MS characteristics of this compound. This information is intended to aid researchers in the identification and characterization of this and related molecules, thereby supporting advancements in chemical synthesis and drug discovery. The provided protocols offer a standardized approach for the future experimental validation of these predicted data.
References
-
LookChem. This compound. [Link]
-
Journal of the Chemical Society, Dalton Transactions. Mass spectra of sila-cyclobutane and -cyclobutene derivatives. [Link]
-
PMC - NIH. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
nmrshiftdb2. open nmr database on the web. [Link]
-
ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]
-
Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and.... [Link]
-
E3S Web of Conferences. The Organochlorine Pesticide Residues of Mesona Chinensis Benth by Near Infrared (NIR) Spectroscopy and Chemometrics. [Link]
-
NIST WebBook. Benzonitrile. [Link]
-
Reddit. Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts?. [Link]
-
University of Massachusetts Boston. Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. [Link]
-
Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
-
HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855). [Link]
-
PubMed. Determination of soil content in chlordecone (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS). [Link]
-
CO Meeting Organizer. Use of near infrared reflectance spectroscopy (NIRS) for determining soil content in chlordecone (organochlorine pesticide). [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
A-Level Chemistry. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. PROSPRE [prospre.ca]
- 5. Visualizer loader [nmrdb.org]
- 6. reddit.com [reddit.com]
- 7. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]
- 8. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041855) [hmdb.ca]
- 10. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzonitrile [webbook.nist.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Determination of soil content in chlordecone (organochlorine pesticide) using near infrared reflectance spectroscopy (NIRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. collaborate.umb.edu [collaborate.umb.edu]
1-(2-Chlorophenyl)cyclobutanecarbonitrile CAS number information
An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclobutanecarbonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the core characteristics, synthesis, applications, and handling of this compound, moving beyond a simple data sheet to provide field-proven insights and mechanistic understanding.
Core Compound Identification and Physicochemical Profile
This compound is a substituted nitrile featuring a cyclobutane ring attached to a 2-chlorophenyl group at a quaternary carbon center. This unique structural arrangement, combining a strained aliphatic ring with an aromatic system, makes it a valuable intermediate in synthetic chemistry.
Its primary identifier is its CAS Number: 28049-59-4 [1]. It is crucial to distinguish this from its isomer, 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS Number: 28049-61-8), as their synthetic utility and physical properties can differ[2][3].
Key Physicochemical Data
The properties of this compound are essential for its application in experimental design, influencing solvent choice, reaction temperature, and purification methods.
| Property | Value | Source |
| CAS Number | 28049-59-4 | [1] |
| Molecular Formula | C₁₁H₁₀ClN | [1] |
| Molecular Weight | 191.66 g/mol | [1] |
| Appearance | Yellow solid | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 236 | [1] |
| LogP | 3.285 | [1] |
Note: Some physical data such as boiling point and density are more readily published for the 4-chloro isomer (CAS 28049-61-8) and should be used with caution as approximations for the 2-chloro isomer.[2][5][6]
Synthesis Strategy: Mechanistic Insights and Protocol
The construction of the quaternary carbon center on the cyclobutane ring is the key challenge in synthesizing this molecule. A robust and logical approach involves a nucleophilic substitution pathway utilizing a carbanion intermediate.
Proposed Synthesis Workflow: Double Alkylation
A highly effective method is the reaction of 2-chlorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong, non-nucleophilic base.
Caption: Proposed synthesis workflow for this compound.
Causality Behind Experimental Choices
-
Choice of Base: A strong base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is required. The proton on the carbon adjacent to both the phenyl ring and the nitrile group is acidic due to the resonance stabilization of the resulting carbanion. A weaker base would not achieve complete deprotonation, leading to low yields.
-
Reactant Stoichiometry: Using a slight excess of 1,3-dibromopropane can favor the initial alkylation, but controlling stoichiometry is key to minimizing polymerization and maximizing the intramolecular cyclization step.
-
Aprotic Solvent: An aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is essential. Protic solvents (like water or alcohols) would neutralize the carbanion intermediate, halting the reaction.
Step-by-Step Experimental Protocol
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Base Suspension: Suspend 2.2 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous THF.
-
Carbanion Formation: Dissolve 1.0 equivalent of 2-chlorophenylacetonitrile in anhydrous THF and add it dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the anion.
-
Alkylation: Add 1.1 equivalents of 1,3-dibromopropane dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Quenching: After the reaction is complete, cool the flask to 0°C and carefully quench the excess NaH by the slow, dropwise addition of ethanol, followed by saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Applications in Pharmaceutical & Chemical Development
The true value of this compound lies in its utility as a versatile building block. The nitrile functional group is a linchpin for a wide array of chemical transformations.
Key Precursor Role
While this specific molecule is not the most cited precursor for the anesthetic Ketamine, its structure is highly analogous to key intermediates. The synthesis of Ketamine often involves reacting 2-chlorobenzonitrile with a Grignard reagent, and subsequent transformations.[7][8] The principles of its reactivity are directly applicable. More directly, the 4-chloro isomer is a known intermediate in preparing metabolites of the anti-obesity drug Sibutramine, demonstrating the pharmaceutical relevance of this molecular scaffold.[2][6][9]
The Nitrile Group: A Hub for Chemical Transformation
The cyano (nitrile) group can be readily converted into other critical functional groups, making it a powerful synthetic handle.
Caption: Synthetic utility of the nitrile functional group.
-
Reduction to Amines: The nitrile can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine. This opens the door to amide bond formation and other amine-based chemistries.
-
Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, a fundamental functional group in many active pharmaceutical ingredients (APIs).
-
Reaction with Grignard Reagents: Treatment with a Grignard reagent (R-MgBr) followed by an acidic workup yields a ketone, providing a method for carbon-carbon bond formation and introducing a carbonyl group.
Analytical Characterization Workflow
Confirming the identity and purity of this compound is paramount. A multi-technique approach is standard practice.
| Technique | Expected Results & Interpretation |
| ¹H NMR | Aromatic Region: Complex multiplets between ~7.2-7.5 ppm corresponding to the 4 protons on the 2-chlorophenyl ring. Aliphatic Region: Multiple complex signals between ~2.0-3.0 ppm for the 6 protons of the cyclobutane ring. The complexity arises from geminal and vicinal coupling. |
| ¹³C NMR | Aromatic Carbons: 6 signals in the aromatic region (~125-140 ppm). Nitrile Carbon (C≡N): A characteristic signal around ~120-125 ppm. Quaternary Carbon: A signal for the carbon attached to the phenyl, nitrile, and two cyclobutane carbons. Cyclobutane Carbons (CH₂): Signals in the aliphatic region (~15-40 ppm). |
| IR Spectroscopy | Key Diagnostic Peak: A sharp, medium-intensity absorbance at ~2240-2260 cm⁻¹ corresponding to the C≡N stretch. This peak is often a primary indicator of a successful synthesis. |
| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion at m/z 191 and 193, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Fragmentation: Potential loss of the nitrile group (M-26) or fragmentation of the cyclobutane ring. |
Safety, Handling, and Storage
Proper handling of this chemical is essential for laboratory safety. The following information is synthesized from safety data sheets for this class of compounds[10][11][12].
| Aspect | Guideline |
| Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation). Causes skin and eye irritation.[2] |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[2][5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[10][12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[1][11] |
| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations.[10] |
References
-
This compound - LookChem . LookChem. [Link]
-
Synthesis of ketamine from a nontoxic procedure: a new and efficient route - Indian Academy of Sciences . Indian Academy of Sciences. [Link]
-
Synthesis of ketamine from a nontoxic procedure: a new and efficient route - SciSpace . SciSpace. [Link]
-
Synthesis of ketamine from a nontoxic procedure: a new and efficient route - ResearchGate . ResearchGate. [Link]
-
Synthesis of ketamine from a nontoxic procedure: a new and efficient route - Semantic Scholar . Semantic Scholar. [Link]
-
1-(2-chlorophenyl)cyclobutane-1-carbonitrile - MySkinRecipes . MySkinRecipes. [Link]
-
1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical . iChemical. [Link]
-
The Significance of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 1-(2-chlorophenyl)cyclobutane-1-carbonitrile [myskinrecipes.com]
- 5. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 6. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide on the Molecular Structure of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
A Note to the Reader: Crafting a comprehensive technical guide on a specific chemical entity necessitates a robust foundation of publicly available, peer-reviewed scientific literature. For 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-59-4), there is a notable scarcity of such detailed information. While this compound is available commercially and is referenced as a potential intermediate in the synthesis of ketamine analogs, its detailed structural characterization, including spectroscopic and crystallographic data, is not readily found in scholarly articles or databases.
This guide will therefore proceed by first outlining the fundamental physicochemical properties that have been reported for this compound. Subsequently, it will delve into the standard methodologies and analytical techniques that would be employed for a thorough molecular structure elucidation, using data for the closely related and well-documented isomer, 1-(4-Chlorophenyl)cyclobutanecarbonitrile, as illustrative examples. This approach is intended to provide researchers, scientists, and drug development professionals with a framework for the characterization of this and similar molecules.
Part 1: Physicochemical Properties of this compound
Commercially available data provides some basic information regarding this compound.[1] These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 28049-59-4 | [1][2] |
| Molecular Formula | C₁₁H₁₀ClN | [1][2] |
| Molecular Weight | 191.66 g/mol | [1] |
| Canonical SMILES | C1CC(C1)(C#N)C2=CC=CC=C2Cl | [1] |
| Calculated LogP | 3.28528 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 191.0501770 | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1] |
Part 2: Synthesis of this compound
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
Step-by-Step Protocol (Hypothetical):
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-chlorophenylacetonitrile in an anhydrous aprotic solvent (e.g., THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base (e.g., sodium hydride or lithium diisopropylamide) portion-wise to the stirred solution under a nitrogen atmosphere. Allow the reaction to stir for 30 minutes to ensure complete formation of the carbanion.
-
Cyclization: Add a solution of 1,3-dibromopropane in the same anhydrous solvent dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Part 3: Molecular Structure Elucidation - A Methodological Approach
A comprehensive understanding of the molecular structure of this compound would necessitate a combination of spectroscopic and analytical techniques. The following sections describe the standard methods that would be applied.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see complex multiplets for the aromatic protons of the 2-chlorophenyl group and distinct multiplets for the methylene protons of the cyclobutane ring.
-
¹³C NMR: The carbon NMR spectrum would show the number of chemically non-equivalent carbon atoms. The spectrum would be expected to display signals for the quaternary carbon attached to the cyano and phenyl groups, the cyano carbon, the aromatic carbons (with the carbon attached to the chlorine atom being deshielded), and the methylene carbons of the cyclobutane ring.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:
-
C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: A peak in the fingerprint region, typically around 750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the cyano group and fragmentation of the cyclobutane ring.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
X-ray Crystallography
To determine the precise three-dimensional arrangement of atoms and the conformation of the cyclobutane and phenyl rings, single-crystal X-ray diffraction analysis would be necessary. This technique would provide accurate bond lengths, bond angles, and torsional angles, as well as information about the packing of the molecules in the crystal lattice. Obtaining a suitable single crystal for analysis is often a challenging but crucial step for definitive structural elucidation.
Part 4: Significance and Future Directions
This compound serves as a key building block in synthetic organic chemistry. Its structural features, particularly the presence of the nitrile group and the ortho-substituted chlorophenyl ring, make it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of chemical transformations.
The full characterization of this molecule is a prerequisite for its reliable use in drug discovery and development. Future research should focus on obtaining and publishing detailed spectroscopic and crystallographic data to fill the current knowledge gap. Such information would be invaluable for researchers working in medicinal chemistry and related fields.
References
Due to the lack of specific peer-reviewed literature for this compound, the references provided are from chemical supplier databases that offer basic information on the compound.
-
This compound - LookChem. [Link]
Sources
Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Introduction: The Strategic Value of a Unique Chemical Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. 1-(2-Chlorophenyl)cyclobutanecarbonitrile emerges as a compound of significant interest, positioned at the intersection of two key motifs in medicinal chemistry: the sterically influential 2-chlorophenyl group and the conformationally rigid cyclobutane ring. The 2-chlorophenyl moiety is a well-established component of various central nervous system (CNS) active agents, most notably the dissociative anesthetic ketamine. The cyclobutane ring, a strained carbocycle, is increasingly recognized for its ability to impart unique three-dimensional character to drug candidates, influencing factors such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1]
This technical guide provides an in-depth exploration of the potential research applications of this compound. We will delve into its synthesis, explore its reactivity as a versatile chemical intermediate, and, most importantly, propose its utility in the design and synthesis of novel CNS-active compounds, particularly next-generation ketamine analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold to address unmet needs in neuroscience and beyond.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 28049-59-4 | [2][3] |
| Molecular Formula | C₁₁H₁₀ClN | [2][3] |
| Molecular Weight | 191.66 g/mol | [2] |
| Appearance | Likely a colorless to pale yellow oil | Inferred from related compounds |
| LogP | 3.28528 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 (nitrile nitrogen) | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis of this compound: A Plausible Approach
While specific peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a robust and logical synthetic strategy can be devised based on fundamental principles of organic chemistry, particularly the Grignard reaction.[4] This approach offers a versatile and scalable route to the target compound.
The proposed synthesis involves the reaction of a Grignard reagent derived from 2-chlorobromobenzene with cyclobutanecarbonitrile. The nitrile carbon is electrophilic and susceptible to nucleophilic attack by the organometallic carbon of the Grignard reagent.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Ketamine and Related Analogues: A Mini Review | Semantic Scholar [semanticscholar.org]
- 3. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclobutanecarbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chlorophenyl)cyclobutanecarbonitrile, a notable nitrile derivative, holds a significant position in synthetic organic chemistry, primarily as a crucial intermediate. Its chemical structure, featuring a cyclobutane ring attached to a chlorinated phenyl group and a nitrile moiety, provides a versatile scaffold for the synthesis of various complex molecules. This guide offers a comprehensive review of its synthesis, key chemical properties, and reactivity. We will delve into detailed synthetic protocols, explore its analytical characterization, and discuss its principal applications, with a focus on its role as a precursor in the pharmaceutical industry.
Introduction and Nomenclature
This compound is a specialized chemical intermediate. The cyclobutane ring, a four-membered carbocycle, imparts significant ring strain, which can be harnessed for unique chemical transformations[1]. The presence of the ortho-chlorinated phenyl ring and the reactive nitrile group makes this compound a valuable building block in medicinal chemistry and drug development.
Table 1: Compound Identification
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-chlorophenyl)cyclobutane-1-carbonitrile |
| CAS Number | 28049-59-4[2][3] |
| Molecular Formula | C₁₁H₁₀ClN[2][3] |
| Molecular Weight | 191.66 g/mol [2] |
| Canonical SMILES | C1CC(C1)(C#N)C2=CC=CC=C2Cl |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the cyclization reaction between 2-chlorobenzonitrile and 1,3-dibromopropane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which is a powerful technique for reactions involving immiscible phases, offering high yields and simplified procedures[3][4][5].
Reaction Principle: Phase-Transfer Catalyzed Alkylation
The synthesis relies on the generation of a carbanion from 2-chlorobenzonitrile. The benzylic proton (the proton on the carbon adjacent to both the phenyl ring and the nitrile group) is acidic enough to be deprotonated by a strong base. However, since the reactants (2-chlorobenzonitrile, an organic compound, and an inorganic base like sodium hydroxide) are in different phases, a phase-transfer catalyst is essential.
The catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase. In the organic phase, the hydroxide deprotonates the 2-chlorobenzonitrile, creating a nucleophilic carbanion. This carbanion then undergoes a double SN2 reaction with 1,3-dibromopropane to form the cyclobutane ring.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Chlorobenzonitrile
-
1,3-Dibromopropane
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst
-
Toluene or another suitable organic solvent
-
Hydrochloric acid (for workup)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-chlorobenzonitrile and toluene.
-
Addition of Catalyst and Base: Add the phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to the mixture. Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.
-
Addition of Alkylating Agent: Add 1,3-dibromopropane dropwise to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture to room temperature. Add water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid and then with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from analogous compounds and general spectroscopic principles.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value/Description |
|---|---|
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Expected to be high, likely >250 °C at atmospheric pressure, similar to its para-isomer (295 °C)[1] |
| Solubility | Soluble in common organic solvents like toluene, dichloromethane, and ethers. |
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and cyclobutane protons. The four aromatic protons on the chlorophenyl ring would appear as a complex multiplet in the range of 7.2-7.8 ppm. The cyclobutane protons would likely appear as multiplets in the upfield region, typically between 2.0 and 3.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for all 11 carbons. The nitrile carbon is expected in the 115-125 ppm range. The six aromatic carbons would appear between 125-140 ppm, with the carbon attached to the chlorine atom being deshielded. The quaternary carbon of the cyclobutane ring would be in the 40-50 ppm range, while the other cyclobutane carbons would be further upfield.
-
Infrared (IR) Spectroscopy: The most characteristic peak in the IR spectrum would be the sharp, strong absorption of the nitrile (C≡N) stretch, typically found in the 2220-2260 cm⁻¹ region[6]. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches of the cyclobutane ring would appear just below 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 191, with a characteristic isotopic pattern (M+2 peak at m/z 193 with about one-third the intensity) due to the presence of the chlorine atom.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the nitrile group and its role as a key synthetic intermediate.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-(2-chlorophenyl)cyclobutanecarboxylic acid. This transformation is a common step in the synthesis of more complex molecules.
Grignard Reaction and Synthesis of Ketamine
A significant application of this compound is its use as a precursor in the synthesis of the anesthetic drug, Ketamine. In this synthesis, the nitrile undergoes a Grignard reaction with a methylmagnesium halide (e.g., methylmagnesium bromide). The initial reaction forms an imine intermediate, which upon acidic hydrolysis, yields 1-(2-chlorophenyl)cyclobutyl methyl ketone. This ketone is a direct precursor to Ketamine[7].
Safety and Handling
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its preparation via phase-transfer catalysis is an efficient and scalable method. The reactivity of its nitrile group allows for a range of transformations, most notably its conversion to a key ketone precursor for the pharmaceutical agent Ketamine. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.
References
-
This compound. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]
-
13C NMR Spectroscopy. (n.d.). Retrieved January 1, 2026, from [Link]
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932–942. From [Link]
- CN110423207B - Synthesis method of o-chlorobenzonitrile. (n.d.). Google Patents.
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved January 1, 2026, from [Link]
-
Cyclobutanecarbonitrile. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2020). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 39(10), 1837–1859. From [Link]
-
Herman, B. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 1, 2026, from [Link]
- HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone. (n.d.). Google Patents.
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. Retrieved January 1, 2026, from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved January 1, 2026, from [Link]
-
sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. Retrieved January 1, 2026, from [Link]
-
The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. (n.d.). Patsnap Eureka. Retrieved January 1, 2026, from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]
-
05 Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved January 1, 2026, from [Link]
-
1-(4-Chlorophenyl)cyclobutanecarbonitrile-d6. (n.d.). Masstech Portal. Retrieved January 1, 2026, from [Link]
- US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. (n.d.). Google Patents.
-
A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 1, 2026, from [Link]
-
1H NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved January 1, 2026, from [Link]
-
Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved January 1, 2026, from [Link]
- US11673857B2 - Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile. (n.d.). Google Patents.
- EP1161408B1 - Method of producing cyclobutanone. (n.d.). Google Patents.
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 1, 2026, from [Link]
-
29.10 ¹³C NMR Spectroscopy. (n.d.). eCampusOntario Pressbooks. Retrieved January 1, 2026, from [Link]
-
Cyclohexanecarbonitrile. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]
-
Phase Transfer Catalysis. (n.d.). Semantic Scholar. Retrieved January 1, 2026, from [Link]
Sources
- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Phase Transfer Catalysis | Semantic Scholar [semanticscholar.org]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. biomedres.us [biomedres.us]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclobutanecarbonitrile: Discovery, Synthesis, and Significance
Introduction: In the landscape of medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The cyclobutane ring, a strained carbocycle, offers a rigid scaffold that can impart favorable properties such as metabolic stability and conformational restriction.[1][2] This guide provides a comprehensive technical overview of 1-(2-Chlorophenyl)cyclobutanecarbonitrile, a specific arylcyclobutane derivative, from its initial documented synthesis to its potential applications as a building block in modern drug discovery.
Part 1: The Genesis of this compound
The first documented synthesis of this compound appears to have been reported in a 1971 publication in the Journal of Organic Chemistry.[3] This seminal work detailed a novel and efficient method for the cycloalkylation of arylacetonitriles. The study highlighted the utility of this method for creating halogen-substituted products, and it is in this context that this compound, identified by its CAS number 28049-59-4, was first described.[3][4]
The development of this synthetic route was significant as it provided a more direct and milder alternative to existing methods, which often involved harsher reagents or were less tolerant of functional groups like halogens.[3] The discovery of this compound was therefore not born from a specific drug discovery program, but rather as a successful outcome of fundamental synthetic methodology research. Its creation laid the groundwork for the potential inclusion of the 1-(2-chlorophenyl)cyclobutyl moiety in future medicinal chemistry endeavors.
Part 2: Synthetic Methodologies
The primary route for the synthesis of this compound is the cycloalkylation of 2-chlorophenylacetonitrile. This reaction capitalizes on the acidity of the benzylic proton, which can be abstracted by a suitable base to form a carbanion. This nucleophilic carbanion then undergoes a double alkylation with a 1,3-dihalopropane.
The reaction proceeds via the formation of a carbanion from 2-chlorophenylacetonitrile, which then acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane. An intramolecular cyclization follows, yielding the cyclobutane ring.
Caption: General workflow for the synthesis of this compound.
The following protocol is a representative procedure for the synthesis of 1-arylcycloalkanecarbonitriles as described in the foundational literature.[3]
Materials:
-
2-Chlorophenylacetonitrile (1 equivalent)
-
1,3-Dibromopropane (1.1 equivalents)
-
Sodium hydride (NaH) (2.2 equivalents)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride in anhydrous DMSO.
-
A solution of 2-chlorophenylacetonitrile and 1,3-dibromopropane in DMSO is added dropwise to the stirred suspension of sodium hydride at room temperature.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC or GC).
-
The reaction is cautiously quenched by the slow addition of water.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Chlorophenylacetonitrile | C₈H₆ClN | 151.59 | 2856-63-5 |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 109-64-8 |
| This compound | C₁₁H₁₀ClN | 191.66 | 28049-59-4 |
Part 3: Significance in Modern Drug Discovery
While this compound itself is not a therapeutic agent, it represents a valuable building block for the synthesis of more complex molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a versatile handle for further chemical elaboration.[5]
The 1-(2-chlorophenyl)cyclobutyl moiety is of particular interest in medicinal chemistry for several reasons:
-
Metabolic Stability: The cyclobutane ring can block sites of metabolism that might otherwise be susceptible to enzymatic degradation in more flexible acyclic or larger cyclic analogs.
-
Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.[1][2]
-
Improved Physicochemical Properties: The introduction of a cyclobutane group can modulate properties such as lipophilicity and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
The 2-chloro substitution on the phenyl ring also plays a crucial role, influencing the electronic properties of the aromatic ring and providing a potential site for further modification or interaction with a target protein.
Derivatives of this compound, particularly the corresponding amine (1-(2-chlorophenyl)cyclobutylamine), could be explored as analogs of known arylcyclohexylamine drugs, such as ketamine. While structurally distinct from ketamine's cyclohexyl core, the cyclobutyl analog could exhibit unique pharmacological properties as a potential modulator of N-methyl-D-aspartate (NMDA) receptors or other central nervous system targets.
Caption: Potential derivatization and applications of this compound.
Conclusion
The discovery of this compound emerged from foundational research in synthetic organic chemistry, providing a novel and efficient method for the creation of substituted arylcycloalkanecarbonitriles. While its history is not directly tied to a specific pharmaceutical agent, its structural features—a rigid cyclobutane scaffold, a versatile nitrile handle, and a functionalized aromatic ring—make it a compound of significant interest for contemporary drug discovery. As researchers continue to explore the chemical space of strained ring systems, building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.
References
- Current time information in Madrid, ES. (n.d.). Google.
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
- Barreiro, G., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central.
- Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives. Life Chemicals.
- Request PDF. (2025, August 6). The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF.
- Hoyt, L., et al. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC - NIH.
- MySkinRecipes. (n.d.). Nitrile Intermediates. MySkinRecipes.
- Sigma-Aldrich. (n.d.). D0617. Sigma-Aldrich.
- (n.d.). Synthesis of 2-[1-(4-chlorophenyl)cyclobutyl]-2-dimethylaminoethanol hydrochloride.
- J. Org. Chem., Vol. 36, No. 9, 1971. (n.d.). Scribd.
- Synquest Labs. (n.d.). 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride. Synquest Labs.
- PrepChem.com. (n.d.). Synthesis of α-[1 -(4-chlorophenyl)cyclobutyl]benzylamine hydrochloride. PrepChem.com.
- LookChem. (n.d.). This compound. LookChem.
- Organic Syntheses Procedure. (n.d.). cyclobutylamine. Organic Syntheses.
Sources
An In-depth Technical Guide to the Theoretical Yield Calculation of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the principles and execution of calculating the theoretical yield for the synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical logic, stoichiometric relationships, and process considerations that are critical for robust and scalable synthesis.
Introduction: The Imperative of Yield Calculation in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the concept of yield is paramount. It serves as a fundamental metric of reaction efficiency, economic viability, and process optimization. The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a perfect chemical reaction with 100% conversion and no loss of material.[1][2] For a molecule like this compound, a key intermediate in the development of various pharmacologically active compounds, precise theoretical yield calculations are the bedrock upon which process development and scale-up are built. This guide will deconstruct the calculation process based on a validated synthetic pathway.
Synthetic Pathway and Stoichiometry
The synthesis of this compound is effectively achieved via the cyclization of 2-chlorobenzyl cyanide with a suitable C3 electrophile. A well-established method for forming such cyclobutane rings is the double alkylation of a phenylacetonitrile derivative using 1,3-dibromopropane in the presence of a strong base.[3]
Reaction Mechanism
The reaction proceeds through a nucleophilic substitution mechanism. The core steps are:
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), abstracts the acidic proton from the benzylic carbon of 2-chlorobenzyl cyanide. This generates a resonance-stabilized carbanion (a potent nucleophile).
-
First Alkylation (Sₙ2): The generated carbanion attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion in a bimolecular nucleophilic substitution (Sₙ2) reaction.
-
Second Deprotonation & Intramolecular Cyclization (Sₙ2): A second equivalent of the base deprotonates the newly formed, less acidic α-carbon. The resulting carbanion then undergoes a rapid intramolecular Sₙ2 reaction, attacking the terminal carbon bearing the second bromine atom to form the stable four-membered cyclobutane ring.
The balanced chemical equation for this transformation is:
C₈H₆ClN + C₃H₆Br₂ + 2 NaH → C₁₁H₁₀ClN + 2 NaBr + 2 H₂
Figure 1. Balanced chemical equation for the synthesis of this compound.
This balanced equation is the cornerstone of our theoretical yield calculation, as it defines the molar relationship between reactants and products as 1:1:2 → 1.
Core Principles of Theoretical Yield Calculation
The theoretical yield is dictated entirely by the limiting reactant .[4] This is the reactant that is completely consumed first in the chemical reaction, thereby stopping the reaction and limiting the amount of product that can be formed.[5] Identifying the limiting reactant is a critical first step.
The process involves:
-
Converting the mass of each reactant into moles.[6]
-
Using the stoichiometric ratios from the balanced equation to determine which reactant will be exhausted first.
-
Calculating the moles of product that can be formed from the limiting reactant.
-
Converting the moles of product into mass, which gives the theoretical yield.[2]
Experimental Protocol: Calculating Theoretical Yield
This section provides a step-by-step methodology for calculating the theoretical yield of this compound.
Scenario: A chemist plans a synthesis starting with 15.0 g of 2-chlorobenzyl cyanide, 25.0 g of 1,3-dibromopropane, and an excess of sodium hydride.
Step 1: Compile Molar Mass Data Accurate molar masses are essential for converting mass to moles.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| 2-Chlorobenzyl cyanide | C₈H₆ClN | 151.59 |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.86 |
| Sodium Hydride | NaH | 24.00 |
| Product: this compound | C₁₁H₁₀ClN | 191.66 |
Table 1. Molar Masses of Reactants and Product.[3]
Step 2: Calculate Moles of Each Reactant Using the formula: Moles = Mass (g) / Molar Mass ( g/mol )
-
Moles of 2-Chlorobenzyl cyanide: 15.0 g / 151.59 g/mol = 0.0990 moles
-
Moles of 1,3-Dibromopropane: 25.0 g / 201.86 g/mol = 0.1238 moles
(Note: Sodium hydride is stated to be in excess, so it will not be the limiting reactant. The reaction stoichiometry requires 2 moles of NaH for every 1 mole of 2-chlorobenzyl cyanide, so we would need at least 2 * 0.0990 = 0.198 moles of NaH.)
Step 3: Identify the Limiting Reactant The reaction proceeds in a 1:1 molar ratio between 2-chlorobenzyl cyanide and 1,3-dibromopropane.
-
We have 0.0990 moles of 2-chlorobenzyl cyanide.
-
We have 0.1238 moles of 1,3-dibromopropane.
Since we have fewer moles of 2-chlorobenzyl cyanide, it is the limiting reactant . The reaction will stop once all 0.0990 moles of it have been consumed.
Step 4: Calculate Moles of Product Formed The stoichiometry between the limiting reactant (2-chlorobenzyl cyanide) and the product is 1:1.
-
Moles of Product = Moles of Limiting Reactant
-
Moles of this compound = 0.0990 moles
Step 5: Calculate Theoretical Yield in Grams Using the formula: Mass (g) = Moles × Molar Mass ( g/mol )
-
Theoretical Yield: 0.0990 moles × 191.66 g/mol = 18.97 g
Therefore, the maximum theoretical yield of this compound that can be produced from the given starting materials is 18.97 grams .
Visualization of the Calculation Workflow
The logical flow of the theoretical yield calculation can be visualized as follows:
Caption: Workflow for Theoretical Yield Calculation.
Factors Influencing Actual Yield
While the theoretical yield provides an essential benchmark, the actual yield—the amount of product physically isolated from a reaction—is invariably lower.[1] Understanding the discrepancy is crucial for process optimization. Key factors include:
-
Side Reactions: The highly reactive carbanion intermediate can participate in side reactions, such as reacting with the solvent (if protic) or undergoing polymerization, reducing the amount of reactant available for the desired cyclization.
-
Incomplete Reactions: The reaction may not proceed to 100% completion due to equilibrium considerations or deactivation of the base over time.
-
Purification Losses: Material is always lost during workup and purification steps, such as extractions, transfers between vessels, and chromatography or distillation. For instance, the protocol for the para-isomer notes a final distillation step, which will have an associated yield loss.[3]
-
Purity of Reagents: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield of the desired product.
Conclusion
The calculation of theoretical yield is a non-negotiable skill for any scientist engaged in chemical synthesis. It provides the quantitative foundation for evaluating reaction efficiency, diagnosing process flaws, and guiding scale-up operations. By methodically applying the principles of stoichiometry to a balanced chemical equation, researchers can establish a clear, quantitative goal for their synthetic endeavors. This guide has detailed a robust protocol for this calculation in the context of this compound synthesis, providing a framework that is both scientifically rigorous and practically applicable in a modern research and development environment.
References
- A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. (2023). Technical Disclosure Commons.
- Yield calcul
- US Patent 9,227,900 B2. (2016). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- 2-Chlorobenzyl cyanide. (n.d.). NIST WebBook.
- How do I determine the theoretical yield in an organic reaction? (2020). Reddit.
- How to Find/Calcul
- How to Calculate Theoretical Yield: 12 Steps (with Pictures). (n.d.). wikiHow.
- Theoretical Yield Calculator. (n.d.).
- 2-Chlorobenzyl cyanide | 2856-63-5. (n.d.). Benchchem.
- Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research.
- Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. (n.d.). PrepChem.com.
- US Patent 4,056,509 A. (1977). Preparation of benzyl cyanides.
Sources
- 1. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 2. Ozonation Treatment Increases Chlorophenylacetonitrile Formation in Downstream Chlorination or Chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane - Google Patents [patents.google.com]
- 5. 2-クロロベンジルシアニド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. arkat-usa.org [arkat-usa.org]
Methodological & Application
Protocol for purification of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
An Application Note on the Methodologies for the Purification of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Abstract
This document provides a detailed guide for the purification of this compound (CAS No: 28049-59-4), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the stringent purity requirements for active pharmaceutical ingredient (API) manufacturing, an effective and reproducible purification protocol is paramount. This guide outlines a comprehensive strategy employing flash column chromatography as the primary purification step, followed by an optional recrystallization for further polishing. Furthermore, it details the analytical methods required to verify the purity and identity of the final product, ensuring it meets the high standards of drug development professionals.
Introduction and Compound Profile
This compound is a crucial building block in medicinal chemistry. Its molecular structure, featuring a chlorinated aromatic ring and a nitrile group on a cyclobutane moiety, presents a unique polarity profile that must be considered during purification. High-purity material is essential to prevent the carry-through of impurities into the final API, which can affect its safety, efficacy, and stability.
The purification strategy must effectively remove unreacted starting materials, reaction byproducts, and any degradation products. This protocol is designed to be a robust, self-validating system for researchers and process chemists.
Table 1: Physicochemical Properties of this compound and its Isomer
| Property | This compound (Target) | 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile (Isomer Data) | Reference(s) |
| CAS Number | 28049-59-4 | 28049-61-8 | |
| Molecular Formula | C₁₁H₁₀ClN | C₁₁H₁₀ClN | |
| Molecular Weight | 191.66 g/mol | 191.66 g/mol | |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Colorless oil | |
| Boiling Point (lit.) | Not available; estimated to be similar to isomer | 295 °C | |
| Density (lit.) | Not available; estimated to be similar to isomer | 1.137 g/mL at 25 °C |
The Rationale for Purification: Understanding Potential Impurities
An effective purification protocol is predicated on understanding the potential impurities. A common synthetic route to this compound involves the nucleophilic attack of a cyclobutyl carbanion equivalent (e.g., from a Grignard reagent) on 2-chlorobenzonitrile.
Plausible Synthetic Route & Impurities:
-
2-Chlorobenzonitrile (Starting Material): A less polar, aromatic impurity.
-
Cyclobutane-related byproducts: Such as dicyclobutyl, which would be very non-polar.
-
1-(2-Chlorophenyl)cyclobutanecarboxamide: Formed by partial hydrolysis of the nitrile group. This is a significantly more polar impurity.
-
1-(2-Chlorophenyl)cyclobutanecarboxylic acid: Formed by complete hydrolysis of the nitrile. This is a highly polar, acidic impurity.
The primary goal is to separate the target compound, which has intermediate polarity, from both less polar starting materials and more polar hydrolysis byproducts.
Overall Purification and Analysis Workflow
The purification strategy is a two-stage process designed to efficiently remove a broad spectrum of impurities, followed by rigorous analytical confirmation.
Caption: High-level workflow for purification and analysis.
Part 1: Primary Purification via Flash Column Chromatography
Flash column chromatography is the cornerstone of this purification protocol. It leverages the polarity difference between the target compound and its impurities for efficient separation using a silica gel stationary phase.[1]
Causality: Why This Method?
-
Versatility: It can effectively separate compounds with different polarities.
-
Scalability: The technique is applicable from milligram to multi-gram scales.[2]
-
Efficiency: It is faster than traditional gravity chromatography.[2]
Protocol: Thin-Layer Chromatography (TLC) for Method Development
Before performing the flash column, it is crucial to determine the optimal solvent system (mobile phase) via TLC. The goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.2-0.3, ensuring good separation on the column.[1]
Materials:
-
Silica gel TLC plates (with F254 UV indicator)
-
TLC developing chambers
-
Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Visualization tools: UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain
Procedure:
-
Prepare several eluent systems with varying polarities. Good starting points are mixtures of Heptane and Ethyl Acetate.[3]
-
Test 1: 95:5 Heptane:EtOAc
-
Test 2: 90:10 Heptane:EtOAc
-
Test 3: 80:20 Heptane:EtOAc
-
-
Dissolve a small amount of the crude material in a minimal amount of DCM or EtOAc.
-
Spot the dissolved crude material onto the baseline of three separate TLC plates.
-
Place each plate in a chamber containing one of the test eluents. Allow the solvent front to travel up the plate.
-
Remove the plates and immediately mark the solvent front.
-
Visualize the spots:
-
First, view under a UV lamp at 254 nm. The aromatic ring in the target compound and some impurities should be UV-active.
-
Next, dip the plate into a KMnO₄ stain and gently heat with a heat gun. Most organic compounds will appear as yellow/brown spots against a purple background.[4]
-
-
Calculate the Rf value for the main spot in each system (Rf = distance spot traveled / distance solvent front traveled). Select the system that gives an Rf of ~0.25 for the target compound.
Protocol: Flash Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[1]
-
Selected eluent system from TLC analysis
-
Sand and Cotton
-
Air pressure source
Procedure:
-
Column Packing:
-
Insert a small cotton plug at the bottom of the column. Add a thin layer of sand.
-
Fill the column with the chosen non-polar solvent (e.g., Heptane).
-
Prepare a slurry of silica gel in the same solvent and pour it into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle. Use air pressure to push the solvent through until the solvent level reaches the top of the silica bed.
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like DCM.
-
Add 2-3 grams of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure to achieve a flow rate of about 2 inches/minute solvent drop.
-
Collect fractions in test tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing as described above.
-
-
Fraction Pooling:
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
Part 2: Secondary Purification via Recrystallization (Optional)
If the purified product from chromatography is a solid or a semi-solid, recrystallization can be employed to achieve very high purity. This technique relies on the principle that the compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[5] Haloaryl compounds are often good candidates for crystallization.[6]
Protocol: Solvent Screening
-
Place ~20-30 mg of the purified compound into several test tubes.
-
Add a few drops of a test solvent to each tube. Potential solvents include isopropanol, ethanol, acetonitrile, toluene, and heptane/ethyl acetate mixtures.[7][8]
-
Heat the tubes. A good solvent will completely dissolve the compound when hot.
-
Allow the tubes to cool to room temperature, then place them in an ice bath.
-
An ideal solvent will result in the formation of well-defined crystals upon cooling.
Protocol: Bulk Recrystallization
-
Place the compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask further in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Part 3: Quality Control and Purity Assessment
After purification, it is essential to confirm the identity and purity of the final product.
Caption: Workflow for analytical quality control.
Protocol Summary: GC-MS Analysis
Gas Chromatography-Mass Spectrometry is ideal for confirming the molecular weight and identifying volatile impurities.[9][10]
Table 2: Suggested GC-MS Parameters
| Parameter | Suggested Value |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp 15 °C/min to 280 °C, hold 5 min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 40-450 amu |
Protocol Summary: HPLC Purity Assay
High-Performance Liquid Chromatography provides a highly accurate measure of purity. A reverse-phase method is typically suitable.[11]
Table 3: Suggested HPLC Parameters
| Parameter | Suggested Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (with 0.1% Formic Acid or TFA) |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid or TFA) |
| Gradient | Start at 50% B, ramp to 95% B over 15 minutes, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temp. | 30 °C |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All handling, purification, and solvent evaporation steps should be performed in a certified chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the purification and analysis of this compound. By employing a systematic approach starting with TLC for method development, followed by flash column chromatography and rigorous analytical testing, researchers can confidently produce high-purity material suitable for demanding applications in pharmaceutical development. The principles and protocols outlined herein are designed to serve as a robust starting point, which can be further optimized for specific scales and impurity profiles.
References
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
Reddit. (2025). Reductive TLC stains : r/Chempros. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Searle Separations Department. (n.d.). Thin Layer Chromatography.
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- University of California, Berkeley. (n.d.). viii. common solvents for crystallization.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Analytical Chemistry. (1967). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
-
ResearchGate. (2006). GC- MS Analysis of Halocarbons in the Environment. Retrieved from [Link]
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Retrieved from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Chromatography [chem.rochester.edu]
- 4. TLC stains [reachdevices.com]
- 5. rubingroup.org [rubingroup.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
Analytical methods for 1-(2-Chlorophenyl)cyclobutanecarbonitrile
An In-Depth Guide to the Analytical Characterization of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
This document provides a comprehensive overview of the essential analytical methodologies for the characterization of this compound (CAS No. 28049-59-4). As a key intermediate in the synthesis of various research compounds, ensuring its identity, purity, and stability is paramount for the integrity of subsequent scientific investigations.
The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals. While specific literature on the analytical methods for this ortho-substituted isomer is limited, the methodologies presented are founded upon established principles and robust methods developed for structurally analogous compounds, including the para-chloro isomer.[1][2] The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Compound Profile
| Property | Value | Reference |
| IUPAC Name | 1-(2-chlorophenyl)cyclobutane-1-carbonitrile | |
| CAS Number | 28049-59-4 | [3] |
| Molecular Formula | C₁₁H₁₀ClN | [3] |
| Molecular Weight | 191.66 g/mol | [3] |
| LogP | 3.285 | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
High-Performance Liquid Chromatography is the cornerstone technique for assessing the purity of this compound and for developing stability-indicating assays. A reversed-phase method is optimal, leveraging the compound's moderate polarity for effective separation from potential non-polar and polar impurities.[4]
Causality of Method Design
The selection of a C18 stationary phase provides a versatile hydrophobic surface for retaining the analyte through interactions with its chlorophenyl and cyclobutane moieties. A mobile phase consisting of acetonitrile and water is a standard choice for reversed-phase chromatography.[1] The addition of a small amount of acid, such as phosphoric or formic acid, is crucial for protonating any residual silanols on the silica-based column packing, thereby preventing peak tailing and ensuring sharp, symmetrical peaks. A gradient elution is proposed to ensure that any impurities with a wide range of polarities are eluted and resolved within a reasonable runtime. UV detection is selected based on the presence of the chromophoric chlorophenyl group.
Caption: Workflow for quantitative analysis by HPLC.
Detailed HPLC Protocol
Instrumentation & Consumables:
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagent: Phosphoric acid or Formic acid, analytical grade.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.
-
Prepare a working standard of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Solution Preparation:
-
Prepare the test sample in the same manner as the standard solution to achieve a nominal concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (scan from 200-400 nm to confirm optimal wavelength) |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B |
-
System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis and Calculation: Inject the blank (diluent), standard, and sample solutions. Calculate the purity or assay of the sample by comparing the peak area response to that of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
GC-MS is a definitive technique for confirming the identity of this compound and for detecting volatile or semi-volatile impurities. The boiling point of the analogous para-isomer (295 °C) suggests the target compound has sufficient volatility for GC analysis.[5] Mass spectrometry provides structural information, with the characteristic isotopic pattern of chlorine serving as a key diagnostic feature.[6]
Causality of Method Design
A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is chosen for its robustness and excellent resolving power for a wide range of semi-volatile analytes.[7] Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, creating a unique mass spectral fingerprint for the compound.[7] A temperature gradient program is employed to ensure efficient separation of the analyte from any potential contaminants that may be present in the sample matrix.
Caption: Workflow for structural confirmation by GC-MS.
Detailed GC-MS Protocol
Instrumentation & Consumables:
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MS, or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: GC-grade dichloromethane or ethyl acetate.
Protocol Steps:
-
Sample Preparation:
-
Prepare a sample solution of approximately 100 µg/mL in dichloromethane.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas Flow | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
-
Data Analysis:
-
Identification: Confirm the identity of the analyte by matching its retention time and mass spectrum with a reference standard.
-
Mass Spectrum: The molecular ion (M⁺) peak should be observed at m/z 191. The M+2 peak at m/z 193, with an intensity approximately one-third of the M⁺ peak, is characteristic of a monochlorinated compound. Key fragment ions should be identified to further support the structure.
-
Nuclear Magnetic Resonance (NMR) for Definitive Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Predicted ¹H and ¹³C NMR Data
While an experimental spectrum is required for definitive assignment, chemical shifts can be predicted based on the known effects of substituents on aromatic and aliphatic systems.[8][9]
| Predicted ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| 7.2 - 7.6 | Multiplet, 4H (Aromatic protons) |
| 2.5 - 3.0 | Multiplet, 4H (Cyclobutane -CH₂) |
| 2.1 - 2.4 | Multiplet, 2H (Cyclobutane -CH₂) |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~138 | Quaternary Ar-C (ipso to cyclobutane) |
| ~133 | Ar-C (ipso to Cl) |
| ~131, 129, 127 | Ar-CH |
| ~122 | Nitrile (-C≡N) |
| ~45 | Quaternary Cyclobutane C (ipso to CN) |
| ~35 | Cyclobutane -CH₂ |
| ~17 | Cyclobutane -CH₂ |
NMR Experimental Protocol
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H, ¹³C{¹H}, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
Forced Degradation Studies for Stability Assessment
To develop a truly robust, stability-indicating analytical method, forced degradation studies are essential.[10] These studies intentionally stress the analyte to produce potential degradation products, ensuring the chosen analytical method can separate these from the parent compound.[11]
Caption: Logical workflow for a forced degradation study.
Protocol for Stress Studies
-
Prepare Solutions: Prepare solutions of the analyte (~100 µg/mL) in the presence of:
-
Acid: 0.1 M HCl
-
Base: 0.1 M NaOH
-
Oxidant: 3% H₂O₂
-
-
Expose Samples: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours). Also, expose the solid drug substance to heat (e.g., 80 °C) and photolytic conditions as per ICH Q1B guidelines. Maintain a control sample at ambient temperature, protected from light.
-
Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to the target concentration. Analyze all samples using the validated HPLC method described in Section 1.0.
-
Evaluation: The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the parent peak (resolution > 2) and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak is spectrally pure in all stressed samples.
References
-
R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
SIELC Technologies. Separation of 1-(4-Chlorophenyl)cyclobutanecarbonitrile on Newcrom R1 HPLC column. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. Available from: [Link]
-
NIST. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. NIST Chemistry WebBook. Available from: [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 461-467. Available from: [Link]
-
The Royal Society of Chemistry. Electronic supplementary information. Available from: [Link]
-
Shodex. Introduction to HPLC. Available from: [Link]
-
Alkali Scientific. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, 1 X 25 g (160008-25G). Available from: [Link]
-
Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. 17(4). Available from: [Link]
-
Hindawi. (2021). Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. Journal of Analytical Methods in Chemistry. Available from: [Link]
-
Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available from: [Link]
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]
-
Maurer, H. H. (1997). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) in toxicological analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 689(1), 81-89. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 1-(4-Chlorophenyl)cyclobutanecarbonitrile: A Key Organic Building Block for Pharmaceutical Research. Available from: [Link]
Sources
- 1. Separation of 1-(4-Chlorophenyl)cyclobutanecarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. lcms.cz [lcms.cz]
- 5. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. globalresearchonline.net [globalresearchonline.net]
Application Note: Mass Spectrometry Analysis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Introduction
1-(2-Chlorophenyl)cyclobutanecarbonitrile is a substituted nitrile compound with a molecular formula of C₁₁H₁₀ClN and an exact mass of 191.0501770 u[1][2]. As a molecule of interest in synthetic chemistry and potentially in drug discovery, its unambiguous identification and characterization are paramount. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a powerful analytical tool for this purpose, providing not only the molecular weight but also structural information through characteristic fragmentation patterns. This application note outlines a detailed protocol for the analysis of this compound using electron ionization mass spectrometry (EI-MS) and provides an in-depth interpretation of its theoretical fragmentation pathway.
Scientific Principles
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of the molecular ion is not random; it follows predictable chemical pathways, yielding fragment ions that are characteristic of the molecule's structure. For nitriles, common fragmentation pathways include the loss of a hydrogen atom from the carbon alpha to the nitrile group, and rearrangements such as the McLafferty rearrangement, although the latter is more common in long-chain aliphatic nitriles[3][4][5]. The presence of a chlorophenyl group and a cyclobutane ring introduces additional fragmentation possibilities, including cleavages of the cyclobutane ring and loss of chlorine or the chlorophenyl group.
Experimental Protocol
This protocol provides a general framework for the GC-MS analysis of this compound. Instrument parameters may require optimization for specific systems.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
Data Analysis and Interpretation
The acquired mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The interpretation of the mass spectrum is crucial for the structural elucidation of the analyte.
Expected Mass Spectrum Data
| m/z | Proposed Fragment Ion | Formation Pathway |
| 191/193 | [C₁₁H₁₀ClN]⁺˙ | Molecular Ion (M⁺˙) |
| 190/192 | [C₁₁H₉ClN]⁺ | Loss of α-hydrogen |
| 164/166 | [C₉H₇Cl]⁺˙ | Loss of HCN from [M-H]⁺ |
| 156 | [C₁₁H₁₀N]⁺ | Loss of Cl radical |
| 128 | [C₉H₇]⁺ | Loss of Cl from [C₉H₇Cl]⁺˙ |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate M:(M+2) ratio of 3:1.
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 191 (for ³⁵Cl) and 193 (for ³⁷Cl). Subsequent fragmentation events are depicted in the following diagram:
Caption: Proposed EI fragmentation pathway for this compound.
Discussion of Fragmentation Mechanisms
-
Molecular Ion (m/z 191/193): The peak corresponding to the intact molecule after losing one electron. The isotopic pattern due to chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.
-
Loss of Alpha-Hydrogen (m/z 190/192): A common fragmentation for nitriles is the loss of a hydrogen atom from the carbon adjacent (alpha) to the nitrile group[5]. This results in a resonance-stabilized cation, leading to a prominent [M-1]⁺ peak.
-
Loss of Chlorine (m/z 156): Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical and the formation of an ion at m/z 156.
-
Formation of the Chlorophenyl Cation (m/z 111/113): Cleavage of the bond between the cyclobutane ring and the chlorophenyl group can generate the stable chlorophenyl cation.
-
Ring Opening and Rearrangements: The cyclobutane ring can undergo ring-opening followed by rearrangements and further fragmentation. For instance, the loss of HCN from the [M-H]⁺ ion could lead to a fragment at m/z 164/166. Subsequent loss of a chlorine radical from this fragment would yield an ion at m/z 128.
Conclusion
The mass spectrometry analysis of this compound by GC-MS with electron ionization provides a wealth of structural information. By carefully analyzing the molecular ion and the characteristic fragment ions, researchers can confidently identify this compound. The proposed fragmentation pathway, based on established principles of mass spectrometry, serves as a guide for interpreting the resulting mass spectrum. This application note provides a robust starting point for the analysis of this and structurally related molecules.
References
-
LookChem. This compound. [Link]
-
Whitman College. GCMS Section 6.17: Fragmentation of Nitriles. [Link]
-
YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]
-
University of Bristol. Mass Spectrometry and Free Radicals. [Link]
Sources
Application Note: 1-(2-Chlorophenyl)cyclobutanecarbonitrile as a Key Intermediate in Organic Synthesis
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(2-Chlorophenyl)cyclobutanecarbonitrile in organic synthesis. It covers the compound's physicochemical properties, synthesis protocols, and its critical applications as a versatile precursor, most notably in the synthesis of pharmacologically active molecules. The causality behind experimental choices, detailed step-by-step protocols, and reaction mechanisms are elucidated to ensure scientific integrity and practical applicability.
Introduction and Physicochemical Properties
This compound is a crucial building block in synthetic organic chemistry. Its structure, featuring a quaternary carbon center linking a substituted aromatic ring and a strained cyclobutane moiety containing a nitrile group, makes it a precursor for a variety of complex molecular architectures. The nitrile group can be readily transformed into other functional groups such as amines, ketones, and carboxylic acids, highlighting its synthetic utility.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28049-59-4 | [3][4] |
| Molecular Formula | C₁₁H₁₀ClN | [3] |
| Molecular Weight | 191.66 g/mol | [3] |
| Appearance | Varies; often supplied as an oil or solid | N/A |
| LogP | 3.285 | [3] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Note: Some physical properties like boiling and melting points are not consistently reported and can vary based on purity. Data for the isomeric 1-(4-Chlorophenyl)cyclobutanecarbonitrile, such as a boiling point of 295 °C and a density of 1.137 g/mL, may serve as a useful reference.[5]
Synthesis of this compound
The most common and logical synthesis of this intermediate involves the alkylation of 2-chlorobenzonitrile. This process creates the key quaternary carbon center.
Reaction Scheme: 2-Chlorobenzonitrile + 1,3-Dibromopropane --(Base)--> this compound
Causality and Experimental Choices: This reaction is a nucleophilic substitution where the carbanion, generated from 2-chlorobenzonitrile by a strong base, acts as the nucleophile.
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the benzylic position of 2-chlorobenzonitrile without reacting with the nitrile or the alkyl halide. Sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are common choices. The use of a phase-transfer catalyst with a base like sodium hydroxide can also be effective.
-
Reactant: 1,3-Dibromopropane serves as a three-carbon electrophile that undergoes a double alkylation to form the cyclobutane ring.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to solvate the reagents and prevent quenching of the strong base and any organometallic intermediates.[6]
Protocol 2.1: Synthesis via Alkylation
(This is a representative protocol based on established chemical principles. Researchers should optimize conditions based on their specific lab setup and safety protocols.)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous THF (10 volumes relative to the nitrile).
-
Reagent Addition: Cool the flask to -78 °C (dry ice/acetone bath). Add a strong base such as LDA (1.1 equivalents) dropwise.
-
Deprotonation: Add a solution of 2-chlorobenzonitrile (1.0 equivalent) in anhydrous THF dropwise to the cooled base solution.[7][8] Allow the mixture to stir for 1 hour at this temperature to ensure complete formation of the carbanion.
-
Alkylation: Add 1,3-dibromopropane (1.1 equivalents) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux for 12-18 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel, add water and diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Key Synthetic Applications & Reaction Mechanisms
The primary value of this compound lies in its role as a precursor to more complex molecules, particularly ketones and amines.
Reaction with Grignard Reagents to Form Ketones
The reaction of a nitrile with an organometallic reagent, like a Grignard reagent, is a classic method for ketone synthesis.[1] This transformation is pivotal for producing intermediates used in the synthesis of pharmaceuticals like ketamine and its analogs.[9][10]
Mechanism Explanation: The Grignard reagent (R-MgX) acts as a potent nucleophile.[11] The carbanionic portion attacks the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine. Subsequent acidic hydrolysis converts the imine into a ketone.[12] It is crucial to perform this reaction under anhydrous conditions to prevent the Grignard reagent from being quenched by water.[11]
Grignard Reaction Workflow
Protocol 3.1: Synthesis of 1-(2-Chlorophenyl)cyclobutyl methyl ketone
-
Grignard Preparation/Procurement: Prepare or procure a solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether). Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a flame-dried, three-neck flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.[6]
-
Addition: Cool the nitrile solution to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe or dropping funnel. A precipitate may form.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 3-4 hours. The reaction can be gently refluxed to ensure completion. Monitor by TLC.
-
Hydrolysis: Cool the reaction mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of NH₄Cl or dilute HCl (e.g., 1 M) to hydrolyze the intermediate imine salt and quench excess Grignard reagent.[10]
-
Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent removal, purify the resulting ketone by vacuum distillation or column chromatography.
Reduction of the Nitrile to a Primary Amine
Nitriles can be reduced to primary amines using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄).[1]
Mechanism Explanation: The reduction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the nitrile carbon. Two successive additions occur, leading to a dianionic intermediate which, upon aqueous work-up, is protonated to yield the primary amine.[1]
Nitrile Reduction Workflow
Safety, Handling, and Storage
-
Handling: this compound and its isomers are classified as harmful if swallowed, in contact with skin, or if inhaled.[5][13] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store the compound in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents and strong acids/bases.[3]
-
Reactions: Be aware that reactions involving strong bases (LDA, NaNH₂), Grignard reagents, and reducing agents like LiAlH₄ are highly exothermic and require careful temperature control. All such reactions must be performed under an inert atmosphere and with appropriate quenching procedures.
Conclusion
This compound is a synthetically valuable intermediate. Its utility stems from the diverse reactivity of the nitrile functional group, which allows for its conversion into ketones, amines, and other derivatives. The protocols and mechanisms detailed in this note provide a foundational framework for researchers to employ this compound effectively in the synthesis of complex target molecules for pharmaceutical and materials science applications.
References
- Grignard Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESYebv4n6ZEXvAaVken_8uo4TTIz1-TEbBMRSwHFQc5Jt1y-fvSsOVis0pmM1LyGPNeZP_f-J3sGLqq2SDqiMY8kR_Z5XATkNmg4J5pXLqOFiTFnA9wsyw34NlQZQTM0CwBkLMv7Q21W-pY5po1ShA]
- This compound - LookChem. [URL: https://www.lookchem.com/1-2-Chlorophenyl-cyclobutanecarbonitrile-cas-28049-59-4.html]
- 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/160008]
- 7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. [URL: https://kpu.pressbooks.pub/organicchemistry/chapter/7-8-reactions-of-nitriles/]
- 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/KR/en/product/aldrich/160008]
- 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol - Wikipedia. [URL: https://en.wikipedia.org/wiki/1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol]
- Hydrolysis of Nitriles - Organic Synthesis. [URL: https://www.organic-synthesis.org/procedure/hydrolysis-of-nitriles]
- 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/21-5-hydrolysis-of-nitriles/]
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [URL: https://www.chemistrysteps.com/nitrile-hydrolysis-to-carboxylic-acid/]
- Synthesis of ketamine from a nontoxic procedure: a new and efficient route - SciSpace. [URL: https://typeset.io/papers/synthesis-of-ketamine-from-a-nontoxic-procedure-a-new-and-39j6s541]
- Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7769165/]
- Hydrolysis of Nitriles - Organic Chemistry Tutor. [URL: https://www.organic-chemistry-tutor.com/hydrolysis-of-nitriles/]
- Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=32589-54-1&Mask=1000]
- 2-Chlorobenzonitrile synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/873-32-5.htm]
- grignard reagent to o-Chlorophenyl cyclopentyl ketone - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=133464]
- 2-Chlorobenzonitrile - Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Chlorobenzonitrile]
- 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical. [URL: https://www.ichemical.com/product/cas-28049-61-8]
- 28049-59-4 Cyclobutanecarbonitrile, 1-(2-chlorophenyl) - ChemNet. [URL: http://www.chemnet.com/cas/en/28049-59-4/Cyclobutanecarbonitrile,-1-(2-chlorophenyl)-.html]
- 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Ten Chongqing Chemdad Co. [URL: https://www.chemdad.com/1-4-chlorophenyl-1-cyclobutanecarbonitrile-cas-28049-61-8]
- A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37399775/]
- Epichlorohydrin - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v98p0235]
- One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/nj/c7nj03728g]
- Ketamine Related Compound A Pharmaceutical Secondary Standard CRM - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/phr2611]
- Grignard Reactions in Cyclopentyl Methyl Ether - ResearchGate. [URL: https://www.researchgate.net/publication/301538356_Grignard_Reactions_in_Cyclopentyl_Methyl_Ether]
- Cant get 2-Chlorophenyl cyclopentyl ketone from grignard reaction - Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=134267]
- Teratologic effects of d,1-2-(o-chlorophenyl)-2-(methylamino) cyclohexanone hydrochloride (ketamine hydrochloride) in rats - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3797816/]
- 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorobenzonitrile]
- US3742014A - Preparation of benzonitriles - Google Patents. [URL: https://patents.google.
- 1-(4-Chlorophenyl)cyclobutane Carbonitrile | CAS 28049-61-8 | SCBT. [URL: https://www.scbt.com/p/1-4-chlorophenyl-cyclobutane-carbonitrile-28049-61-8]
- 1-(4-Chlorophenyl)cyclobutanecarbonitrile-d6 - Masstech Portal. [URL: https://masstech-portal.com/products/1-4-chlorophenyl-cyclobutanecarbonitrile-d6]
- 1-(4-Chlorophenyl)cyclobutanecarbonitrile 98.0+%, TCI America™ | Fisher Scientific. [URL: https://www.fishersci.com/shop/products/1-4-chlorophenyl-cyclobutanecarbonitrile-98-0-tci-america-2/C201825G]
Sources
- 1. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. lookchem.com [lookchem.com]
- 4. Cyclobutanecarbonitrile, 1-(2-chlorophenyl)- | 28049-59-4 [chemnet.com]
- 5. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 6. Sciencemadness Discussion Board - grignard reagent to o-Chlorophenyl cyclopentyl ketone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 2-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 8. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 10. Sciencemadness Discussion Board - Cant get 2-Chlorophenyl cyclopentyl ketone from grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
Application Notes & Protocols: 1-(2-Chlorophenyl)cyclobutanecarbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a Niche Precursor
In the landscape of medicinal chemistry, the strategic value of a precursor is measured by its efficiency in facilitating the synthesis of complex, high-value active pharmaceutical ingredients (APIs). 1-(2-Chlorophenyl)cyclobutanecarbonitrile stands out as a pivotal intermediate, primarily recognized for its role in the synthesis of dissociative anesthetics, most notably ketamine and its primary active metabolite, norketamine.[1][2] Its structure, which combines an ortho-substituted chlorinated phenyl ring with a strained cyclobutane nitrile, presents a unique scaffold for constructing pharmacologically active molecules.
The cyclobutane moiety, once considered an exotic structural element, is increasingly appreciated in drug design for its ability to impart favorable properties. It can enhance metabolic stability, provide conformational restriction to lock a molecule into a bioactive shape, and serve as a three-dimensional bioisostere for other groups, improving properties like solubility and potency. This guide provides a comprehensive overview of the synthesis, applications, and analytical control of this compound, offering both the theoretical basis and practical protocols for its use in a research and development setting.
Compound Profile and Critical Safety Protocols
Physicochemical Data
A thorough understanding of the precursor's physical and chemical properties is fundamental to its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 28049-59-4 | [3] |
| Molecular Formula | C₁₁H₁₀ClN | [3] |
| Molecular Weight | 191.66 g/mol | [3] |
| Physical State | Solid / Oil | - |
| PSA | 23.79 Ų | - |
| XLogP3 | 3.1 | - |
| Storage | Sealed in dry, Room Temperature | - |
Mandatory Safety and Handling Protocols
This compound is classified as a toxic substance and requires stringent safety measures. The nitrile functional group presents a potential risk of releasing cyanide, and the compound itself is harmful if ingested, inhaled, or absorbed through the skin.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Respiratory: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts. All work should be conducted in a certified chemical fume hood.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin and Body: Wear a lab coat, and consider additional protective clothing for larger-scale work.
-
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
-
Engineering Controls: Work must be performed in a well-ventilated laboratory, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.
Synthesis of the Precursor: A Generalized Protocol
The synthesis of 1-arylcyclobutanecarbonitriles is typically achieved via the alkylation of an arylacetonitrile with a 1,3-dihalopropane. Phase-transfer catalysis is an effective methodology for this transformation, as it facilitates the reaction between the water-soluble base and the organic-soluble reactants.[4][5][6]
Reaction Principle
The reaction proceeds by deprotonation of the benzylic proton of 2-chlorophenylacetonitrile by a strong base. The resulting carbanion is stabilized by a phase-transfer catalyst (e.g., a quaternary ammonium salt), which shuttles it into the organic phase to react with 1,3-dibromopropane in a double alkylation event to form the cyclobutane ring.
Visualized Workflow: Precursor Synthesis
Caption: Phase-transfer catalysis workflow for precursor synthesis.
Step-by-Step Protocol
-
Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chlorophenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.1 eq), toluene, and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
Reaction Initiation: Begin vigorous stirring and slowly add a 50% aqueous solution of sodium hydroxide (NaOH) (3.0-4.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 60-70°C. The progress of the reaction should be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: After completion, cool the mixture to room temperature and cautiously quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) two more times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Application: Synthesis of Norketamine
The primary application of this compound is as a key starting material for the synthesis of norketamine, which is the N-demethylated metabolite of ketamine and a valuable pharmaceutical intermediate itself. The synthesis involves the conversion of the nitrile to an imine via a Grignard reaction, followed by a thermal rearrangement.
Synthetic Pathway Overview
The core transformation relies on the nucleophilic addition of a Grignard reagent to the nitrile, followed by hydrolysis and rearrangement.
-
Grignard Reaction: The nitrile group reacts with methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group attacks the electrophilic carbon of the nitrile.[7][8][9]
-
Hydrolysis: The resulting magnesium imine salt is hydrolyzed with a weak acid to produce an unstable α-hydroxy imine intermediate.
-
Rearrangement: This intermediate undergoes a thermal rearrangement to form the more stable α-amino ketone, norketamine.[1][10]
Visualized Pathway: Norketamine Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 3. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Reactions of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for key chemical transformations of 1-(2-chlorophenyl)cyclobutanecarbonitrile. This versatile building block is of significant interest to researchers and professionals in drug discovery and organic synthesis. The protocols herein describe its conversion into three valuable downstream products: a ketone via Grignard reaction, a carboxylic acid through hydrolysis, and a primary amine by reduction. This document is designed to offer both theoretical insights and practical, step-by-step guidance to facilitate the use of this compound in a laboratory setting.
Introduction: The Synthetic Utility of this compound
This compound is a substituted aryl cyclobutane derivative with significant potential as a precursor in the synthesis of complex organic molecules, including pharmaceutical intermediates. The presence of the nitrile group, the cyclobutane ring, and the chlorinated phenyl moiety provides multiple avenues for synthetic modification. The nitrile group, in particular, is a versatile functional group that can be readily converted into other key functionalities such as ketones, carboxylic acids, and amines.[1][2] These transformations open the door to a wide array of more complex molecular architectures.
This guide will detail the experimental setups for three fundamental reactions of this compound, providing a foundation for its application in synthetic chemistry.
Core Reactions and Mechanistic Overview
The following sections will detail the experimental protocols for the three primary transformations of this compound. Each protocol is accompanied by a mechanistic overview to provide a deeper understanding of the reaction.
Grignard Reaction: Synthesis of 1-(2-Chlorophenyl)cyclobutyl Ketones
The addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis, is a classic and effective method for the synthesis of ketones.[3] This reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to the corresponding ketone.[3]
Reaction Scheme:
Mechanistic Insight:
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group, forming a new carbon-carbon bond and a magnesium salt of an imine. Subsequent addition of aqueous acid protonates the imine, which is then hydrolyzed to the ketone.[3]
Hydrolysis: Synthesis of 1-(2-Chlorophenyl)cyclobutanecarboxylic Acid
The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions, typically requiring elevated temperatures.[4] This protocol will focus on acidic hydrolysis.
Reaction Scheme:
Mechanistic Insight:
Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom. A water molecule then attacks the nitrile carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. This amide is then further hydrolyzed to the carboxylic acid.[1]
Reduction: Synthesis of 1-(2-Chlorophenyl)cyclobutanamine
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose.[1]
Reaction Scheme:
Mechanistic Insight:
The hydride reagent adds to the electrophilic carbon of the nitrile, and subsequent additions of hydride to the resulting imine intermediate lead to the formation of the primary amine after an aqueous workup.
Experimental Protocols
The following protocols are provided as a starting point for laboratory synthesis. Researchers should optimize these conditions based on their specific equipment and desired scale.
Protocol 1: Grignard Reaction with Methylmagnesium Bromide
Objective: To synthesize 1-(1-(2-chlorophenyl)cyclobutyl)ethan-1-one.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 191.66 | 1.92 g | 0.01 |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | - | 3.7 mL | 0.011 |
| Anhydrous Diethyl Ether | 74.12 | 20 mL | - |
| 1 M Hydrochloric Acid | 36.46 | ~20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.92 g, 0.01 mol) and anhydrous diethyl ether (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 0.011 mol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl (~20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Protocol 2: Acidic Hydrolysis
Objective: To synthesize 1-(2-chlorophenyl)cyclobutanecarboxylic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 191.66 | 1.92 g | 0.01 |
| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |
| Water | 18.02 | 15 mL | - |
| Diethyl Ether | 74.12 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - |
| 1 M Hydrochloric Acid | 36.46 | ~10 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.92 g, 0.01 mol), water (15 mL), and concentrated sulfuric acid (5 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it over ice (~50 g).
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Extract the combined organic layers with saturated sodium bicarbonate solution (3 x 20 mL).
-
Cool the aqueous bicarbonate extracts to 0 °C and acidify with 1 M HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow Diagram:
Protocol 3: Reduction with LiAlH₄
Objective: To synthesize (1-(2-chlorophenyl)cyclobutyl)methanamine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 191.66 | 1.92 g | 0.01 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.57 g | 0.015 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 30 mL | - |
| Water | 18.02 | ~1 mL | - |
| 15% Sodium Hydroxide Solution | - | ~1 mL | - |
| Diethyl Ether | 74.12 | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add LiAlH₄ (0.57 g, 0.015 mol) and anhydrous THF (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.92 g, 0.01 mol) in anhydrous THF (15 mL) and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (0.6 mL), 15% NaOH solution (0.6 mL), and then water (1.8 mL).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid precipitate and wash it with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
Workflow Diagram:
Analytical Monitoring
The progress of the reactions described can be monitored by standard analytical techniques.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the consumption of the starting material and the appearance of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion and can be used to identify byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction and assessing the purity of the final product.[5]
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere.
-
Lithium Aluminum Hydride: Is a powerful reducing agent that also reacts violently with water. Handle with extreme care and quench the reaction cautiously.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. The protocols detailed in this guide provide a solid foundation for its conversion into ketones, carboxylic acids, and amines. These transformations enable the incorporation of the 1-(2-chlorophenyl)cyclobutyl moiety into a diverse range of target molecules for pharmaceutical and materials science research.
References
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
ScienceMadness. (2019). grignard reagent to o-Chlorophenyl cyclopentyl ketone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-(4-Chlorophenyl)cyclobutanecarbonitrile: A Key Organic Building Block for Pharmaceutical Research. Retrieved from [Link]
-
MDPI. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from [Link]
-
Chad's Prep. (2018). 20.13 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
iChemical. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Amine synthesis by reductive amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (2025). Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
Application Notes and Protocols for the Use of 1-(2-Chlorophenyl)cyclobutanecarbonitrile in the Design of Novel CNS-Active Compounds
For: Researchers, medicinal chemists, and drug development professionals.
Introduction: A Strategic Building Block for Next-Generation Neuromodulators
In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that offer improved therapeutic profiles is perpetual. 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS No: 28049-59-4) has emerged as a pivotal starting material for the design of innovative psychoactive compounds, particularly those targeting N-methyl-D-aspartate (NMDA) receptors.[1][2] Its structure presents a unique combination of a chemically tractable nitrile group, a 2-chlorophenyl moiety known for its role in the pharmacophore of dissociative anesthetics like ketamine, and a cyclobutane ring.[3][4]
This application note will delve into the strategic application of this compound in the design and synthesis of novel ketamine analogues. We will explore the compelling rationale for utilizing the cyclobutane motif as a bioisosteric replacement for the cyclohexane ring present in ketamine and its derivatives. Furthermore, we will provide detailed, field-proven protocols for the transformation of this versatile building block into advanced intermediates poised for further derivatization.
The Cyclobutane Advantage: Rationale for Novelty in Design
The decision to replace the traditional cyclohexane ring of ketamine with a cyclobutane moiety is a strategic design choice rooted in modern medicinal chemistry principles. The cyclobutane ring, while once considered synthetically challenging, is now increasingly recognized for its ability to confer advantageous properties to drug candidates.[5][6]
Key Physicochemical and Pharmacological Advantages of the Cyclobutane Moiety:
-
Enhanced Three-Dimensionality: The puckered nature of the cyclobutane ring offers a more defined three-dimensional geometry compared to the more flexible cyclohexane ring.[6][7] This can lead to more specific and higher-affinity interactions with protein binding pockets.
-
Improved Metabolic Stability: The strained nature of the cyclobutane ring can render it less susceptible to metabolic degradation by cytochrome P450 enzymes compared to larger, less strained rings.[5] This can lead to improved pharmacokinetic profiles, such as a longer half-life.
-
Novel Intellectual Property: The creation of novel chemical entities with a cyclobutane core provides an opportunity to explore new intellectual property space in the field of NMDA receptor modulators.
-
Conformational Restriction: The rigidity of the cyclobutane ring can lock the pharmacophoric elements (the 2-chlorophenyl group and the amino group) into a specific orientation, which can be beneficial for optimizing binding to the target receptor.[6]
A comparative analysis of key properties is presented in the table below:
| Property | Cyclohexane Ring (in Ketamine) | Cyclobutane Ring (Proposed Analogues) | Reference |
| Conformational Flexibility | High (chair-boat interconversion) | Lower (puckered conformation) | |
| Three-Dimensionality | Moderate | High | [7] |
| Metabolic Susceptibility | Prone to hydroxylation | Potentially more resistant | [5] |
| Novelty | Well-explored | Under-explored in this scaffold | N/A |
Synthetic Pathways to Novel Cyclobutyl Analogues of Norketamine
The primary synthetic goal is the conversion of the nitrile functionality of this compound into an amine and a ketone, mirroring the structure of norketamine (the N-demethylated metabolite of ketamine). A plausible and efficient synthetic route involves a multi-step process, beginning with the formation of the corresponding ketone, followed by alpha-amination.
Below is a proposed workflow for the synthesis of a novel cyclobutyl analogue of norketamine.
Caption: Proposed synthetic workflow for a novel cyclobutyl-norketamine analogue.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous transformations and should be adapted and optimized by the end-user. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1-(2-Chlorophenyl)cyclobutyl methyl ketone
This protocol details the conversion of the nitrile to a ketone via a Grignard reaction followed by hydrolysis. The use of a Grignard reagent with a nitrile is a well-established method for ketone synthesis that avoids over-addition, which can be an issue with other carbonyl precursors like esters.[8]
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (3 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 3 M HCl. Stir vigorously for 1-2 hours at room temperature.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-Amino-1-(2-chlorophenyl)cyclobutyl methyl ketone
This protocol describes the alpha-amination of the ketone intermediate. This is a crucial step in introducing the primary amine necessary for biological activity. The synthesis of norketamine often involves an alpha-bromination followed by amination and rearrangement.[9][10]
Materials:
-
1-(2-Chlorophenyl)cyclobutyl methyl ketone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Liquid ammonia
-
Anhydrous ethanol
Procedure:
-
α-Bromination: In a round-bottom flask, dissolve the ketone (1.0 eq) in carbon tetrachloride. Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under illumination with a tungsten lamp until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
Amination and Rearrangement: The crude α-bromo ketone is then subjected to an amination and rearrangement sequence. This step requires specialized equipment and safety precautions for handling liquid ammonia. A high-pressure reactor is charged with a solution of the α-bromo ketone in anhydrous ethanol. The reactor is cooled, and liquid ammonia is introduced. The reaction is then heated, and the progress is monitored.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess ammonia is safely vented. The reaction mixture is worked up by partitioning between an organic solvent and water. The product is then purified by chromatography or crystallization.
Data Presentation
The following table provides expected analytical data for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals |
| This compound | C₁₁H₁₀ClN | 191.66 | Aromatic protons, cyclobutane protons |
| 1-(2-Chlorophenyl)cyclobutyl methyl ketone | C₁₂H₁₃ClO | 208.68 | Aromatic protons, cyclobutane protons, methyl singlet |
| 2-Amino-1-(2-chlorophenyl)cyclobutyl methyl ketone | C₁₂H₁₄ClNO | 223.70 | Aromatic protons, cyclobutane protons, amine protons, methyl singlet |
Logical Relationships in Compound Design
The design of these novel compounds is based on the established structure-activity relationships of ketamine and its analogues. The following diagram illustrates the key pharmacophoric elements and the rationale for the proposed modifications.
Caption: Pharmacophore model for novel cyclobutyl ketamine analogues.
Conclusion and Future Directions
This compound serves as an excellent starting point for the synthesis of a new class of NMDA receptor modulators. The incorporation of a cyclobutane ring offers a promising strategy to improve upon the known properties of ketamine and its analogues, potentially leading to compounds with enhanced metabolic stability, improved selectivity, and novel pharmacological profiles. The protocols provided herein offer a solid foundation for the synthesis of these exciting new molecules. Further derivatization of the amino group can lead to a diverse library of compounds for extensive structure-activity relationship studies.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][5][6]
- Dimitrov, I., Denny, W. A., & Jose, J. (2018). Syntheses of Ketamine and Related Analogues: A Mini Review. Synthesis, 50(21), 4201–4215.
-
Waring, M. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(48), e202201198. [Link][7]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link][3]
-
Zhang, Y., et al. (2022). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 27(19), 6529. [Link]
-
Davies, J. C., et al. (2022). High Yielding Continuous-Flow Synthesis of Norketamine. Organic Process Research & Development, 26(4), 1145–1151. [Link][10][11]
-
Habeeb Mohammad, T. S., et al. (2020). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. Loyola eCommons. [Link][1]
-
Chen, L., Gong, Y., & Salter, R. (2018). Synthesis of carbon-14 labeled ketamine and norketamine. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 864–868. [Link]
-
ResearchGate. (n.d.). Scheme of (R,S)-norketamine synthesis. Retrieved from [Link][9]
- BenchChem. (2025). Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.
-
Loyola eCommons. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. [Link]
-
Dimitrov, I., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(13), 2950. [Link]
-
White, J. M., & Ryan, C. F. (1996). Pharmacological properties of ketamine. Drug and Alcohol Review, 15(2), 145–155. [Link][4]
-
Roth, B. L., et al. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PloS one, 8(3), e59334. [Link]
Sources
- 1. "Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition " by Thahani S. Habeeb Mohammad, Cory T. Reidl et al. [ecommons.luc.edu]
- 2. scholars.luc.edu [scholars.luc.edu]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Pharmacological properties of ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. High Yielding Continuous-Flow Synthesis of Norketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Here is the technical support center with troubleshooting guides and FAQs for improving the yield of 1-(2-Chlorophenyl)cyclobutanecarbonitrile synthesis.
Welcome to the technical support resource for the synthesis of this compound (CAS No: 28049-59-4).[1][2] This guide is designed for researchers, chemists, and drug development professionals aiming to optimize this crucial synthesis. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including ketamine and its analogs.[3][4][5][6]
The primary challenge in this synthesis—the alkylation of 2-chlorophenylacetonitrile with 1,3-dibromopropane—is achieving a high yield while minimizing side-product formation. This guide provides a robust, field-tested protocol using Phase Transfer Catalysis (PTC), followed by a comprehensive troubleshooting guide and FAQs to address common experimental hurdles.
Optimized Synthesis Protocol: Phase-Transfer Catalysis (PTC) Method
Phase-Transfer Catalysis is the methodology of choice as it efficiently brings together reactants from immiscible phases (an aqueous inorganic base and an organic substrate), eliminating the need for hazardous and anhydrous solvents while often increasing reaction rates and yields.[7][8][9]
Reaction Scheme
The overall reaction involves the deprotonation of 2-chlorophenylacetonitrile at the benzylic position, followed by a tandem alkylation with 1,3-dibromopropane to form the cyclobutane ring.
Reagents and Materials
| Reagent | Formula | M.W. | Role | Stoichiometric Ratio |
| 2-Chlorophenylacetonitrile | C₈H₆ClN | 151.60 | Starting Material | 1.0 eq |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Alkylating Agent | 1.1 - 1.3 eq |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base | 3.0 - 5.0 eq |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | Phase-Transfer Catalyst | 0.05 - 0.1 eq |
| Toluene | C₇H₈ | 92.14 | Organic Solvent | ~5-10 mL per g of nitrile |
| Deionized Water | H₂O | 18.02 | Aqueous Solvent | ~5-10 mL per g of nitrile |
Step-by-Step Experimental Protocol
-
Reactor Setup : To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-chlorophenylacetonitrile (15.16 g, 0.1 mol).
-
Reagent Addition : Add toluene (150 mL), 1,3-dibromopropane (24.2 g, 0.12 mol, 1.2 eq), and tetrabutylammonium bromide (TBAB) (3.22 g, 0.01 mol, 0.1 eq).
-
Base Preparation : In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving NaOH (20.0 g, 0.5 mol, 5.0 eq) in water (20 mL). Caution : This is a highly exothermic process.
-
Reaction Initiation : Begin vigorous stirring of the organic mixture (at least 500 RPM) to ensure a large interfacial surface area between the phases.[8] Slowly add the aqueous NaOH solution to the flask over 20-30 minutes. An increase in temperature is expected. Maintain the internal temperature between 40-50°C using a water bath.
-
Reaction Monitoring : Let the reaction proceed at 45°C for 3-5 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and continue stirring for 15 minutes.
-
Phase Separation : Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.
-
Extraction : Extract the aqueous layer twice with 50 mL portions of toluene. Combine all organic layers.
-
Washing : Wash the combined organic phase sequentially with 100 mL of water and 100 mL of brine (saturated NaCl solution) to remove residual base and catalyst.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.
-
Purification : Purify the crude oil via vacuum distillation or column chromatography on silica gel to yield pure this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My final yield is very low (<40%). What are the most common causes?
A1: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:
-
Inefficient Stirring : The entire principle of PTC relies on maximizing the surface area between the aqueous and organic phases for the catalyst to function. If stirring is too slow (<300 RPM), the transfer of the hydroxide and nitrile anions will be inefficient, leading to a stalled or slow reaction. Solution : Use a mechanical stirrer and ensure a vortex is visible, indicating vigorous agitation.
-
Poor Quality Reagents : The base (NaOH) can absorb atmospheric CO₂ to form sodium carbonate, which is a weaker base and less effective. The alkylating agent, 1,3-dibromopropane, can degrade over time. Solution : Use fresh, high-purity reagents. It is advisable to use freshly opened NaOH pellets.
-
Catalyst Inactivity : The phase-transfer catalyst can be "poisoned" or may be of poor quality. Solution : Ensure you are using a high-quality quaternary ammonium salt like TBAB. If the reaction stalls, a small additional charge of the catalyst (1-2 mol%) can sometimes restart it.
-
Incorrect Stoichiometry : An insufficient amount of base will lead to incomplete deprotonation of the starting nitrile. Solution : Double-check all weighings and calculations. Using a large excess of a concentrated base (3-5 eq) is generally recommended to drive the reaction to completion.
Q2: I'm seeing a significant side product with a higher molecular weight in my GC-MS analysis. What is it and how can I minimize it?
A2: This is almost certainly the dialkylated byproduct, where a second molecule of 2-chlorophenylacetonitrile anion attacks the already-formed product.
-
Causality : The product, this compound, still possesses a proton alpha to the nitrile and phenyl ring. Although sterically hindered, it can be deprotonated by the strong base and act as a nucleophile.
-
Prevention :
-
Control Reagent Addition : Instead of adding all reagents at once, try a semi-batch approach. Add the 1,3-dibromopropane slowly to the reaction mixture containing the nitrile, base, and catalyst. This maintains a low concentration of the alkylating agent, favoring the intramolecular cyclization over the intermolecular side reaction.
-
Adjust Stoichiometry : Use a slight excess of 1,3-dibromopropane (1.1-1.3 eq). This ensures that the nitrile anion is more likely to react with the primary alkylating agent rather than the product.
-
Q3: The reaction mixture has turned dark brown or black, and the final product is a hard-to-purify tar. What happened?
A3: Dark coloration and tar formation are typically signs of degradation or polymerization reactions.
-
Causality : The carbanion intermediate is highly reactive. At elevated temperatures (>60-70°C), it can undergo undesired side reactions. Similarly, 2-chlorophenylacetonitrile itself can be unstable in the presence of a strong base at high temperatures.
-
Prevention :
-
Strict Temperature Control : Do not let the initial exothermic reaction run away. Use an ice bath during the addition of the NaOH solution to maintain the temperature below 50°C.
-
Inert Atmosphere : While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to color formation.
-
Limit Reaction Time : Do not let the reaction run for an excessively long time after the starting material has been consumed. Over-exposure to strong base and heat can degrade the product.
-
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient stirring; poor reagent quality; inactive catalyst. | Use mechanical stirrer (>500 RPM); use fresh NaOH and 1,3-dibromopropane; use high-purity TBAB. |
| Dialkylation Side Product | High concentration of nitrile anion relative to alkylating agent. | Add 1,3-dibromopropane slowly to the reaction; use a slight excess of 1,3-dibromopropane (1.1-1.3 eq). |
| Tar/Color Formation | Reaction temperature too high; oxidation. | Maintain temperature <50°C with a cooling bath; run under an inert atmosphere; do not overheat during work-up. |
| Reaction Stalls | Insufficient base; poor stirring; catalyst poisoning. | Ensure 3-5 eq of 50% NaOH is used; increase stirring speed; add a fresh portion of TBAB (1-2 mol%). |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this reaction under Phase Transfer Catalysis?
A1: The mechanism involves several key steps facilitated by the catalyst, which are illustrated in the diagram below.
-
Deprotonation : The hydroxide ion (OH⁻) from the aqueous phase deprotonates the 2-chlorophenylacetonitrile at the interface between the two phases, forming a carbanion.
-
Ion Exchange : The phase-transfer catalyst cation (Q⁺, e.g., Tetrabutylammonium⁺) pairs with the newly formed nitrile anion (A⁻) at the interface, creating a lipophilic ion pair [Q⁺A⁻].
-
Phase Transfer : This ion pair is soluble in the organic phase (toluene) and migrates away from the interface.
-
SN2 Attack & Cyclization : In the organic phase, the "naked" and highly reactive nitrile anion performs a nucleophilic attack on one end of the 1,3-dibromopropane. This is followed by a rapid intramolecular SN2 reaction, where the resulting anion attacks the other end of the carbon chain, displacing the second bromide and forming the cyclobutane ring.
-
Catalyst Regeneration : The catalyst cation (Q⁺) pairs with the displaced bromide ion (Br⁻) and migrates back to the aqueous interface to repeat the cycle.
Q2: Why is a 50% aqueous NaOH solution used instead of solid NaOH or a weaker base?
A2: The choice of base is critical. A 50% aqueous NaOH solution provides a very high concentration of hydroxide ions, which is necessary to effectively deprotonate the relatively weak carbon acid (pKa ≈ 22 in DMSO). Solid NaOH can also be used (a solid-liquid PTC system), but reaction rates can be slower due to lower surface area. Weaker bases like sodium carbonate are generally not strong enough to generate a sufficient concentration of the carbanion for the reaction to proceed efficiently.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a silica gel plate with a solvent system like 9:1 Hexanes:Ethyl Acetate. The product is less polar than the starting material. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot indicates the reaction is complete. For more quantitative analysis, Gas Chromatography (GC) is ideal.
Q4: What are the primary safety considerations for this synthesis?
A4:
-
Corrosive Base : 50% NaOH is highly corrosive and can cause severe burns. Always wear gloves, safety glasses, and a lab coat. Handle in a fume hood.
-
Halogenated Compounds : 2-chlorophenylacetonitrile and 1,3-dibromopropane are irritants and toxic. Avoid inhalation and skin contact.
-
Cyanide Group : Although the nitrile group (-C≡N) is relatively stable, reactions involving cyanides should always be handled with care. Do not expose the reaction mixture to strong acids, which could generate hydrogen cyanide gas.
-
Exothermic Reaction : The initial deprotonation is exothermic. Add the base slowly and have a cooling bath ready to manage the temperature.
Visualizations
Phase-Transfer Catalysis Mechanism
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
LookChem. This compound. [Link]
-
Little Flower College Guruvayoor. Phase Transfer Catalyst. [Link]
-
Makosza, M. Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 66 No 6 pp. 573ñ579, 2009. [Link]
- Macmillan Group, Princeton University.
-
Journal of Chemical Sciences. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Indian Academy of Sciences. [Link]
-
SciSpace. Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]
-
Biomedical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
ResearchGate. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
PubMed. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. [Link]
-
Arkivoc. Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones. [Link]
- Google Patents. Method for preparing 1-(4-chlorophenyl)
-
Chemicalland21. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. [Link]
-
Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]
-
Modular Bioscience. 1-(4-Chlorophenyl)cyclobutanecarbonitrile-d6. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile in Pharmaceutical Manufacturing. [Link]
-
Organic Chemistry Portal. Cyclobutane synthesis. [Link]
-
PubMed. Ozonation Treatment Increases Chlorophenylacetonitrile Formation in Downstream Chlorination or Chloramination. [Link]
-
Masstech Portal. 1-(4-Chlorophenyl)cyclobutanecarbonitrile-d6. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Cyclobutanecarbonitrile, 1-(2-chlorophenyl)- | 28049-59-4 [chemnet.com]
- 3. 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. biomedres.us [biomedres.us]
Technical Support Center: 1-(2-Chlorophenyl)cyclobutanecarbonitrile Synthesis
Welcome to the technical support resource for the synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common and efficient industrial route for synthesizing this compound?
The most prevalent and scalable method is the intramolecular cyclization of 2-chlorophenylacetonitrile with 1,3-dibromopropane. This reaction is typically performed under phase-transfer catalysis (PTC) conditions, which offers significant advantages in terms of safety, cost, and environmental impact over traditional methods requiring strong, hazardous bases like sodium amide or metal hydrides in anhydrous solvents.[1][2]
Q2: Why is Phase-Transfer Catalysis (PTC) the recommended method for this synthesis?
Phase-Transfer Catalysis is exceptionally well-suited for the alkylation of acidic C-H compounds like nitriles for several key reasons:
-
Mild Reaction Conditions : PTC enables the use of inexpensive and safer inorganic bases, such as concentrated aqueous sodium hydroxide, which acts as a reservoir for the hydroxide ions.[2]
-
Biphasic System : The reaction occurs in a two-phase system (aqueous and organic), eliminating the need for expensive and hazardous anhydrous solvents. The organic phase dissolves the substrates (nitrile and alkylating agent), while the aqueous phase contains the base.
-
Mechanism of Action : The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the hydroxide ion into the organic phase or, more commonly, transports the deprotonated nitrile anion (carbanion) to the organic/aqueous interface to react. This circumvents the low mutual solubility of the reactants.[1]
-
Enhanced Productivity : These reactions can often be run at high concentrations, reducing solvent waste and improving reactor throughput, which is a significant green chemistry advantage.[2]
Q3: What are the critical process parameters that I need to control for a successful synthesis?
Success hinges on the careful control of four key parameters:
-
Catalyst Selection & Concentration : The structure of the quaternary ammonium salt is crucial. Its lipophilicity determines its efficiency in the organic phase. Catalysts like tetrabutylammonium or benzyltriethylammonium salts are common choices.
-
Base Concentration : The concentration of the aqueous sodium hydroxide solution is critical. A 50% (w/w) solution is often optimal as it provides sufficient basicity while minimizing water in the organic phase, which can hinder the reaction.
-
Agitation Speed : In a biphasic system, the interfacial area between the phases is where the reaction occurs. Vigorous stirring is essential to maximize this area and ensure efficient mass transfer.
-
Temperature Control : The reaction is typically exothermic. Maintaining a consistent temperature (e.g., 40-60°C) is vital to prevent runaway reactions and minimize side product formation.
Troubleshooting Guide: Side Reactions & Optimization
This guide addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: My reaction yield is very low, and I've recovered most of my starting 2-chlorophenylacetonitrile.
Possible Cause A: Ineffective Phase Transfer
The deprotonated carbanion of 2-chlorophenylacetonitrile is not being efficiently transported into the organic phase to react with the 1,3-dibromopropane. This is a common failure mode in PTC systems.
Solutions:
-
Verify Catalyst Integrity and Loading : Ensure your phase-transfer catalyst is not degraded. Use a typical loading of 1-5 mol%.
-
Select a More Lipophilic Catalyst : If using a catalyst like tetramethylammonium bromide, it may be too water-soluble. Switch to a catalyst with longer alkyl chains, such as tetrabutylammonium bromide (TBAB) or hexadecyltributylphosphonium bromide, which have greater solubility in the organic phase.[1]
-
Increase Agitation : Insufficient mixing leads to a low interfacial surface area, throttling the reaction rate. Ensure your stirring is vigorous enough to create a fine emulsion.
Possible Cause B: Insufficient Deprotonation
The aqueous base may not be concentrated enough to generate the required amount of the nitrile carbanion.
Solutions:
-
Use Concentrated Base : Employ a 40-50% aqueous solution of NaOH or KOH. The high concentration of the base dehydrates the quaternary ammonium hydroxide intermediate, making it a stronger base in the organic phase.
-
Check for Acidic Impurities : Acidic impurities in your starting materials or solvent can consume the base, preventing the deprotonation of the nitrile.
Problem 2: The main product is a high-molecular-weight, viscous oil or solid, not the desired product.
Possible Cause: Intermolecular Polymerization
This is the most significant side reaction. 1,3-dibromopropane is a difunctional electrophile, and 2-chlorophenylacetonitrile is a difunctional nucleophile (after deprotonation). If a deprotonated nitrile reacts with one end of the dibromopropane, the resulting intermediate can then react with another deprotonated nitrile molecule instead of its own other end. This chain reaction leads to oligomers or polymers.
2n NC-CH(Ph-Cl)⁻ + 2n Br-(CH₂)₃-Br → [-CH(Ph-Cl)-CN-(CH₂)₃-CH(Ph-Cl)-CN-(CH₂)₃-]n
Solutions:
-
Apply High-Dilution Principles : The key to favoring intramolecular cyclization over intermolecular polymerization is to keep the concentration of the reactants low. This is achieved by the slow, controlled addition of the 1,3-dibromopropane to the reaction mixture containing the nitrile, base, and catalyst. This ensures that the concentration of the mono-alkylated intermediate is always low, giving it a higher probability of finding its own tail to cyclize rather than another molecule.
-
Optimize Stoichiometry : Ensure a slight molar excess of the 2-chlorophenylacetonitrile relative to the 1,3-dibromopropane to minimize the presence of unreacted difunctional electrophile at the end of the reaction.
Diagram: Desired Intramolecular Cyclization vs. Intermolecular Side Reaction
Caption: Reaction pathways for cyclization vs. polymerization.
Problem 3: My final product is contaminated with 1-(2-chlorophenyl)cyclobutanecarboxamide.
Possible Cause: Nitrile Hydrolysis
The nitrile group (-C≡N) is susceptible to hydrolysis to a primary amide (-CONH₂) under either strong acidic or strong basic conditions, especially at elevated temperatures during the reaction or aqueous workup.
Solutions:
-
Control Workup pH and Temperature : After the reaction is complete, cool the mixture before quenching. Neutralize the excess base carefully with a dilute acid (e.g., 1M HCl) while keeping the temperature low (0-10°C). Avoid prolonged exposure to highly acidic or basic conditions.
-
Limit Reaction Time : Do not let the reaction run for an unnecessarily long time after the starting materials have been consumed, as this increases the likelihood of product hydrolysis. Monitor the reaction progress using TLC or GC.
Experimental Protocols & Workflows
Protocol 1: Synthesis via Phase-Transfer Catalysis
This protocol is a representative procedure. Optimization of stoichiometry, temperature, and reaction time may be required.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chlorophenylacetonitrile | 1.05 | 151.59 | (Specify mass) |
| 1,3-Dibromopropane | 1.00 | 201.86 | (Specify mass) |
| Toluene | - | - | (Specify volume) |
| Tetrabutylammonium Bromide (TBAB) | 0.02 | 322.37 | (Specify mass) |
| Sodium Hydroxide (50% aq. soln.) | 3.00 | 40.00 | (Specify volume) |
Procedure:
-
Setup : To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and thermocouple, add 2-chlorophenylacetonitrile, toluene, and tetrabutylammonium bromide.
-
Inerting : Purge the vessel with nitrogen.
-
Stirring : Begin vigorous stirring (e.g., >300 RPM) to ensure good mixing between the phases.
-
Base Addition : Add the 50% aqueous sodium hydroxide solution. A slight exotherm may be observed.
-
Heating : Heat the mixture to 50-55°C.
-
Substrate Addition : Add the 1,3-dibromopropane dropwise via a syringe pump over 2-3 hours. Maintain the internal temperature below 60°C.
-
Reaction Monitoring : After the addition is complete, hold the mixture at 55°C. Monitor the reaction's progress by taking aliquots from the organic layer and analyzing by GC or TLC until consumption of the starting material is complete (typically 4-6 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the salts and dilute the base.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification : The crude oil can be purified by vacuum distillation to yield this compound as a clear oil.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Makosza, M. Phase-Transfer Catalysis: A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]
-
Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [Link]
-
Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Yen, Y. T., Tseng, S., Zhou, S. L., & Liu, Y. L. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Forensic Science International. [Link]
-
Phase Transfer Catalysis. American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Ma, X., Jin, L., Li, Y., Zheng, H., & Wei, Y. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu. [Link]
Sources
Technical Support Center: Purification of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for the purification of 1-(2-Chlorophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As a key precursor in various synthetic pathways, including the synthesis of ketamine, achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final product.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format. The methodologies described are grounded in established chemical principles and practical laboratory experience to ensure you can confidently address purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Crystallization Issues
Question 1: My this compound product is oiling out during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
Here are several strategies to address this:
-
Lower the temperature of crystallization: If you are using a high-boiling point solvent, try a solvent system that allows for crystallization at a lower temperature.
-
Use a mixed-solvent system: A two-solvent system can be highly effective.[3][4] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Then, gently warm the solution until it becomes clear again and allow it to cool slowly. A common and effective mixture for compounds of moderate polarity is ethanol and water.[3]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, crystalline this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
Ensure slow cooling: Rapid cooling often promotes oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.
Question 2: After recrystallization, the purity of my this compound has not significantly improved. What are the likely reasons and solutions?
Answer:
If recrystallization is not effective, it could be due to several factors:
-
Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. You may need to screen a variety of solvents or solvent mixtures.[5][6]
-
Co-crystallization of impurities: If an impurity has very similar structural and polarity properties to your target compound, it may co-crystallize. In this case, a different purification technique, such as column chromatography, may be necessary.
-
Insufficient removal of mother liquor: Ensure that the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any residual mother liquor containing dissolved impurities.
Recommended Action Plan:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, isopropanol) to find the optimal single or mixed-solvent system.
-
Attempt a Second Recrystallization: Sometimes, a second recrystallization can significantly improve purity.
-
Switch to Column Chromatography: If recrystallization fails to yield the desired purity, column chromatography is the next logical step.[7]
Column Chromatography Issues
Question 3: I am having difficulty separating this compound from a closely-eluting impurity using column chromatography. How can I improve the separation?
Answer:
Improving separation in column chromatography involves optimizing several parameters to enhance the differential partitioning of your compound and the impurity between the stationary and mobile phases.[8][9][10]
Here are key strategies:
-
Optimize the Mobile Phase:
-
Adjust Solvent Polarity: If the compounds are eluting too quickly (high Rf values), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are eluting too slowly (low Rf values), increase the polarity.
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities, then your target compound, and finally more polar impurities with better resolution.
-
-
Modify the Stationary Phase:
-
Use a Finer Mesh Silica Gel: Smaller particle size silica gel (e.g., 230-400 mesh) provides a greater surface area, which can lead to better separation.
-
-
Column Parameters:
-
Increase the Column Length: A longer column provides more theoretical plates for separation.
-
Decrease the Column Diameter: A narrower column can also improve resolution.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, as these can lead to poor separation.[8]
-
-
Sample Loading:
-
Avoid Overloading: Overloading the column is a common cause of poor separation. A general rule of thumb is to load 1g of crude material per 20-40g of silica gel.[10]
-
Concentrated Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.
-
Troubleshooting Workflow for Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Impurity Identification
Question 4: I have a persistent unknown impurity in my purified this compound. What could it be and how can I identify it?
Answer:
The identity of an impurity is often related to the synthetic route used to prepare the starting materials. Common impurities could include:
-
Unreacted Starting Materials: Such as 2-chlorobenzonitrile.
-
Side-Reaction Products:
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 1-(2-chlorophenyl)cyclobutanecarboxamide or 1-(2-chlorophenyl)cyclobutanecarboxylic acid.
-
Products of Incomplete Reaction: Depending on the synthesis, intermediates may be present. For instance, in syntheses related to ketamine, hydroxylimine intermediates have been identified as impurities.[11]
-
-
Isomers: Positional isomers of the chlorophenyl group (e.g., 1-(4-chlorophenyl)cyclobutanecarbonitrile) could be present if the starting materials were not isomerically pure.
Identification Techniques:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for separating the impurity and obtaining its mass, which provides crucial information about its molecular weight.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy can elucidate its structure.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant to its purification?
Q2: What are the recommended storage conditions for purified this compound?
A2: Based on its chemical structure, which includes a nitrile group that can be sensitive to hydrolysis, it is recommended to store this compound in a tightly sealed container in a dry environment, such as a desiccator, at room temperature.[16] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
Q3: Can I use distillation to purify this compound?
A3: Given the high boiling point of the related 4-chloro isomer (295 °C at atmospheric pressure), purification by distillation is feasible but should be conducted under reduced pressure (vacuum distillation).[13][14][15] This will lower the boiling point and minimize the risk of thermal decomposition. This method is most suitable for separating the target compound from non-volatile impurities.
Q4: What analytical techniques are most suitable for assessing the purity of this compound?
A4: The most common and reliable methods for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is generally suitable for analyzing compounds with the polarity of this compound.[17]
-
Gas Chromatography (GC): Given its expected volatility, GC is also a suitable method, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess purity by integrating the signals of the compound against those of a known internal standard (qNMR) or by looking for signals corresponding to impurities.
Data Summary Table for Purification Methods
| Purification Method | Principle of Separation | Best For Removing | Potential Issues |
| Recrystallization | Differential solubility | Impurities with different solubility profiles | Oiling out, co-crystallization |
| Column Chromatography | Differential adsorption to stationary phase | Impurities with different polarities | Poor separation of closely-eluting compounds, column overloading |
| Vacuum Distillation | Difference in boiling points | Non-volatile or very high-boiling impurities | Thermal decomposition if temperature is too high |
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol provides a general procedure for the recrystallization of this compound using a two-solvent system, such as ethanol and water.[3][4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography with a silica gel stationary phase.[7][8][10]
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of glass wool or cotton at the bottom of the column and cover it with a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the desired compound.
-
-
Fraction Collection:
-
Collect the eluent in small fractions.
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Workflow for Purification Method Selection
Caption: A logical workflow for selecting the appropriate purification method.
References
-
Asana Recovery. (2024, December 3). How is Ketamine Synthesized? Asana Recovery. [Link]
- CN107478757B. (n.d.). Purification and preparation method of ketamine standard substance for forensic drug detection.
- US20200299224A1. (n.d.). Ketamine flow synthesis.
-
Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Indian Academy of Sciences. [Link]
-
Scribd. (n.d.). Advanced Ketamine Synthesis Guide. Scribd. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
SIELC Technologies. (n.d.). Separation of 1-(4-Chlorophenyl)cyclobutanecarbonitrile on Newcrom R1 HPLC column. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
NIH. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. [Link]
-
Bangladesh Journals Online. (2016, October 1). Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]
- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
-
Amrita Therapeutics. (n.d.). 1-(4-Chlorophenyl)cyclobutanecarbonitrile-d6. [Link]
-
iChemical. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8. [Link]
-
PubMed. (2018, March 8). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. [Link]
Sources
- 1. asanarecovery.com [asanarecovery.com]
- 2. ias.ac.in [ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]
- 10. benchchem.com [benchchem.com]
- 11. CN107478757B - Purification and preparation method of ketamine standard substance for forensic drug detection - Google Patents [patents.google.com]
- 12. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
- 15. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 16. lookchem.com [lookchem.com]
- 17. Separation of 1-(4-Chlorophenyl)cyclobutanecarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CPCB), CAS No. 28049-59-4. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical troubleshooting advice for experiments involving this compound. As a key intermediate in various synthetic pathways, understanding its stability profile is critical for obtaining reliable and reproducible results.
Introduction to the Stability of this compound
This compound is a molecule that combines several structural features influencing its stability: a strained cyclobutane ring, a nitrile functional group, and a chlorinated aromatic ring. While generally stable under recommended storage conditions, its reactivity can lead to degradation under specific experimental or storage environments. This guide will walk you through the potential stability challenges and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container, protected from moisture and light. Recommended storage is at room temperature in a dry, well-ventilated area[1]. For extended storage, refrigeration (2-8°C) is advisable to minimize any potential slow degradation.
Q2: I've noticed a slight yellowing of my CPCB sample over time. Is this a sign of degradation?
A2: A slight change in color from colorless to pale yellow can occur over time, especially if the sample has been exposed to air or light. While this may not significantly impact the purity for some applications, it is an indicator of potential minor degradation. It is always best to assess the purity of the material using an appropriate analytical method, such as HPLC or GC-MS, before use.
Q3: Is CPCB sensitive to acidic or basic conditions?
A3: Yes, the nitrile group in CPCB is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds first to the corresponding amide, 1-(2-chlorophenyl)cyclobutane-1-carboxamide, and then to the carboxylic acid, 1-(2-chlorophenyl)cyclobutane-1-carboxylic acid[1][2][3]. The rate of hydrolysis is dependent on the pH, temperature, and water content of the medium.
Q4: Can I heat CPCB for my reaction? What is its thermal stability?
A4: While CPCB has a high boiling point, prolonged heating at elevated temperatures is not recommended without careful consideration. The cyclobutane ring is strained and can be susceptible to thermal decomposition, potentially leading to ring-opening and the formation of alkene byproducts[4][5]. If heating is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) and for the minimum time required. A preliminary thermal stability study using techniques like TGA or DSC is recommended if your application requires high temperatures.
Q5: My reaction yield is lower than expected. Could CPCB degradation be the cause?
A5: Yes, degradation of CPCB could be a contributing factor to low reaction yields. Purity of the starting material is paramount. Before starting your reaction, it is crucial to confirm the purity of your CPCB lot. Additionally, consider if your reaction conditions (e.g., presence of strong acids/bases, high temperature, exposure to light) could be causing in-situ degradation of the starting material.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC/GC analysis of the starting material. | Hydrolysis due to moisture. | Store the compound in a desiccator over a drying agent. Handle the material quickly in a low-humidity environment. |
| Photodegradation. | Store the compound in an amber vial or protect it from light. | |
| Inconsistent reaction outcomes with the same batch of CPCB. | Inhomogeneity of the sample or ongoing degradation. | Re-analyze the purity of the starting material before each use. If stored for a long time, consider re-purification if necessary. |
| Formation of an unexpected amide or carboxylic acid byproduct in the reaction. | Hydrolysis of the nitrile group by acidic or basic reagents/conditions. | If possible, use non-aqueous conditions. If water is necessary, consider running the reaction at a lower temperature or for a shorter duration. Use buffered solutions to maintain a neutral pH if compatible with your reaction. |
| Reaction mixture turns dark upon heating. | Thermal decomposition. | Lower the reaction temperature. Use a higher-boiling solvent to allow for reflux at a lower temperature. Minimize the reaction time. Run the reaction under an inert atmosphere. |
Potential Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and thermal decomposition. The following diagram illustrates the likely hydrolysis pathway.
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Welcome to the technical support guide for the synthesis and optimization of 1-(2-Chlorophenyl)cyclobutanecarbonitrile. This document is designed for researchers, chemists, and drug development professionals actively working with this compound, a key intermediate in the synthesis of various pharmacologically active molecules, including ketamine and its analogs.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, field-proven experimental protocol to help you navigate the common challenges associated with this synthesis.
The primary and most effective route to this compound is the C-alkylation of 2-chlorophenylacetonitrile with 1,3-dibromopropane.[4] Due to the heterogeneous nature of the reactants (an organic nitrile and an inorganic base), this reaction is ideally performed under Phase-Transfer Catalysis (PTC) conditions, which significantly enhances reaction rates and yields while allowing for milder conditions.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic approach for this compound?
A1: The most robust and scalable method is the cyclization of 2-chlorophenylacetonitrile with 1,3-dibromopropane using a strong base and a phase-transfer catalyst. This reaction, performed in a two-phase system (aqueous and organic), facilitates the formation of the cyclobutane ring in high yield.
Q2: Why is Phase-Transfer Catalysis (PTC) the preferred method?
A2: PTC is ideal for this reaction for several key reasons:
-
Overcomes Immiscibility: It facilitates the reaction between the water-soluble base (like NaOH) and the organic-soluble nitrile substrate.[7] The catalyst actively transports the reacting anion from the aqueous or solid phase into the organic phase where the reaction occurs.[8]
-
Milder Reagents: It allows the use of simple, inexpensive, and safer bases like concentrated aqueous sodium hydroxide, eliminating the need for hazardous and moisture-sensitive reagents such as sodium hydride (NaH) or potassium tert-butoxide.[5]
-
Enhanced Reactivity: By transferring the deprotonated nitrile (carbanion) into the organic phase as a lipophilic ion pair, the anion is less solvated and thus more nucleophilic, leading to faster reaction rates and higher yields.[4]
-
Simplicity and Scalability: The procedure is operationally simple, highly scalable, and often requires less stringent anhydrous conditions than traditional methods.[5]
Q3: What are the critical reaction parameters that I need to control?
A3: The success of the synthesis hinges on the careful control of four key parameters:
-
Agitation (Stirring) Speed: Crucial for maximizing the interfacial surface area between the aqueous and organic phases, which directly impacts the catalyst's efficiency.
-
Temperature: Must be controlled to balance the reaction rate against potential side reactions like base-induced elimination of the alkylating agent or hydrolysis of the nitrile product.
-
Molar Ratios: The stoichiometry of the base, catalyst, and reactants must be optimized to prevent side reactions such as dialkylation.
-
Catalyst Choice and Loading: The type and concentration of the phase-transfer catalyst directly influence the reaction kinetics.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low or no yield of the desired product.
| Potential Cause | Explanation & Recommended Solution |
| Ineffective Deprotonation | The α-proton of 2-chlorophenylacetonitrile must be abstracted to form the nucleophilic carbanion. Solution: Ensure you are using a sufficiently strong base. For PTC, 50% (w/w) aqueous sodium hydroxide (NaOH) is highly effective and standard. Using a weaker or more dilute base will result in incomplete deprotonation and poor conversion. |
| Poor Catalyst Performance | The phase-transfer catalyst is essential for transporting the carbanion into the organic phase. Solution: Tetrabutylammonium bromide (TBAB) is a common and effective catalyst for this type of alkylation.[7] Ensure the catalyst is not degraded and is used at an appropriate loading (typically 1-5 mol%). If TBAB is ineffective, consider a more lipophilic catalyst like a tetrahexylammonium salt or a different class of catalyst like a crown ether, although the latter is more expensive.[5] |
| Insufficient Mixing | PTC is an interface-limited process. Without vigorous agitation, the transfer of ions between phases is slow, leading to a stalled reaction.[5] Solution: Use a mechanical overhead stirrer capable of high speeds (>500 RPM) to create a fine emulsion. A simple magnetic stir bar is often inadequate for achieving the necessary interfacial area, especially on a larger scale. |
| Incorrect Temperature | The reaction may have a significant activation energy barrier. Solution: While starting at room temperature is advisable, gentle heating to 40-60°C can often initiate and sustain the reaction. Monitor the reaction by TLC or GC to find the optimal temperature, but be cautious of exceeding 70°C, which can promote side reactions. |
Problem 2: Significant formation of byproducts.
| Potential Cause | Explanation & Recommended Solution |
| Dialkylation Product | The product, this compound, still possesses an acidic α-proton and can be deprotonated and react with another molecule of 1,3-dibromopropane. Solution: This is typically controlled by stoichiometry. Use a slight excess of the nitrile starting material relative to the 1,3-dibromopropane (e.g., 1.1 equivalents of nitrile to 1.0 equivalent of dibromopropane). Additionally, adding the 1,3-dibromopropane slowly to the reaction mixture can help maintain its low concentration, favoring the initial desired reaction. |
| Elimination of 1,3-dibromopropane | In the presence of a strong base, 1,3-dibromopropane can undergo elimination to form various unsaturated species. Solution: Maintain a controlled temperature. High localized temperatures can favor elimination. Ensure efficient stirring to dissipate heat from the exothermic deprotonation step and consider adding the base dropwise while cooling the reaction vessel. |
| Hydrolysis of Nitrile | The nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under harsh basic conditions, especially at elevated temperatures and with prolonged reaction times.[9] Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive temperatures (>70°C) and unnecessarily long reaction times. During workup, neutralize the base promptly. |
Problem 3: Difficulties during workup and purification.
| Potential Cause | Explanation & Recommended Solution |
| Stable Emulsion Formation | The phase-transfer catalyst acts as a surfactant and can lead to the formation of a stable emulsion during the aqueous workup, making phase separation difficult. Solution: After quenching the reaction, add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which helps to break the emulsion. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective. |
| Catalyst Removal | The quaternary ammonium catalyst can be difficult to remove from the final product as it has some solubility in the organic phase. Solution: During the workup, wash the organic layer multiple times with water and then brine. The catalyst is best removed during purification. Column chromatography on silica gel is the most effective method. |
| Co-eluting Impurities | Unreacted starting materials or byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. Solution: Optimize your chromatography conditions. Use a shallow gradient of a solvent system like ethyl acetate in hexanes. If separation is still poor, consider vacuum distillation as an alternative purification method, as the product is a high-boiling oil.[10] |
Visualizing the Process
Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to the isolation of the pure product.
References
- 1. 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Page loading... [wap.guidechem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. biomedres.us [biomedres.us]
- 8. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for the synthesis and purification of 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the root causes of impurity formation, provide robust troubleshooting strategies, and offer validated protocols to ensure the highest purity of your final product.
PART 1: Frequently Asked Questions (FAQs) - Common Impurities & Root Causes
This section addresses the most pressing issues that arise during the synthesis of this compound. Understanding the origin of impurities is the first step toward their prevention.
Q1: What are the primary impurities I should be aware of, and where do they come from?
A1: During the synthesis, which typically involves the alkylation of 2-chlorophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis (PTC), several impurities can arise. These can be broadly categorized as starting material-related, side-reaction products, and degradation products.
Expertise & Experience: The most prevalent issue is incomplete reaction or side reactions stemming from the reactivity of the reagents and intermediates. The presence of water is particularly detrimental, leading to hydrolysis of the nitrile group.
Table 1: Summary of Common Impurities
| Impurity Name | Structure | Potential Source | Preventative Measures |
| 2-Chlorophenylacetonitrile | 2-Cl-C₆H₄-CH₂CN | Unreacted starting material | Optimize reaction time, temperature, and stoichiometry. Ensure efficient mixing. |
| 1,3-Dibromopropane | Br-(CH₂)₃-Br | Unreacted starting material | Use a slight excess of the alkylating agent, but avoid a large excess to prevent side reactions. |
| 1-(2-Chlorophenyl)cyclobutanecarboxamide | 2-Cl-C₆H₄-C₄H₆-CONH₂ | Hydrolysis of the nitrile group during reaction or aqueous workup.[3] | Use anhydrous solvents and reagents. Maintain neutral pH during workup. |
| Positional Isomers (e.g., 1-(4-chlorophenyl)cyclobutanecarbonitrile) | 4-Cl-C₆H₄-C₄H₆-CN | Impurities present in the starting 2-chlorophenylacetonitrile. | Source high-purity starting materials and verify their purity by GC or HPLC before use. |
| Dimerization/Polymerization Products | High Molecular Weight Species | Base-catalyzed self-condensation of 2-chlorophenylacetonitrile. | Maintain controlled temperature and add base slowly to the reaction mixture. |
Q2: I've identified 1-(2-chlorophenyl)cyclobutanecarboxamide in my final product. How can I prevent its formation?
A2: The formation of the corresponding amide is a classic example of nitrile hydrolysis.[3] This reaction is catalyzed by both acidic and basic conditions, which are often present during the synthesis and subsequent workup.
Trustworthiness: The key to preventing this impurity is rigorous exclusion of water and strict pH control during product isolation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Solvents should be dried using appropriate methods (e.g., molecular sieves) prior to use.
-
Workup pH Control: During the aqueous workup, avoid extremes in pH. When washing the organic layer, use a saturated sodium bicarbonate solution followed by brine (saturated NaCl solution). The bicarbonate wash neutralizes any residual acid, while the brine wash helps to remove water from the organic phase. Always check the pH of the aqueous layer to ensure it remains near neutral (pH 7-8).
Q3: My reaction is sluggish and incomplete, leaving significant amounts of starting material. What can I do?
A3: An incomplete reaction is often due to inefficient phase-transfer catalysis or insufficient reactivity.
Expertise & Experience: The choice of phase-transfer catalyst (PTC), base, and solvent system is critical for driving the reaction to completion.
-
Catalyst Choice: Tetrabutylammonium bromide (TBAB) is a common and effective PTC for this type of alkylation. Ensure it is fully dissolved in the reaction mixture.
-
Base Strength: A strong base is required to deprotonate the 2-chlorophenylacetonitrile. A 50% aqueous solution of sodium hydroxide is typically used. The efficiency of the deprotonation depends on effective mixing between the aqueous and organic phases.
-
Mechanical Stirring: Vigorous mechanical stirring is essential to create a large surface area between the aqueous and organic phases, facilitating the transfer of the deprotonated nitrile anion into the organic phase where the reaction occurs. A simple magnetic stir bar is often insufficient for biphasic systems.
PART 2: Troubleshooting and Optimized Protocols
This section provides a detailed experimental protocol and a logical workflow for troubleshooting common issues.
Optimized Synthesis Protocol
This protocol describes a robust method for the synthesis of this compound using phase-transfer catalysis.
Step-by-Step Methodology:
-
Reactor Setup: Equip a 500 mL, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reagent Charging: To the flask, add 2-chlorophenylacetonitrile (15.1 g, 0.1 mol), 1,3-dibromopropane (22.2 g, 0.11 mol), toluene (150 mL), and tetrabutylammonium bromide (TBAB) (1.6 g, 0.005 mol).
-
Expert Insight: Using a slight excess (1.1 equivalents) of the alkylating agent helps drive the reaction to completion. Toluene is an excellent solvent as it is water-immiscible and has a suitable boiling point.
-
-
Reaction Initiation: Begin vigorous stirring (400-500 RPM). Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (40 mL) dropwise over 30 minutes. An exothermic reaction will be observed.
-
Expert Insight: Slow addition of the base is crucial to control the exotherm and prevent potential side reactions like dimerization. Vigorous stirring is non-negotiable for efficient phase transfer.
-
-
Reaction Maintenance: After the addition is complete, heat the mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Add water (100 mL) and separate the organic layer. c. Wash the organic layer with 1 M HCl (50 mL), followed by water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with saturated brine (50 mL).
-
Expert Insight: The acid wash removes residual base, and the bicarbonate wash removes any acidic byproducts, preventing hydrolysis of the nitrile during the final steps. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound as a colorless to pale yellow oil.[4]
Visual Workflow for Troubleshooting
The following diagram outlines a logical sequence for identifying and resolving issues during synthesis.
Caption: Troubleshooting workflow for impurity identification.
Visual Guide: Key Reaction and Side Reaction
This diagram illustrates the desired synthetic pathway and the common hydrolysis side reaction.
Caption: Synthesis pathway and hydrolysis side reaction.
PART 3: Analytical Protocols for Quality Control
Accurate analysis is crucial for confirming product identity and purity. The following are standard starting points for method development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of the final product.[5]
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Formic Acid).
-
Gradient: Start at 50:50 Acetonitrile:Water, ramp to 95:5 Acetonitrile:Water over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile starting materials and isomeric impurities.[6]
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temp: 250°C.
-
Oven Program:
-
Initial Temp: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Sample Prep: Dissolve ~1 mg of the sample in 1 mL of Dichloromethane or Ethyl Acetate.
References
- ACS Omega. (2019).
- BenchChem. (n.d.).
- Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.
- LookChem. (n.d.). This compound.
- Chemguide. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ChemNet. (n.d.). 28049-59-4 Cyclobutanecarbonitrile, 1-(2-chlorophenyl).
- Chongqing Chemdad Co., Ltd. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile.
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4-Chlorophenyl-2-pyridinylmethanol.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Cyclobutanecarbonitrile, 1-(2-chlorophenyl)- | 28049-59-4 [chemnet.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis & Scale-Up of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-59-4)[1][2]. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common synthetic routes, troubleshooting, and the critical challenges encountered during scale-up. Our goal is to equip you with the causal understanding needed to move from bench-scale success to robust, scalable production.
Section 1: Synthesis Overview & Core Mechanism
The most prevalent and industrially viable method for synthesizing this compound is through the cyclialkylation of 2-chlorophenylacetonitrile with a 1,3-dihalopropane. This reaction is almost exclusively performed under phase-transfer catalysis (PTC) conditions due to the immiscibility of the organic substrate and the inorganic base.
Reaction Scheme:
Caption: The catalytic cycle in phase-transfer catalysis for nitrile alkylation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is Phase-Transfer Catalysis (PTC) the preferred method for this synthesis?
A: PTC is ideal for this reaction for several key reasons:
-
Overcoming Immiscibility: It allows the reaction between the water-soluble base (like NaOH) and the organic-soluble nitrile and dihalopropane without requiring a co-solvent that might be difficult to remove. [3]* Enhanced Reactivity: By transferring the "naked" carbanion into the organic phase, its nucleophilicity is greatly increased, leading to faster reaction rates compared to simple interfacial reactions. [4]* Milder Conditions: PTC often allows for lower reaction temperatures and avoids the need for expensive, hazardous, and moisture-sensitive bases like sodium hydride or lithium diisopropylamide. [5] Q2: How do I select the appropriate phase-transfer catalyst?
A: The choice of catalyst is critical for performance. Quaternary 'onium' salts are most common. [3]* Tetrabutylammonium Bromide (TBAB): A cost-effective and highly effective catalyst for many PTC applications, including this one. It offers a good balance of solubility in both phases.
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS): Another common choice, often used when a bromide counter-ion might interfere.
-
Benzyltriethylammonium Chloride (TEBAC): Also effective and can sometimes offer different selectivity or performance. For scale-up, catalyst stability, cost, and ease of removal from the final product are primary considerations.
Q3: What is the optimal concentration of the aqueous base (e.g., NaOH)?
A: A high concentration of base is crucial. Typically, a 50% (w/w) aqueous solution of sodium hydroxide is used. The high concentration serves two purposes:
-
High Basicity: It provides the necessary alkalinity to deprotonate the weakly acidic α-proton of the 2-chlorophenylacetonitrile.
-
"Salting Out" Effect: The high ionic strength of the aqueous phase minimizes the dissolution of organic components into it and helps drive the catalyst-anion ion pair into the organic phase.
Q4: Which solvent system is recommended for this synthesis?
A: A non-polar, water-immiscible organic solvent is required.
-
Toluene: An excellent choice for scale-up due to its relatively high boiling point (allowing for a good temperature range), low water solubility, and favorable cost.
-
Dichloromethane (DCM): Effective at the lab scale but often avoided in large-scale production due to its volatility, environmental concerns, and potential for reacting with strong bases at elevated temperatures.
-
Solvent-Free: In some cases, the dihalopropane itself can act as the organic phase, but this can lead to higher rates of by-product formation. Using a solvent like toluene allows for better control over concentration and temperature.
Section 3: Troubleshooting Guide
Problem: My reaction shows low or no conversion of the 2-chlorophenylacetonitrile starting material.
| Possible Cause | Explanation & Validation | Recommended Solution |
| 1. Ineffective Mixing | The reaction occurs at the interface of the two phases. If stirring is inadequate, the surface area for reaction and catalyst transfer is minimal. This is the most common failure point upon scale-up. | Increase the stirring speed to create a fine emulsion. Use a baffled reactor with a high-shear impeller for larger scales. The mixture should appear as a homogenous, opaque liquid during the reaction. |
| 2. Insufficient Base Strength | The α-proton of the nitrile is not sufficiently acidic to be fully deprotonated by a weak or dilute base. | Ensure you are using a concentrated base, typically 50% w/w NaOH or KOH. Verify the concentration of your base solution if it has been stored for a long time. |
| 3. Inactive or Insufficient Catalyst | The phase-transfer catalyst may be old, degraded, or used in too low a concentration (typically 1-5 mol%). | Use fresh catalyst from a reputable supplier. Increase the catalyst loading to 5 mol%. If the reaction kicks off, catalyst amount was the issue. |
| 4. Low Reaction Temperature | While the reaction is exothermic, it still requires sufficient initial energy to overcome the activation barrier. | Gently warm the reaction mixture to 40-50°C to initiate the reaction. Once initiated, the exotherm may require cooling to maintain the target temperature. |
Problem: I am observing significant by-product formation, especially a higher molecular weight impurity.
| Possible Cause | Explanation & Validation | Recommended Solution |
| 1. Intermolecular Dialkylation | If the cyclization (intramolecular reaction) is slow, one molecule of deprotonated nitrile can react with a molecule of 1,3-dihalopropane, which then reacts with a second molecule of nitrile, leading to a dimeric by-product. | Ensure slow, controlled addition of the 1,3-dihalopropane to the mixture of nitrile, base, and catalyst. This maintains a low concentration of the alkylating agent, favoring the intramolecular cyclization. |
| 2. Hydrolysis of Nitrile | Under strongly basic conditions and with prolonged reaction times or high temperatures, the nitrile group can hydrolyze to the corresponding amide or carboxylic acid. | Monitor the reaction closely by GC or TLC and stop it once the starting material is consumed. Avoid excessively high temperatures (>80-90°C) for extended periods. |
Problem: My product is difficult to isolate and purify from the reaction mixture.
| Possible Cause | Explanation & Validation | Recommended Solution |
| 1. Persistent Emulsion | The phase-transfer catalyst acts as a surfactant and can stabilize emulsions during the aqueous workup, making phase separation difficult or impossible. | During workup, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break the emulsion. If necessary, a filtration through a pad of celite can also be effective. |
| 2. Catalyst in Product | The quaternary ammonium catalyst is soluble in the organic phase and can be difficult to remove by simple extraction. It can interfere with crystallization or distillation. | Wash the organic phase multiple times with water and then brine. To remove residual catalyst, you can perform a silica gel plug filtration or, for larger scales, consider a distillation if the product is thermally stable. |
Section 4: Scale-Up Protocol & Key Considerations
This protocol provides a baseline for a 100g scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol (100g Scale)
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (high-torque), a thermocouple, a condenser, and an addition funnel.
-
Charge Reagents: To the reactor, add 2-chlorophenylacetonitrile (100g), tetrabutylammonium bromide (TBAB, 10.6g, 5 mol%), and toluene (500 mL).
-
Base Addition: Begin vigorous stirring (e.g., 300-500 RPM) to create a well-mixed slurry. Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (264g of solution) via the addition funnel over 20-30 minutes. A slight exotherm may be observed.
-
Initiation: Heat the reactor jacket to 45°C.
-
Alkylating Agent Addition: Once the internal temperature is stable at 40-45°C, begin the slow, dropwise addition of 1,3-dibromopropane (146g) via the addition funnel over 2-3 hours.
-
Exotherm Control: Monitor the internal temperature closely. The reaction is exothermic. Use the reactor jacket cooling to maintain the temperature between 50-55°C. The rate of addition should be dictated by the ability to control this temperature.
-
Reaction Monitoring: After the addition is complete, hold the mixture at 55°C. Monitor the reaction progress by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by GC or TLC until the 2-chlorophenylacetonitrile is consumed (<1%). This typically takes 4-8 hours.
-
Workup: Cool the reaction to room temperature. Add 500 mL of water and continue stirring for 15 minutes. Stop stirring and allow the phases to separate. Drain the lower aqueous phase.
-
Washing: Wash the organic phase sequentially with 2 x 250 mL of water and 1 x 250 mL of brine to remove the base and catalyst. Check for and break any emulsions.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.
-
Purification: The crude oil can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product.
Critical Process Parameters for Scale-Up
| Parameter | Lab Scale (100g) | Pilot Scale (10kg) Consideration | Rationale |
| Agitation Speed | 400-500 RPM | Tip speed of 2-3 m/s | Must ensure sufficient mass transfer. Scale-up should be based on maintaining similar power per unit volume or impeller tip speed, not just RPM. [6] |
| Addition Time | 2-3 hours | 4-6 hours (or longer) | The surface area-to-volume ratio decreases on scale-up, reducing heat transfer efficiency. Addition must be slowed to allow the cooling system to keep up with the exothermic reaction. [6] |
| Temperature Control | 50-55°C | 50-55°C | Maintaining a consistent temperature is critical for reaction rate and preventing by-product formation. Overheating can lead to nitrile hydrolysis. |
| Quench/Workup | Manual separation | Automated phase separation; emulsion management plan | Emulsions are a greater risk at scale. Have procedures and materials (brine, celite) ready. Ensure sufficient settling time. |
Scale-Up Workflow Diagram
Caption: A typical workflow for the synthesis and purification of the target molecule.
References
- Vertex AI Search, "Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Str
- RSC Publishing, "A cyanide-free synthesis of nitriles exploiting flow chemistry", Accessed Jan 1, 2026.
- LookChem, "this compound", Accessed Jan 1, 2026.
- Wikipedia, "1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol", Accessed Jan 1, 2026.
- Uk-cpi.com, "6 key challenges when scaling up sustainable chemical processes", Accessed Jan 1, 2026.
- CRDEEP Journals, "Phase-Transfer Catalysis in Organic Syntheses", Accessed Jan 1, 2026.
- ResearchGate, "The Renaissance of Organo Nitriles in Organic Synthesis", Accessed Jan 1, 2026.
- Indian Academy of Sciences, "Synthesis of ketamine from a nontoxic procedure: a new and efficient route", Accessed Jan 1, 2026.
- SciSpace, "Synthesis of ketamine from a nontoxic procedure: a new and efficient route", Accessed Jan 1, 2026.
- Indo American Journal of Pharmaceutical Research, "PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW", Accessed Jan 1, 2026.
- Google Patents, "EP0481320A1 - Novel cyclobutane deriv
- Biomedres, "A Minireview of Phase-Transfer Catalysis and Recent Trends", Accessed Jan 1, 2026.
- Organic Chemistry Portal, "Nitrile synthesis by oxidation, rearrangement, dehydr
- Taylor & Francis, "Phase transfer catalysts – Knowledge and References", Accessed Jan 1, 2026.
- PTC Organics, Inc.
- PubMed, "A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan", Accessed Jan 1, 2026.
- Organic Chemistry Portal, "Cyclobutane synthesis", Accessed Jan 1, 2026.
- Google Patents, "CN106478367A - A kind of synthesis midbody compound of ketamine and the synthetic method of ketamine", Accessed Jan 1, 2026.
- ResearchGate, "The application of cyclobutane derivatives in organic synthesis", Accessed Jan 1, 2026.
- ResearchGate, "The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF", Accessed Jan 1, 2026.
- Ten Chongqing Chemdad Co., "1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile", Accessed Jan 1, 2026.
- ChemNet, "28049-59-4 Cyclobutanecarbonitrile, 1-(2-chlorophenyl)", Accessed Jan 1, 2026.
- Technical Disclosure Commons, "A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone", Accessed Jan 1, 2026.
- Sigma-Aldrich, "1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8", Accessed Jan 1, 2026.
- Santa Cruz Biotechnology, "1-(4-Chlorophenyl)cyclobutane Carbonitrile | CAS 28049-61-8 | SCBT", Accessed Jan 1, 2026.
Sources
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Welcome to the technical support guide for the synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-59-4).[1] This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during this specific synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Core Synthesis Overview
The most prevalent and robust method for synthesizing this compound is the cyclization of 2-chlorophenylacetonitrile with 1,3-dibromopropane. This reaction is typically performed under basic conditions, often employing phase-transfer catalysis (PTC) to facilitate the reaction between the water-soluble base and the organic-soluble reactants.[2][3]
The fundamental mechanism involves the deprotonation of the benzylic carbon of 2-chlorophenylacetonitrile to form a carbanion. This nucleophilic carbanion then undergoes a tandem SN2 alkylation with 1,3-dibromopropane. The first alkylation is an intermolecular step, followed by a crucial intramolecular cyclization to form the desired cyclobutane ring.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: What is the primary application of this compound?
A: this compound is a key intermediate in the synthesis of various pharmacologically active compounds. Notably, it is a precursor in some synthetic routes to ketamine [2-(2-chlorophenyl)-2-(methylamino)-cyclohexanone], a well-known anesthetic and antidepressant.[4][5]
Q: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?
A: Phase-Transfer Catalysis is a powerful technique for reactions where reactants are in different, immiscible phases, which is the case here (an aqueous inorganic base and an organic substrate).[2][6] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the hydroxide anion from the aqueous phase.[3] This ion pair migrates into the organic phase, where the "naked" and highly reactive anion can efficiently deprotonate the 2-chlorophenylacetonitrile, initiating the reaction.[2]
The advantages of using PTC include:
-
Milder Reaction Conditions: Avoids the need for strong, hazardous, and expensive bases like sodium hydride or potassium tert-butoxide.[3]
-
Increased Reaction Rates: Greatly accelerates the reaction compared to simple biphasic stirring.[3]
-
Improved Yields and Purity: Minimizes side reactions, leading to a cleaner product profile.[7]
-
Simplified Procedure: Eliminates the need for anhydrous organic solvents, making the process more scalable and cost-effective.[3]
Q: What are the critical physical properties for purification?
A: Understanding the physical properties is crucial for designing an effective purification strategy, such as vacuum distillation.
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClN[8] |
| Molecular Weight | 191.66 g/mol [8] |
| Boiling Point | ~295 °C (at atmospheric pressure) (lit.)[9][10] |
| Density | ~1.137 g/mL at 25 °C (lit.)[9][10] |
| Appearance | Colorless to pale yellow oil[9][11] |
Note: The high boiling point necessitates purification via vacuum distillation to prevent thermal decomposition.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q: My final yield is disappointingly low. What are the most likely causes?
A: Low yield is the most common complaint and can stem from several factors:
-
Ineffective Deprotonation: The reaction hinges on the formation of the carbanion from 2-chlorophenylacetonitrile. If the base is too weak or its concentration is too low, this initial step will be inefficient. Under PTC conditions, ensure the aqueous base solution is sufficiently concentrated (e.g., 50% w/w NaOH).
-
Poor Agitation: In a biphasic system, the reaction occurs at the interface between the two layers.[3] Inefficient stirring reduces the interfacial surface area, dramatically slowing the transfer of the hydroxide by the catalyst and thus limiting the overall reaction rate. Vigorous mechanical stirring is essential.
-
Hydrolysis of Reactant: 1,3-dibromopropane can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, converting it to 3-bromo-1-propanol, which is unreactive in the cyclization.
-
Impure Reagents: Water is a significant issue. While PTC reactions can tolerate water, using wet organic solvents or starting materials can quench the generated carbanion. 2-chlorophenylacetonitrile can also degrade over time. It is advisable to use freshly distilled or high-purity starting materials.
Q: I'm seeing a significant side product with approximately double the mass of my starting material. What is it and how can I stop it?
A: This is a classic sign of intermolecular dialkylation, a competing side reaction. Instead of the second alkylation being an intramolecular cyclization, a second molecule of deprotonated 2-chlorophenylacetonitrile reacts with the bromo-alkylated intermediate.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Solution: The Principle of High Dilution
To favor the desired intramolecular reaction, the mono-alkylated intermediate must find its own tail (the bromo- end) before it finds another carbanion molecule. This is achieved by:
-
Slow Addition: Add the 1,3-dibromopropane slowly to a solution of the nitrile, base, and catalyst. This keeps the concentration of the intermediate low at any given moment.
-
Sufficient Solvent: Using an adequate amount of organic solvent (e.g., toluene or dichloromethane) keeps the reacting species separated, further promoting the intramolecular pathway.
Q: The reaction starts but then stalls, leaving a large amount of unreacted starting material. What happened?
A: Reaction stalling often points to catalyst or reagent deactivation.
-
Catalyst Poisoning/Degradation: Quaternary ammonium salts can undergo Hofmann elimination under strongly basic conditions and heat, destroying the catalyst. While generally stable, this can be a factor if the reaction temperature is too high for extended periods.
-
Insufficient Base: The reaction consumes one equivalent of base per mole of product. If side reactions like hydrolysis of the dibromopropane occur, more base will be consumed. It's often wise to use a slight excess of base.
-
Temperature Control: While some heat can increase the reaction rate, excessive temperatures (>70-80 °C) can accelerate side reactions and catalyst degradation. A moderate temperature (e.g., 40-60 °C) is often optimal.
Q: My purification by vacuum distillation is giving a poor recovery or a discolored product. What should I check?
A: Purification challenges often arise from incomplete workup or improper distillation technique.
-
Inadequate Workup: Before distillation, the crude product must be thoroughly washed to remove the base and the phase-transfer catalyst. Residual base can cause decomposition (darkening) at high temperatures in the distillation flask. Wash the organic layer with water until the aqueous layer is neutral, followed by a brine wash to help break emulsions.
-
Vacuum Level: A sufficiently deep vacuum is essential to lower the boiling point and prevent thermal decomposition. Ensure your vacuum pump and system are free of leaks and can achieve a pressure of <10 mmHg.
-
Fraction Collection: Collect fractions carefully. There may be a small forerun of lower-boiling impurities or residual solvent before the main product distills. Collect the main fraction within a narrow temperature range to ensure high purity.
Experimental Protocols
Protocol 1: Synthesis via Phase-Transfer Catalysis
This protocol provides a representative method. Researchers should optimize based on their specific equipment and scale.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 0.1 mol scale) |
| 2-Chlorophenylacetonitrile | 1.0 | 151.60 | 15.16 g |
| 1,3-Dibromopropane | 1.1 | 201.86 | 22.20 g |
| Sodium Hydroxide (50% w/w aq.) | 2.5 | 40.00 | 20 g NaOH in 20 mL H₂O |
| Tetrabutylammonium Bromide (TBAB) | 0.02 | 322.37 | 0.65 g |
| Toluene | - | - | 150 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-chlorophenylacetonitrile, toluene, and tetrabutylammonium bromide.
-
Begin vigorous stirring to ensure good mixing.
-
Slowly add the 50% sodium hydroxide solution over 15 minutes. The mixture may become thick.
-
Heat the reaction mixture to 55-60 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of water and continue stirring for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 2x100 mL of water, and finally with 1x50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oil.
Protocol 2: Purification by Vacuum Distillation
-
Set up a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound oil into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Slowly apply vacuum, ensuring a stable pressure below 10 mmHg is achieved.
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main product fraction at the appropriate boiling point for your vacuum level (e.g., approx. 130-140 °C at 1-2 mmHg).
-
Stop the distillation once the product has been collected, before the pot temperature rises significantly, which could indicate the start of higher-boiling impurities distilling.
-
Cool the system and vent to atmospheric pressure carefully.
References
-
Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
SciSpace. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]
-
Little Flower College Guruvayoor. (n.d.). Phase transfer catalyst. Retrieved from [Link]
-
Makosza, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Przemysł Chemiczny. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Semantic Scholar. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Retrieved from [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
- Google Patents. (2021). A kind of synthetic method of ketamine and its derivatives and intermediates.
-
Arkivoc. (2004). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]
- Google Patents. (2016). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
-
Chemcd.com. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing o-chlorophenyl-cyclopentyl-ketone.
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
-
Sciencemadness.org. (2019). Cant get 2-Chlorophenyl cyclopentyl ketone from grignard reaction. Retrieved from [Link]
-
ResearchGate. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
-
iChemical. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8. Retrieved from [Link]
-
PubMed. (2021). Ozonation Treatment Increases Chlorophenylacetonitrile Formation in Downstream Chlorination or Chloramination. Retrieved from [Link]
Sources
- 1. Cyclobutanecarbonitrile, 1-(2-chlorophenyl)- | 28049-59-4 [chemnet.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 7. biomedres.us [biomedres.us]
- 8. lookchem.com [lookchem.com]
- 9. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]
Technical Support Center: 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Introduction: 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-59-4) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity is paramount, as even trace impurities can lead to downstream reaction failures, the formation of difficult-to-remove related substances in the final API, and potential toxicological concerns. This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to troubleshoot and enhance the purity of this compound, ensuring the robustness and reproducibility of their synthetic processes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound synthesis?
A1: Impurities typically arise from three main sources:
-
Unreacted Starting Materials: Incomplete conversion of precursors, such as 2-chlorobenzonitrile or a cyclobutane precursor, is a common issue.
-
Side-Reaction Products: The synthesis pathway may involve competing reactions. A significant side-product is the hydrolysis of the nitrile group to 1-(2-chlorophenyl)cyclobutanecarboxamide, especially if water is not rigorously excluded during the reaction or workup.[3]
-
Degradation Products: The compound may degrade under harsh conditions (e.g., excessive heat or extreme pH), leading to discoloration and the formation of complex polymeric material.
Q2: Which analytical techniques are essential for assessing the purity of this compound?
A2: A multi-pronged analytical approach is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the main component and resolving related substance impurities. A reverse-phase method is typically employed.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[5]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Essential for structural confirmation and can be used for quantitative purity determination (qNMR) against a certified internal standard.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (C≡N) stretch, which typically appears around 2230-2250 cm⁻¹.
Q3: My product is a colorless to pale yellow oil, but my batch is dark brown. What is the likely cause?
A3: A dark brown or amber coloration typically indicates the presence of degradation products. This can be caused by overheating the reaction mixture or prolonged exposure to acidic or basic conditions during workup. The impurities are often complex, high-molecular-weight species. While they may be present in small amounts by mass, they can be intensely colored.
Section 2: Troubleshooting Guide for Purity Enhancement
This section addresses specific experimental issues in a problem-and-solution format, providing the causal logic behind each recommended step.
Workflow for Diagnosing and Resolving Purity Issues
The following flowchart outlines a systematic approach to troubleshooting.
Caption: Troubleshooting Decision Tree for Purity Issues.
Q4: My HPLC analysis shows a significant peak corresponding to 1-(2-chlorophenyl)cyclobutanecarboxamide. How can I remove it?
A4:
-
Underlying Cause: The presence of the amide impurity is a direct result of nitrile hydrolysis. This occurs when water is present in the reaction solvent or introduced during the aqueous workup, especially under non-neutral pH conditions.
-
Scientific Rationale for Separation: The amide is significantly more polar than the parent nitrile due to the presence of the C=O and N-H bonds, which can act as hydrogen bond donors and acceptors. This difference in polarity is the key to its removal.
-
Recommended Action: Flash Column Chromatography. This is the most effective method for separating compounds with different polarities.[7][8]
-
Stationary Phase: Standard silica gel (SiO₂) is ideal as it is a highly polar adsorbent.
-
Mobile Phase (Eluent): A non-polar/moderately polar solvent system is required. Start with a low-polarity mixture, such as 95:5 Hexane:Ethyl Acetate. The less polar this compound will elute from the column first. The more polar amide impurity will be more strongly retained by the silica gel and will elute later. You can gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to wash the amide off the column after your product has been collected.
-
Validation: Monitor the fractions collected from the column using Thin Layer Chromatography (TLC) to identify which ones contain the pure product before combining them.
-
Q5: After purification, my product has a persistent yellow tint. How can I obtain a colorless product?
A5:
-
Underlying Cause: A yellow tint is often due to minor, highly conjugated impurities or degradation products that are difficult to remove by chromatography alone because they may have similar polarity to the product.
-
Scientific Rationale for Removal: These color bodies can often be removed by adsorption onto a high-surface-area material.
-
Recommended Action: Activated Carbon Treatment.
-
Dissolve the impure oil in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Add a small amount of activated carbon (typically 1-2% of the product weight).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon.
-
Evaporate the solvent to recover the decolorized product.
-
-
Causality: Activated carbon has a porous structure with a very large surface area, allowing it to effectively adsorb the large, color-imparting molecules while leaving the smaller product molecules in solution.
Q6: My ¹H-NMR spectrum is clean, but the product assay is low. What could be the issue?
A6:
-
Underlying Cause: This scenario suggests the presence of impurities that are not visible in the ¹H-NMR spectrum. This could include:
-
Residual, non-protonated solvents (e.g., carbon tetrachloride if used).
-
Inorganic salts from the workup (e.g., NaCl, MgSO₄).
-
Non-UV active impurities if the assay was determined by HPLC with a UV detector.
-
-
Scientific Rationale for Diagnosis: A comprehensive analysis is needed to identify the non-protonated species.
-
Recommended Action: Further Analysis and Purification.
-
Analysis: Run a quantitative NMR (qNMR) using a certified internal standard to get an absolute purity value.[6] Analyze the sample by GC-MS to check for volatile impurities.
-
Purification: If inorganic salts are suspected, dissolve the product in a non-polar solvent like diethyl ether, wash with deionized water, dry the organic layer thoroughly with a drying agent like Na₂SO₄, filter, and remove the solvent under reduced pressure. If other organic impurities are present, high-vacuum distillation may be an effective purification method, provided the impurities have sufficiently different boiling points from the product.
-
Section 3: Standard Operating Protocols for Purification
Protocol 1: High-Purity Isolation by Flash Column Chromatography
This protocol is designed to separate the target nitrile from both more polar (e.g., amide) and less polar (e.g., unreacted precursors) impurities.
| Step | Procedure | Rationale |
| 1 | Column Preparation | Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under a gentle positive pressure, ensuring no air bubbles or cracks are present.[8] |
| 2 | Sample Loading | Dissolve the crude this compound (1.0 g) in a minimal volume of dichloromethane (~2 mL). To this solution, add a small amount of silica gel (~1-2 g) and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves separation efficiency. |
| 3 | Elution | Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the initial low-polarity mobile phase (98:2 Hexane:EtOAc). Collect fractions (e.g., 10-15 mL each) sequentially. |
| 4 | TLC Monitoring | Spot each fraction on a TLC plate and elute with a slightly more polar solvent system (e.g., 90:10 Hexane:EtOAc) to visualize the separation. The product should have a distinct Rf value. Combine the fractions that contain only the pure product. |
| 5 | Solvent Removal | Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product as an oil. |
General Purification Workflow Diagram
Caption: Standard Workflow for Purification and Quality Control.
Section 4: Key Analytical Method Parameters
For reliable purity assessment, validated analytical methods are crucial. The following tables provide starting parameters for method development.
Table 1: Reverse-Phase HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 220 nm |
| Injection Vol. | 5 µL |
Table 2: GC-MS Method
| Parameter | Recommended Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection | 1 µL, Split (50:1) |
| Oven Program | 100 °C (hold 2 min), ramp 20 °C/min to 280 °C (hold 5 min) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-450 amu |
References
-
Asana Recovery. (2024). How is Ketamine Synthesized? Asana Recovery. [Link]
-
American Addiction Centers. (2023). Is Ketamine Made in a Lab? Sunrise House. [Link]
- Google Patents. (2017). CN107478757B - Purification and preparation method of ketamine standard substance for forensic drug detection.
-
Lin, H.-Y., et al. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Forensic Science International, 349, 111776. [Link]
-
University of Liège. (n.d.). Continuous-Flow Process for the Preparation of Ketamine. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Zhang, Y., et al. (2022). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. PubMed Central. [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
-
Clark, J. (n.d.). the preparation of nitriles. Chemguide. [Link]
-
MDPI. (2021). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]
-
ResearchGate. (2019). Isolation And Purification Of Substance By Column Chromatography. [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]
-
The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. YouTube. [Link]
-
ChemADeal. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. [Link]
-
Zheng, R., et al. (2009). Microbial transformation of nitriles to high-value acids or amides. PubMed. [Link]
-
Schoenberger, T. (2012). Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry, 403(1), 247-54. [Link]
-
Ma, X., et al. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples...]. Se Pu, 36(3), 268-277. [Link]
Sources
- 1. asanarecovery.com [asanarecovery.com]
- 2. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial transformation of nitriles to high-value acids or amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for the analytical characterization of 1-(2-Chlorophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in scientific first principles and validated by extensive experience in pharmaceutical analysis.
Introduction to Analytical Strategy
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring its quality, purity, and stability, which in turn affects the final drug product. This guide focuses on the two most common and powerful analytical techniques for this type of molecule: High-Performance Liquid Chromatography (HPLC) for purity and assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and residual solvents.
The validation of these analytical methods is not merely a regulatory checkbox; it is a documented process that provides evidence of a method's reliability for its intended purpose.[1][2] A properly validated method ensures consistent and accurate results, which are fundamental to quality control and regulatory compliance.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best suited for routine purity analysis and assay of this compound?
A1: For routine purity analysis and assay, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable technique. This is due to the compound's chromophore (the chlorophenyl group) which allows for sensitive UV detection, and its polarity which is well-suited for separation on standard C18 columns.[4] HPLC offers high resolution, reproducibility, and the ability to quantify both the main component and any non-volatile impurities.
Q2: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. What are the likely causes?
A2: Poor peak shape is a common issue with several potential root causes:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Secondary Interactions: The nitrile group or residual silanols on the column packing can cause peak tailing. Ensure your mobile phase pH is appropriate (typically between 3 and 7 for silica-based columns). Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes mitigate this.
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger (more organic content) than the mobile phase, it can cause peak distortion. Ideally, your sample should be dissolved in the mobile phase.[4]
-
Column Degradation: A void at the head of the column or contamination can lead to peak splitting or tailing. Consider flushing the column or replacing it if performance does not improve.
Q3: How do I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5] To develop such a method, you must perform forced degradation studies.[5][6] This involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[7][8] The analytical method must then be able to separate the parent peak from all generated degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure under all conditions.
Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?
A4: Yes, GC is a viable technique, particularly for assessing volatile or semi-volatile impurities and residual solvents. Given its boiling point, the compound itself is amenable to GC analysis. A GC-MS system is particularly powerful as it provides both chromatographic separation and mass spectral data for peak identification.[9] However, for routine purity and assay where non-volatile impurities may be present, HPLC is generally preferred.
Q5: My GC analysis shows multiple peaks when I expect only one. What could be the issue?
A5: This could be due to several factors:
-
Thermal Degradation: The compound might be degrading in the high-temperature environment of the GC inlet. Try lowering the inlet temperature.
-
Impurities: The sample may contain impurities from the synthesis, such as starting materials or by-products.[10][11] GC-MS can help in identifying these unknown peaks.
-
Septum Bleed: Old or low-quality septa can release siloxanes that appear as peaks in the chromatogram.
-
Carryover: Insufficient cleaning between runs can lead to ghost peaks from previous injections.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks Observed | Instrument failure (pump, injector, detector). | Check system pressure, solvent levels, and detector lamp status. Run a system suitability test with a known standard. |
| Sample degradation. | Prepare a fresh sample and standard. Ensure proper storage conditions for the compound (sealed, dry, room temperature).[12] | |
| Variable Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Fluctuating column temperature. | Use a column oven to maintain a constant temperature (e.g., 30 °C).[4] | |
| Pump malfunction or leaks. | Check for leaks in the system and ensure the pump is delivering a consistent flow rate. | |
| Low Peak Area/Response | Incorrect wavelength setting. | Determine the UV maximum of the analyte (around 220-230 nm is a good starting point for a chlorophenyl group) and set the detector accordingly. |
| Sample concentration too low. | Prepare a more concentrated sample or increase the injection volume. | |
| Incomplete sample dissolution. | Ensure the sample is fully dissolved in the diluent. Sonication may be required.[13] | |
| Baseline Noise or Drift | Air bubbles in the system. | Purge the pump and detector to remove any trapped air. |
| Contaminated mobile phase or column. | Use HPLC-grade solvents and flush the column with a strong solvent. | |
| Detector lamp aging. | Replace the detector lamp if it is near the end of its lifespan. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the inlet liner or column. | Use a deactivated liner and a high-quality, low-bleed column (e.g., HP-5ms). |
| Column contamination. | Bake out the column at a high temperature (within its limits) or trim the first few centimeters from the inlet end. | |
| Poor Sensitivity | Leak in the system (inlet, column connections). | Use an electronic leak detector to check for leaks, especially after column installation. |
| MS source is dirty. | The ion source may need to be cleaned. This should be performed by a trained technician. | |
| Mass Spectrum Issues | Air leak in the MS. | Check for the presence of ions at m/z 18, 28, and 32, which indicate water, nitrogen, and oxygen, respectively. |
| Incorrect tuning of the MS. | Perform an autotune or manual tune of the mass spectrometer according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity and Assay
This protocol is a starting point for method development and must be fully validated according to ICH guidelines.[1][14]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV/Vis or PDA detector is suitable.[4]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
Run Time: 15 minutes.
-
-
Reagent and Standard Preparation:
-
Diluent: Mobile Phase (Acetonitrile:Water, 60:40, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a theoretical concentration of 50 µg/mL. Use sonication to ensure complete dissolution.[13]
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), followed by five replicate injections of the Working Standard Solution.
-
Inject the sample solutions.
-
Calculate the assay and impurity levels based on the peak areas.
-
Protocol 2: GC-MS Method for Impurity Identification
This protocol is intended for the identification of volatile impurities and is based on general methods for similar compounds.[15]
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to prepare a 1 mg/mL solution.
-
-
Analysis Procedure:
-
Inject the prepared sample solution into the GC-MS system.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Visualization of Workflows
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Forced Degradation Study Logic
Caption: Logical flow for a forced degradation study to establish a stability-indicating method.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- NHS Specialist Pharmacy Service. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Profound Pharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
- LookChem. (n.d.). This compound.
- Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 431-437.
- CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review.
- ResearchGate. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile.
- PubMed. (2018, March 8). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard].
- MDPI. (2024, April 13). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities.
- World Journal of Pharmaceutical Research. (2022). SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME RECENTLY APPROVED DRUGS- A REVIEW.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. biotech-asia.org [biotech-asia.org]
- 9. mdpi.com [mdpi.com]
- 10. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. lookchem.com [lookchem.com]
- 13. public.pensoft.net [public.pensoft.net]
- 14. sps.nhs.uk [sps.nhs.uk]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Precursors in Arylcyclohexylamine Synthesis: An Evaluation of 1-(2-Chlorophenyl)cyclobutanecarbonitrile and Key Alternatives
Abstract: The synthesis of pharmacologically significant arylcyclohexylamines, such as ketamine and its therapeutically relevant metabolites, is a cornerstone of medicinal chemistry and drug development. The selection of a starting precursor is a critical decision that dictates the entire synthetic strategy, influencing efficiency, scalability, safety, and final product purity. This guide provides an in-depth comparison of various precursors for arylcyclohexylamine synthesis. We will analyze the specified, yet less conventional, precursor 1-(2-Chlorophenyl)cyclobutanecarbonitrile against well-established and emerging alternatives, including the classical 2-Chlorobenzonitrile (via the Stevens route), Cyclohexanone , and 2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) . This analysis is supported by mechanistic insights, comparative data, and detailed experimental protocols to inform researchers and drug development professionals in making strategic synthetic choices.
The Therapeutic Landscape: Ketamine and Its Key Metabolites
Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has long been used as a dissociative anesthetic.[1][2] More recently, its rapid antidepressant effects have revolutionized the treatment of major depressive disorder.[3] The therapeutic effects of ketamine are not solely attributed to the parent molecule but also to its primary metabolites, including norketamine and hydroxynorketamine (HNK).[4][5] Notably, metabolites like (2R,6R)-HNK are being investigated for their potential to provide antidepressant efficacy with a reduced side-effect profile compared to ketamine.[4][5] This expanding therapeutic interest necessitates robust and efficient synthetic routes to access these molecules.
The metabolic conversion of ketamine is a key aspect of its pharmacology, proceeding via N-demethylation and subsequent hydroxylation.
Figure 1: Metabolic pathway of Ketamine to (2R,6R)-Hydroxynorketamine (HNK).
Precursor Analysis: A Head-to-Head Comparison
The optimal synthetic route is determined by a balance of yield, cost, safety, and scalability. Below, we analyze four distinct precursor strategies.
The Specified Precursor: this compound
This precursor presents an interesting theoretical starting point. While direct, well-documented routes from this specific molecule to ketamine are scarce in peer-reviewed literature, a plausible pathway can be postulated. The synthesis would likely necessitate a ring-expansion strategy to form the required cyclohexanone ring, a non-trivial synthetic challenge.
Plausible Synthetic Logic:
-
Hydrolysis: The nitrile group could be hydrolyzed to a primary amide or a carboxylic acid.
-
Hofmann, Curtius, or Lossen Rearrangement: If converted to an amide, these rearrangements could yield an amine, but this would be followed by complex steps to form the final ketone and N-methyl group.
-
Ring Expansion: A more likely route involves a Tiffeneau-Demjanov type rearrangement. This would require converting the nitrile to an aminomethyl group, diazotization, and subsequent ring expansion. This process can be low-yielding and produce significant byproducts.
Assessment:
-
Novelty: High. This route is not standard and offers potential for novel intellectual property.
-
Practicability: Low to Moderate. The required multi-step ring expansion is synthetically challenging and likely to result in a lower overall yield compared to established methods. The stability of the required intermediates could also be a concern.
-
Data Availability: Very low. Lack of published data makes optimization and troubleshooting difficult.
Alternative A: The Stevens Route (via 2-Chlorobenzonitrile)
This is the seminal and most historically significant route to ketamine.[6] It involves the reaction of 2-chlorobenzonitrile with a cyclopentyl Grignard reagent, followed by a series of transformations culminating in a key thermal rearrangement.
Synthetic Workflow:
-
Grignard Reaction: 2-Chlorobenzonitrile reacts with cyclopentyl magnesium bromide to form 2-chlorophenyl cyclopentyl ketone.
-
α-Bromination: The ketone is brominated at the α-position.
-
Imination: The α-bromo ketone reacts with methylamine to form an α-hydroxy imine.
-
Thermal Rearrangement: Heating the imine induces a 1,2-shift, expanding the five-membered ring to the six-membered cyclohexanone ring of ketamine.
Assessment:
-
Robustness: High. This is a well-documented and understood pathway.
-
Yield: Moderate. While established, the multi-step nature and the thermal rearrangement can limit the overall yield. Some modern adaptations report yields around 70-85% for specific steps.[1]
-
Safety Concerns: High. This route traditionally uses highly toxic and corrosive liquid bromine.[6] Modern variations have replaced this with N-bromosuccinimide (NBS) to improve safety, but handling Grignard reagents still requires stringent anhydrous conditions and care.[1]
Alternative B: The Cyclohexanone Route
More contemporary approaches start with the pre-formed cyclohexanone ring and introduce the aryl group. This strategy can offer a more convergent and potentially safer synthesis.
Synthetic Workflow:
-
Grignard/Organolithium Addition: Cyclohexanone reacts with a 2-chlorophenyl organometallic reagent (e.g., 2-chlorophenyl magnesium bromide) to form 1-(2-chlorophenyl)cyclohexanol.[6][7]
-
Dehydration: The tertiary alcohol is dehydrated to form 1-(2-chlorophenyl)cyclohexene.
-
Oxidation/Hydroxylation: The alkene is oxidized to form an α-hydroxy ketone, 2-(2-chlorophenyl)-2-hydroxycyclohexanone.
-
Imination & Rearrangement: This intermediate reacts with methylamine, and a subsequent rearrangement yields ketamine.[6][7]
Assessment:
-
Flexibility: High. This route allows for variations in the oxidation and amination steps.
-
Safety: Moderate to High. This route can avoid the use of elemental bromine, which is a significant advantage over the classic Stevens method.[6] However, it still involves organometallic reagents.
-
Yield: Good. Reported overall yields for similar multi-step syntheses can be favorable, with some protocols achieving over 70%.[1]
Alternative C: The Nitro Precursor Route (via 2-CPNCH)
This route has been identified in forensic analyses of illicit ketamine synthesis and represents a viable, albeit less common, academic pathway.[8] It begins with 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH).
Synthetic Workflow:
-
Nitro Reduction: The nitro group of 2-CPNCH is reduced to a primary amine, yielding norketamine. This can be achieved using various reducing agents, such as zinc powder in formic acid.[8]
-
N-Methylation: Norketamine is then methylated to produce ketamine. A common and efficient method for this is the Eschweiler-Clarke reaction, using formaldehyde and formic acid.[8]
Assessment:
-
Efficiency: High. This is a very direct, two-step conversion from the precursor to the final product. The Eschweiler-Clarke reaction is known for being high-yielding and clean.
-
Precursor Availability: The synthesis of the 2-CPNCH starting material itself is a multi-step process, which must be factored into the overall efficiency.
-
Scalability: Moderate. While the final steps are efficient, the preparation and handling of the nitro-compound precursor may pose scalability challenges.
Synthetic Workflow Overview
The strategic differences between these pathways, from starting materials to key intermediates, are significant.
Figure 2: High-level comparison of three primary synthetic workflows for arylcyclohexylamines.
Quantitative Performance Comparison
The choice of precursor directly impacts key performance metrics of the synthesis. The following table summarizes these differences based on data reported in the literature.
| Metric | Route A (Stevens) | Route B (Cyclohexanone) | Route C (Nitro Precursor) |
| Primary Precursors | 2-Chlorobenzonitrile, Cyclopentyl MgBr | Cyclohexanone, 2-Chlorophenyl MgBr | 2-(2-Chlorophenyl)-2-nitrocyclohexanone |
| Typical Overall Yield | Moderate (Varies significantly with specific protocol) | Good (~72.5% reported in some non-toxic procedures)[1] | High (for final two steps)[8] |
| Number of Core Steps | ~4 steps | ~4 steps | 2 steps (from 2-CPNCH) |
| Key Safety Hazards | Grignard reagents, Bromine (toxic/corrosive) | Grignard reagents, Oxidizing agents | Nitro compounds, Reducing agents |
| Key Advantages | Well-established, widely published | Avoids elemental bromine, convergent | Highly efficient final steps, short reaction times[8] |
| Key Disadvantages | Use of toxic bromine, thermal step can be low-yielding | Requires organometallic reagents | Precursor synthesis required, potential hazards with nitro compounds |
Detailed Experimental Protocol: A Modern Cyclohexanone Route
This protocol is a representative example of a modern, bromine-free synthesis of ketamine, adapted from principles described in the literature.[6][7]
Objective: To synthesize Ketamine Hydrochloride from Cyclohexanone.
Step 1: Synthesis of 1-(2-chlorophenyl)cyclohexanol
-
Setup: To a flame-dried 1L three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add magnesium turnings (24.3 g, 1.0 mol).
-
Grignard Formation: Add 200 mL of anhydrous tetrahydrofuran (THF). In the dropping funnel, add a solution of 1-bromo-2-chlorobenzene (191.5 g, 1.0 mol) in 300 mL of anhydrous THF. Add a small portion (~20 mL) of the bromide solution to the magnesium and wait for the reaction to initiate (indicated by heat evolution and cloudiness).
-
Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclohexanone (98.1 g, 1.0 mol) in 100 mL of anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Quench: After addition, allow the mixture to stir at room temperature for 2 hours. Slowly pour the reaction mixture into a stirred solution of saturated aqueous ammonium chloride (500 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2-chlorophenyl)cyclohexanol.
Causality Check: The Grignard reagent is a potent nucleophile that attacks the electrophilic carbonyl carbon of cyclohexanone. The reaction is quenched with a weak acid (NH₄Cl) to protonate the alkoxide and to avoid unwanted side reactions that could occur with strong acids.
Step 2: Dehydration to 1-(2-chlorophenyl)cyclohexene
-
Setup: To the crude alcohol from Step 1, add p-toluenesulfonic acid (PTSA) (5 g, catalytic amount) and toluene (400 mL).
-
Water Removal: Equip the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alkene.
Step 3: Synthesis of 2-(2-chlorophenyl)-2-hydroxycyclohexanone
-
Oxidation: Dissolve the crude alkene in a mixture of acetone and water. Cool to 0 °C and add potassium permanganate (KMnO₄) portion-wise, monitoring the reaction by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with sodium bisulfite solution until the purple color disappears. Filter the manganese dioxide precipitate and extract the filtrate with ethyl acetate. Concentrate the organic phase to yield the crude α-hydroxy ketone.
Causality Check: KMnO₄ is a strong oxidizing agent that cleaves the double bond to form a diol, which is further oxidized under these conditions to an α-hydroxy ketone.
Step 4: Imination and Rearrangement to Ketamine
-
Imination: Dissolve the crude α-hydroxy ketone in a suitable solvent like decalin. Add an aqueous solution of methylamine (40% w/w) and heat the mixture.
-
Rearrangement: Reflux the solution at elevated temperature (e.g., 170-190 °C) to facilitate the thermal rearrangement of the intermediate imine to ketamine.[6]
-
Isolation: Cool the mixture, extract with dilute hydrochloric acid. Basify the aqueous layer with NaOH and extract the freebase ketamine with an organic solvent (e.g., dichloromethane).
-
Salt Formation: Bubble dry HCl gas through a solution of the freebase in ether or isopropanol to precipitate ketamine hydrochloride. Filter and dry the solid product.
Conclusion and Future Outlook
While This compound represents a synthetically novel but challenging precursor, established routes offer more reliable and higher-yielding pathways for the synthesis of ketamine and its analogs.
-
The Stevens Route remains a classic, but its reliance on hazardous reagents like bromine makes it less desirable for modern, safety-conscious laboratories.
-
The Cyclohexanone Route offers a significant improvement in safety by avoiding elemental bromine and provides a robust, convergent pathway with good yields.[6][7] It stands as a strong candidate for both research and process development.
-
The 2-CPNCH Route is notable for its highly efficient final steps, making it attractive if the precursor is readily available.[8]
The optimal choice of precursor is context-dependent. For large-scale production, the safety and efficiency of the cyclohexanone route are highly compelling. For exploratory chemistry or the synthesis of novel analogs, the flexibility of different routes may be advantageous. Future developments will likely focus on catalytic and continuous-flow processes that further enhance the safety, efficiency, and environmental footprint of arylcyclohexylamine synthesis.[9]
References
-
Moaddel, R., et al. (2017). Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. ACS Chemical Neuroscience. Available at: [Link]
-
Harty, J., et al. (2022). High Yielding Continuous-Flow Synthesis of Norketamine. Organic Process Research & Development. Available at: [Link]
-
Fairley, S. (2018). Synthesis of (2R,6R)-Hydroxy-norketamine for Evaluation of Antidepressant Effects. University of Mississippi, Thesis. Available at: [Link]
-
Zekri, A., et al. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences. Available at: [Link]
-
Li, K., et al. (2022). Metabolic pathway of ketamine enantiomers. ResearchGate. Available at: [Link]
-
PrepChem (Date not available). Synthesis of N-(2-chloro-benzyl)-2-(2-thienyl)ethylamine hydrochloride. PrepChem.com. Available at: [Link]
-
Yen, Y-T., et al. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Forensic Science International. Available at: [Link]
-
Zekri, A., et al. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. ResearchGate. Available at: [Link]
-
LookChem (Date not available). This compound. LookChem.com. Available at: [Link]
-
Taylor & Francis (Date not available). Hydroxynorketamine – Knowledge and References. Taylor & Francis Online. Available at: [Link]
- Morris, P. J., et al. (2017). Crystal forms and methods of synthesis of (2r, 6r)-hydroxynorketamine and (2s, 6s). Google Patents.
-
de Sousa, F. C., et al. (2018). Metabolism and metabolomics of ketamine: a toxicological approach. PMC - NIH. Available at: [Link]
-
Chou, S-L., et al. (2005). Gas chromatography-mass spectrometry analysis of ketamine and its metabolites - A comparative study on the utilization of different derivatization groups. ResearchGate. Available at: [Link]
-
SciSpace (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. SciSpace. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and metabolomics of ketamine: a toxicological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of (2R,6R)-Hydroxy-norketamine for Evaluation of Antidepressant Effects | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 8. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthetic Routes to 1-(2-Chlorophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Pharmaceutical Intermediate
1-(2-Chlorophenyl)cyclobutanecarbonitrile is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a cyclobutane ring attached to a chlorinated phenyl group and a nitrile, makes it a valuable intermediate in drug discovery and development. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, supporting data, and a discussion of the advantages and disadvantages of each approach to inform your selection of the most suitable method for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the cyclobutane ring through the alkylation of a precursor, 2-chlorobenzyl cyanide. This key intermediate is typically synthesized via the nucleophilic substitution of 2-chlorobenzyl chloride with an alkali metal cyanide.[1] Two main strategies for the subsequent cyclobutylation have been identified and are compared herein: a classical approach using a strong base in an anhydrous organic solvent, and a more modern approach employing phase-transfer catalysis.
Route 1: Classical Synthesis via Strong Base in Anhydrous Solvent
This traditional method involves the deprotonation of 2-chlorobenzyl cyanide using a strong base, such as sodium hydride, in an anhydrous aprotic solvent like dimethyl sulfoxide (DMSO). The resulting carbanion then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane to form the cyclobutane ring.
Reaction Mechanism
The reaction proceeds in two main steps following the formation of the 2-chlorobenzyl cyanide precursor:
-
Deprotonation: Sodium hydride, a strong, non-nucleophilic base, abstracts the acidic proton from the benzylic carbon of 2-chlorobenzyl cyanide, forming a resonance-stabilized carbanion.
-
Cyclization: The generated carbanion acts as a nucleophile and attacks one of the electrophilic carbons of 1,3-dibromopropane in an initial alkylation step. A subsequent intramolecular nucleophilic substitution, where the carbanion attacks the other end of the propyl chain, displaces the second bromide ion to form the cyclobutane ring.
Caption: Reaction workflow for the classical synthesis route.
Experimental Protocol
Step 1: Synthesis of 2-Chlorobenzyl Cyanide
The synthesis of the precursor, 2-chlorobenzyl cyanide, is a well-established procedure. A typical method involves the reaction of 2-chlorobenzyl chloride with sodium cyanide.[1]
Materials:
-
2-chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Aqueous ethanol
Procedure:
-
Dissolve sodium cyanide in aqueous ethanol.
-
Slowly add 2-chlorobenzyl chloride to the cyanide solution.
-
Reflux the mixture for several hours.
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain crude 2-chlorobenzyl cyanide.
-
Purify by vacuum distillation.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of the para-isomer, 1-(4-chlorophenyl)cyclobutanecarbonitrile.
Materials:
-
2-chlorobenzyl cyanide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1,3-dibromopropane
-
Ice water
-
Dichloromethane
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMSO under an inert atmosphere (e.g., argon), add a solution of 2-chlorobenzyl cyanide in anhydrous DMSO dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the carbanion.
-
Add a solution of 1,3-dibromopropane in anhydrous DMSO dropwise, maintaining the reaction temperature below 30°C.
-
After the addition is complete, continue stirring for an additional 40-60 minutes.
-
Carefully quench the reaction by pouring the mixture into ice water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Performance Data
| Parameter | Value/Observation | Reference/Comment |
| Yield | Moderate to Good | Yields for the analogous 4-chloro isomer are reported to be around 43%. Similar yields can be expected for the 2-chloro isomer. |
| Purity | Good after purification | Vacuum distillation or chromatography is necessary to remove byproducts and unreacted starting materials. |
| Reaction Time | Several hours | The reaction requires time for both the carbanion formation and the subsequent alkylation and cyclization steps. |
| Scalability | Moderate | The use of sodium hydride and anhydrous DMSO can pose challenges for large-scale industrial synthesis due to safety and cost concerns. |
Advantages and Disadvantages
Advantages:
-
Well-established methodology: The underlying chemical principles are well-understood in organic synthesis.
-
Potentially high yields: Under optimized conditions, this method can provide good yields of the desired product.
Disadvantages:
-
Hazardous reagents: Sodium hydride is highly flammable and reacts violently with water.
-
Anhydrous conditions required: The reaction is sensitive to moisture, necessitating the use of dry solvents and an inert atmosphere, which can be challenging to maintain on a large scale.
-
Exothermic reaction: The reaction can be exothermic and requires careful temperature control.
-
Work-up procedure: The quenching of sodium hydride and the work-up can be hazardous.
-
Solvent toxicity: DMSO is a solvent with potential health risks and can be difficult to remove completely.
Route 2: Phase-Transfer Catalysis (PTC) Synthesis
Phase-transfer catalysis offers a more environmentally friendly and potentially safer alternative to the classical strong base method. In this approach, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide ion from an aqueous phase to an organic phase containing the reactants. This allows for the deprotonation of the 2-chlorobenzyl cyanide and subsequent alkylation to occur under milder and biphasic conditions.
Reaction Mechanism
The PTC mechanism involves the following key steps:
-
Ion-pair formation: The quaternary ammonium cation (Q+) from the catalyst forms an ion pair with the hydroxide anion (OH-) from the aqueous phase.
-
Phase transfer: This lipophilic ion pair (Q+OH-) migrates into the organic phase.
-
Deprotonation in the organic phase: The hydroxide ion, now in the organic phase, deprotonates the 2-chlorobenzyl cyanide to form the carbanion.
-
Alkylation and Cyclization: The carbanion reacts with 1,3-dibromopropane as in the classical route to form the cyclobutane ring.
-
Catalyst regeneration: The quaternary ammonium cation returns to the aqueous phase to repeat the cycle.
Caption: Mechanism of Phase-Transfer Catalyzed Synthesis.
Experimental Protocol
This protocol is a general procedure for the alkylation of benzyl cyanides using phase-transfer catalysis and would need to be optimized for the specific synthesis of this compound.
Materials:
-
2-chlorobenzyl cyanide
-
1,3-dibromopropane
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 50%)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Organic solvent (e.g., toluene or dichloromethane)
Procedure:
-
In a reaction vessel, combine 2-chlorobenzyl cyanide, 1,3-dibromopropane, and the organic solvent.
-
Add the phase-transfer catalyst to the organic mixture.
-
With vigorous stirring, add the aqueous sodium hydroxide solution.
-
Heat the biphasic mixture to a suitable temperature (e.g., 50-70°C) and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Performance Data
| Parameter | Value/Observation | Reference/Comment |
| Yield | Good to Excellent | PTC methods are known to provide high yields for alkylation of phenylacetonitriles.[2] |
| Purity | Good after purification | Purification is generally required to remove the catalyst and any byproducts. |
| Reaction Time | Typically several hours | Reaction times are comparable to the classical method but can often be shorter due to efficient catalysis. |
| Scalability | Excellent | The use of aqueous bases and the avoidance of highly reactive reagents make this method highly suitable for industrial scale-up. |
Advantages and Disadvantages
Advantages:
-
Enhanced Safety: Avoids the use of hazardous reagents like sodium hydride.
-
Milder Reaction Conditions: Often proceeds at lower temperatures and does not require strictly anhydrous conditions.
-
Environmentally Friendlier: Uses water as a solvent for the base and often requires less hazardous organic solvents.
-
Cost-Effective: The use of inexpensive aqueous bases and the potential for catalyst recycling can reduce overall costs.
-
Simplified Procedure: The work-up is generally simpler and safer than the classical method.
Disadvantages:
-
Catalyst Selection: The choice of phase-transfer catalyst can be critical for reaction efficiency and may require optimization.
-
Catalyst Removal: The catalyst may need to be removed from the final product, which can add a purification step.
-
Vigorous Stirring Required: Efficient mixing of the two phases is crucial for the reaction to proceed at a reasonable rate.
Comparative Summary and Conclusion
| Feature | Route 1: Classical Strong Base | Route 2: Phase-Transfer Catalysis |
| Reagents | Strong, hazardous base (NaH), anhydrous solvents (DMSO) | Aqueous base (NaOH), PTC catalyst, organic solvent |
| Safety | High risk due to flammable and water-reactive reagents | Significantly safer |
| Environmental Impact | Higher, due to hazardous reagents and solvents | Lower, "greener" alternative |
| Scalability | Moderate, with significant safety considerations | Excellent, well-suited for industrial production |
| Yield | Moderate to Good | Good to Excellent |
| Cost | Potentially higher due to special handling and anhydrous solvents | Generally more cost-effective |
| Simplicity | More complex due to anhydrous conditions and hazardous work-up | Simpler and more robust procedure |
For laboratory-scale synthesis where stringent anhydrous conditions can be managed, the classical strong base method is a viable option. However, for larger-scale production and in environments where safety and environmental impact are primary concerns, the phase-transfer catalysis route is the demonstrably superior choice . It offers a safer, more environmentally benign, and highly scalable process without compromising on yield. Researchers and drug development professionals are encouraged to consider the PTC method as the preferred route for the synthesis of this compound, aligning with the principles of green chemistry and sustainable manufacturing.
References
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. (URL: not available)
-
ResearchGate. Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted... (URL: [Link])
-
SD Fine-Chem. 2-CHLOROBENZYL CYANIDE (o-chlorophenyl)acetonitrile. (URL: [Link])
-
LookChem. This compound. (URL: [Link])
- Industrial Phase-Transfer C
-
Organic Syntheses Procedure. Benzyl Cyanide. (URL: [Link])
-
Wikipedia. 4-Chlorophenylacetonitrile. (URL: [Link])
-
ResearchGate. Ultrasound promoted C-alkylation of benzyl cyanide––effect of reactor and ultrasound parameters. (URL: [Link])
-
International Association of Journals and Publications. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (URL: [Link])
-
PrepChem.com. Synthesis of 4-chlorobenzyl cyanide. (URL: [Link])
-
Aaltodoc. Phase-transfer catalysis as a tool for building quaternary stereocenters. (URL: [Link])
- Google Patents.
- Google Patents. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. (URL: )
-
ResearchGate. Controlled experiments for the alkylation of benzyl cyanide. (URL: [Link])
-
Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. (URL: [Link])
-
Alkali Scientific. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, 1 X 25 g (160008-25G). (URL: [Link])
Sources
A Comparative Guide to the Structural Validation of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
This guide provides an in-depth, objective comparison of analytical methodologies for the structural validation of 1-(2-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices and presents a self-validating system of protocols to ensure scientific integrity.
The Critical Imperative of Structural Validation
In the realm of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's structure is paramount. For a compound like this compound, even minor structural ambiguities, such as positional isomerism of the chlorine atom, can lead to significant differences in reactivity, biological activity, and impurity profiles. This guide outlines a multi-pronged analytical approach, leveraging primary spectroscopic techniques and orthogonal validation methods to build an unassailable case for the structure of the target molecule.
Primary Spectroscopic Validation: A Triad of Core Techniques
The initial and most informative stage of structural elucidation relies on a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined data offers a powerful, synergistic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Causality: NMR spectroscopy is the cornerstone of small molecule structural elucidation because it provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within a molecule. Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for mapping the carbon-hydrogen framework.
¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is predicted to exhibit distinct signals for the aromatic and cyclobutane protons. The substitution pattern on the aromatic ring is a key diagnostic feature. In the ortho-substituted isomer, the aromatic protons are expected to be in a more complex, overlapping multiplet pattern compared to the more symmetrical patterns of meta or para isomers.
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a specific number of signals is expected for the aromatic, cyclobutane, and nitrile carbons. The chemical shift of the carbon atom attached to the chlorine is particularly informative for confirming the substitution pattern.
Data Presentation: Predicted NMR Data for this compound vs. Experimental Data for 1-(4-Chlorophenyl)cyclobutanecarbonitrile
| Nucleus | This compound (Predicted) | 1-(4-Chlorophenyl)cyclobutanecarbonitrile (Experimental) |
| ¹H NMR | Aromatic Protons: Complex multiplet (4H)Cyclobutane Protons: Multiplets (6H) | Aromatic Protons: Two doublets (4H)Cyclobutane Protons: Multiplets (6H) |
| ¹³C NMR | Aromatic Carbons: 6 signalsCyclobutane Carbons: 3 signalsNitrile Carbon: 1 signal | Aromatic Carbons: 4 signalsCyclobutane Carbons: 3 signalsNitrile Carbon: 1 signal |
Note: Predicted data is generated using computational models and should be confirmed with experimental data.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).[1]
Mandatory Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural validation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Causality: IR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the nitrile (-C≡N) and the chloro-aromatic moiety.
Spectral Interpretation: The IR spectrum is expected to show a sharp, intense absorption band in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration.[2][3][4][5] The presence of a chlorine atom on the aromatic ring will influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can provide clues about the substitution pattern. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Data Presentation: IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound (Benzonitrile) |
| C≡N Stretch | 2220 - 2240 | ~2229 |
| Aromatic C=C Stretch | 1400 - 1600 | ~1450, 1490, 1580 |
| C-Cl Stretch | 600 - 800 | N/A |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Causality: Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern. For halogenated compounds, the isotopic distribution provides a definitive signature.
Fragmentation Analysis: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.[6][7][8][9] Key fragmentation pathways would likely involve the loss of the nitrile group, cleavage of the cyclobutane ring, and loss of the chlorophenyl moiety.
Data Presentation: Expected Mass Spectral Peaks
| Ion | Predicted m/z | Significance |
| [M]⁺ | 191 | Molecular Ion (³⁵Cl) |
| [M+2]⁺ | 193 | Molecular Ion (³⁷Cl) |
| [M-CN]⁺ | 165 | Loss of nitrile group |
| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Data Acquisition: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-300).
Orthogonal Validation Methods: For Unambiguous Confirmation
To achieve the highest level of confidence in structural assignment, orthogonal methods that rely on different physical principles should be employed.
X-ray Crystallography: The Gold Standard
Causality: Single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[10][11][12][13] It is considered the definitive method for structural determination.
Applicability: The primary challenge is obtaining a single crystal of sufficient quality. This often requires screening various solvents and crystallization conditions.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELX, Olex2).
Computational Chemistry: In Silico Corroboration
Causality: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict molecular geometries and spectroscopic properties (NMR, IR).[14] Comparing these predicted data with experimental results provides strong corroborative evidence for the proposed structure.
Workflow:
-
Model Building: Construct a 3D model of the proposed structure.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation.
-
Spectra Prediction: Calculate the NMR chemical shifts and IR vibrational frequencies.
-
Comparison: Compare the calculated data with the experimental spectra.
Mandatory Visualization: Structural Validation Logic
Sources
- 1. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17O NMR studies of ortho-substituent effects in substituted phenyl tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. drishtiias.com [drishtiias.com]
- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. fiveable.me [fiveable.me]
- 13. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CASPRE [caspre.ca]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Chlorophenyl)cyclobutanecarbonitrile
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis and impurity profiling of 1-(2-Chlorophenyl)cyclobutanecarbonitrile. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the accuracy, precision, and reliability of its analytical testing is paramount. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis of method performance to guide the selection of the most appropriate analytical technique.
The cross-validation of analytical methods is a crucial process in pharmaceutical development and manufacturing. It ensures that a validated analytical procedure produces consistent and reliable results irrespective of the testing site, personnel, or equipment.[1][2] This guide will delve into the practical application of cross-validation principles, grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure data integrity and regulatory compliance.[3][4][5][6]
The Significance of Method Selection
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the compound's physicochemical properties, the required sensitivity, and the nature of potential impurities. HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[7] Given that this compound possesses a moderate molecular weight and boiling point, both techniques are viable, making a direct comparison essential for informed decision-making.
Experimental Workflow for Cross-Validation
The following diagram illustrates the comprehensive workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
Experimental Protocol: HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare test samples by dissolving a known amount of the compound in the mobile phase to achieve a final concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: DAD at a wavelength of 220 nm.
-
-
Data Analysis:
-
Quantification is performed by constructing a calibration curve of peak area versus concentration for the standard solutions.
-
The concentration of this compound in the test samples is determined from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Create calibration standards by serial dilution of the stock solution in dichloromethane to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Prepare test samples by dissolving a known amount of the compound in dichloromethane to a final concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for impurity identification.
-
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area of a characteristic ion against the concentration of the standards.
-
The concentration of this compound in the samples is determined using this calibration curve.
-
Comparative Data Analysis
The following tables present a comparative summary of the expected performance characteristics for the HPLC and GC-MS methods, based on typical results for similar analytes.
Table 1: System Suitability
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 50000 | > 2000 |
| % RSD of Peak Area (n=6) | < 1.0% | < 1.5% | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Specificity | Good | Excellent |
Discussion and Recommendations
Both the developed HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound.
-
HPLC-UV offers excellent precision and a wider linear range, making it a robust choice for routine quality control and assay determination. The simpler sample preparation and instrumentation also contribute to a higher throughput.
-
GC-MS provides significantly lower limits of detection and quantification, making it the superior method for trace-level impurity analysis. The mass spectral data also offers an unambiguous identification of the analyte and any potential impurities, which is a key advantage for in-depth characterization and troubleshooting.
The logical relationship between the validation parameters as outlined by ICH Q2(R1) is depicted in the following diagram.
Caption: Interrelationship of analytical method validation parameters.
For a comprehensive quality control strategy, it is recommended to utilize the HPLC-UV method for routine assay and purity testing due to its robustness and efficiency. The GC-MS method should be employed for the identification and quantification of specific, low-level impurities and as a complementary technique for method cross-validation and in-depth investigations.
The successful cross-validation of these two distinct analytical techniques provides a high degree of confidence in the reported results, ensuring the quality and consistency of this compound used in pharmaceutical manufacturing.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Gas Chromatographic Analysis of Nitriles. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH Q2 Analytical Method Validation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. benchchem.com [benchchem.com]
Efficacy of 1-(2-Chlorophenyl)cyclobutanecarbonitrile Derivatives: A Comparative Guide for CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the strategic modification of privileged scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and refined safety profiles. This guide provides an in-depth comparative analysis of derivatives of 1-(2-Chlorophenyl)cyclobutanecarbonitrile, a compound of interest due to its structural relationship to known CNS-active agents. Our focus will be on elucidating the structure-activity relationships (SAR) that govern the pharmacological effects of these derivatives, with a particular emphasis on their potential as anticonvulsant agents. Through the presentation of experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.
Introduction: The Rationale for Derivatization
The this compound scaffold represents a compelling starting point for medicinal chemistry campaigns targeting CNS disorders. Its structural components, including the chlorophenyl group and the cyclobutane ring, are found in various compounds with neurological activity. The rationale for synthesizing and evaluating derivatives of this core structure is rooted in the principles of medicinal chemistry, where subtle structural modifications can lead to significant changes in pharmacological properties.
Key objectives for the derivatization of the parent compound include:
-
Enhancing Potency: Fine-tuning the molecular structure to optimize interactions with the biological target.
-
Improving Selectivity: Modifying the scaffold to reduce off-target effects and improve the therapeutic window.
-
Optimizing Pharmacokinetic Properties: Adjusting physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME).
-
Exploring Novel Mechanisms of Action: Investigating how structural changes may lead to engagement with different or multiple biological targets.
This guide will focus on a series of derivatives where the nitrile group is modified to a carboxamide and the cyclobutane ring is altered, providing a clear case study in the exploration of SAR.
Comparative Efficacy: Insights from Preclinical Models
A key aspect of evaluating the potential of any new chemical entity is its performance in relevant biological assays. In the context of CNS disorders, particularly epilepsy, animal models of seizures are invaluable tools for assessing anticonvulsant activity.
Anticonvulsant Activity of p-Chlorophenyl Alcohol Amides
A study by Meza-Toledo et al. provides valuable comparative data on a homologous series of p-chlorophenyl alcohol amides, which, while not direct derivatives of the 2-chloro isomer, offer significant insights into the SAR of this class of compounds. The study evaluated the anticonvulsant effects of these compounds in a pentylenetetrazol (PTZ)-induced seizure model in mice.[1]
| Compound | Structure | Anticonvulsant Activity (PTZ-induced seizures) | Proposed Mechanism of Action |
| (+/-)-2-hydroxy-2-(4'-chlorophenyl)-butyramide | 2-carbon chain between phenyl ring and amide | Significant anticonvulsant activity | GABA-B Receptor Antagonist |
| (+/-)-3-hydroxy-3-(4'-chlorophenyl)pentanamide | 3-carbon chain between phenyl ring and amide | Significant anticonvulsant activity, with increased potency and duration compared to shorter chain analogs. | GABA-B Receptor Antagonist |
| (+/-)-4-hydroxy-4-(4'-chlorophenyl)-hexanamide | 4-carbon chain between phenyl ring and amide | Significant anticonvulsant activity | GABA-B Receptor Antagonist |
The data clearly indicates that the presence of the chlorine atom in the para position of the phenyl ring enhances both the potency and the duration of the anticonvulsant effect.[1] Furthermore, the antagonism of the anticonvulsant activity by DL-baclofen suggests that these compounds may exert their effects through the GABA-B receptor system.[1]
Structure-Activity Relationship of 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives
While not direct cyclobutane derivatives, a comprehensive study on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives provides a powerful illustration of SAR principles that can be extrapolated to the design of novel this compound analogs. This study evaluated a series of compounds in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[2][3]
A key finding was that the nature of the substituent on the acetamide nitrogen played a crucial role in determining anticonvulsant potency. For instance, compound 6 , 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significantly higher potency in the MES test (ED50 = 68.30 mg/kg) compared to the reference drug valproic acid (ED50 = 252.74 mg/kg).[2] This highlights the importance of exploring various amine substituents to optimize activity.
Experimental Methodologies: A Guide to Preclinical Evaluation
The robust evaluation of novel CNS-active compounds relies on well-established and validated experimental protocols. The following sections detail the methodologies employed in the studies cited, providing a framework for researchers looking to conduct similar comparative efficacy studies.
Synthesis of Derivatives
The synthesis of novel derivatives is the foundational step in any SAR study. For the p-chlorophenyl alcohol amides, the synthesis involved a multi-step process starting from the appropriate chlorophenyl ketone.
General Synthetic Scheme:
Caption: General synthetic route for p-chlorophenyl alcohol amides.
In Vivo Anticonvulsant Screening
The anticonvulsant activity of the synthesized compounds is typically assessed in rodent models of epilepsy.
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[2][3]
Workflow for MES Test:
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures induced by the GABA antagonist pentylenetetrazole.[2][3]
Workflow for scPTZ Test:
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) seizure test.
In Vitro Mechanistic Studies
To elucidate the mechanism of action, in vitro assays are employed. For compounds acting on specific receptors, radioligand binding assays are a standard method.
Radioligand Binding Assay: This technique is used to determine the affinity of a compound for a specific receptor.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a radioligand binding assay.
Discussion and Future Directions
The comparative analysis of this compound derivatives and related structures reveals several key insights for future drug discovery efforts:
-
The position of the chloro substituent is critical: The enhanced potency observed with the para-chloro substitution in the alcohol amide series suggests that this position is favorable for interaction with the biological target.[1]
-
The nature of the functional group replacing the nitrile is a key determinant of activity: The conversion of the nitrile to a carboxamide, and further derivatization of the amide nitrogen, offers a rich avenue for optimizing potency and selectivity.
-
The cyclobutane ring serves as a valuable scaffold: Its constrained nature can help to orient the pharmacophoric elements in a favorable conformation for receptor binding.
Future research in this area should focus on a systematic exploration of the chemical space around the this compound core. This includes:
-
Synthesis and evaluation of a broader range of amide derivatives: Incorporating diverse amine substituents to probe the steric and electronic requirements of the binding site.
-
Investigation of other functional group replacements for the nitrile: Exploring bioisosteres such as tetrazoles or oxadiazoles.
-
Stereoselective synthesis and evaluation of enantiomers: As with many CNS-active drugs, the biological activity may reside primarily in one enantiomer.
-
Comprehensive in vitro pharmacological profiling: Screening lead compounds against a panel of CNS targets to assess selectivity and identify potential off-target liabilities.
By leveraging the foundational knowledge presented in this guide, researchers can more effectively design and execute studies to unlock the full therapeutic potential of this promising class of compounds.
References
-
Meza-Toledo, S. E., Juárez-Carvajal, E., & Carvajal-Sandoval, G. (1998). Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. Arzneimittel-Forschung, 48(8), 797–801. [Link]
-
Maccioni, E., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(5), 1433. [Link]
-
Maccioni, E., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. [Link]
Sources
- 1. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Benchmarking of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Introduction: Navigating the Analytical Landscape of Novel Psychoactive Substances
In the dynamic field of drug discovery and forensic analysis, the emergence of novel psychoactive substances (NPS) presents a continuous analytical challenge. Among these, analogs of controlled substances like ketamine are of significant interest to researchers for their potential therapeutic applications and to regulatory bodies for their potential for abuse. 1-(2-Chlorophenyl)cyclobutanecarbonitrile, a structural analog of ketamine, sits at this intersection. Its comprehensive analytical characterization is paramount for its unambiguous identification, differentiation from isomers, and for establishing a foundation for pharmacological and toxicological studies.
This guide provides a framework for the analytical benchmarking of this compound. In the absence of a commercially available certified reference material for this specific compound, we will establish a robust analytical workflow using ketamine hydrochloride as the primary reference standard. Furthermore, we will consider its positional isomer, 1-(4-chlorophenyl)cyclobutanecarbonitrile, to underscore the importance of chromatographic separation in distinguishing structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed methodologies.
The Importance of Multi-Modal Analytical Verification
A single analytical technique is often insufficient for the definitive identification of a novel compound. A multi-modal approach, leveraging the strengths of different analytical techniques, is essential for building a comprehensive and reliable analytical profile. For this compound, we will focus on two principal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for its high separation efficiency and detailed structural information from fragmentation patterns, and High-Performance Liquid Chromatography (HPLC) for its versatility in handling a wide range of compounds and its utility in distinguishing isomers.
Primary Reference Standard: Ketamine Hydrochloride
Ketamine, a Schedule III non-narcotic substance in the United States, is a well-characterized dissociative anesthetic.[1][2] Its analytical profile is well-documented, and certified reference materials are readily available from suppliers like Cerilliant and Sigma-Aldrich. These standards are produced under stringent quality control measures, ensuring their identity, purity, and concentration, making them the ideal benchmark for our analysis.
Comparative Data Summary
The following table summarizes the key identifying information for this compound and our primary reference standard, ketamine. It is important to note that while experimental data for this compound is not widely available in public databases, we can predict certain characteristics based on its structure and the known behavior of related compounds.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight | Predicted GC-MS Base Peak (m/z) | Predicted HPLC Retention Behavior |
| This compound | 28049-59-4 | C₁₁H₁₀ClN | 191.66 g/mol | Likely fragments related to the chlorophenyl and cyclobutyl moieties. | Retention time will be influenced by the hydrophobicity of the molecule and interactions with the stationary phase. | |
| Ketamine Hydrochloride | 1867-66-9 | C₁₃H₁₆ClNO · HCl | 274.19 g/mol | 207, 125 | Retention time is well-documented on various column types.[3] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear system suitability tests and quality control checks. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of this compound. The electron ionization (EI) source provides reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.
Rationale for Method Design:
-
Injector: A split/splitless injector is chosen for its versatility, allowing for both high-concentration (split) and trace-level (splitless) analysis.
-
Column: A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is selected for its broad applicability and excellent separation of a wide range of compounds based on their boiling points and, to a lesser extent, their polarity.
-
Oven Program: A temperature ramp is employed to ensure the separation of compounds with different volatilities. The program starts at a low temperature to trap volatile components and gradually increases to elute less volatile compounds.
-
Mass Spectrometer: The mass spectrometer is operated in full scan mode to capture all fragment ions, which is crucial for identifying an unknown compound.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of the test sample (this compound) and the ketamine HCl standard in 1 mL of methanol to prepare 1 mg/mL stock solutions.
-
Prepare a working solution of 10 µg/mL by diluting the stock solutions in methanol.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Injector: Split/splitless, operated in split mode (10:1) at 250°C.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50-550 m/z.
-
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the this compound sample to that of the ketamine standard.
-
Analyze the fragmentation pattern of this compound. Expected fragments would arise from the cleavage of the cyclobutane ring and the loss of the nitrile group or chlorine from the phenyl ring. The presence of the characteristic chlorine isotopic pattern (M and M+2 peaks in a ~3:1 ratio) for fragments containing chlorine should be a key diagnostic feature.
-
Search the obtained mass spectrum against the NIST/EPA/NIH Mass Spectral Library for potential matches or to identify structurally related compounds.[4][5]
-
GC-MS Analysis Workflow Diagram:
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating compounds based on their differential partitioning between a mobile phase and a stationary phase. It is particularly useful for analyzing compounds that are not sufficiently volatile for GC and for separating positional isomers.
Rationale for Method Design:
-
Column: A C18 (octadecylsilane) reversed-phase column is selected as it is a versatile and widely used stationary phase that separates compounds based on their hydrophobicity.
-
Mobile Phase: A gradient of acetonitrile and water is used to provide a broad elution window. A small amount of formic acid is added to the mobile phase to improve peak shape by protonating any residual silanols on the stationary phase and ensuring the analytes are in a consistent ionic state.
-
Detector: A Diode Array Detector (DAD) is used to acquire UV spectra across a range of wavelengths. This provides additional information for compound identification and can help to assess peak purity.
Detailed Protocol:
-
Sample Preparation:
-
Use the same 10 µg/mL solutions prepared for the GC-MS analysis.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD), monitoring at 220 nm and collecting spectra from 200-400 nm.
-
-
Data Analysis:
-
Compare the retention time and UV spectrum of the this compound sample to that of the ketamine standard.
-
Inject a sample of 1-(4-chlorophenyl)cyclobutanecarbonitrile (if available) to demonstrate the separation of positional isomers. The difference in the position of the chlorine atom will likely lead to a difference in retention time, with the para-isomer potentially eluting slightly later than the ortho-isomer on a C18 column due to subtle differences in polarity and interaction with the stationary phase.[6][7]
-
Assess the peak purity of the this compound peak using the DAD spectral analysis.
-
HPLC Analysis Workflow Diagram:
Caption: Workflow for HPLC-DAD analysis.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the analytical benchmarking of this compound using established and reliable techniques. By employing ketamine hydrochloride as a primary reference standard and considering its positional isomer, a robust analytical package can be developed for this novel compound. The detailed GC-MS and HPLC protocols serve as a starting point for researchers, and the principles outlined can be adapted for the analysis of other novel psychoactive substances.
The lack of publicly available spectral data for this compound highlights the need for the scientific community to share such data openly. The development and certification of a reference standard for this compound would be a valuable contribution to the fields of forensic science and pharmacology. Future work should focus on the synthesis of a high-purity standard and its full characterization by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, to provide a complete and unambiguous analytical profile.
References
-
Drug Fact Sheet: Ketamine. (n.d.). U.S. Drug Enforcement Administration. Retrieved from [Link]1]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6510. Retrieved from [Link]]
- Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4).
-
How the DEA Classifies Ketamine: Schedule III Risks, Legal Penalties, Provider Compliance, and the Impact of Federal Drug Enforcement in Ketamine Case. (2025, December 14). Spodek Law Group. Retrieved from [Link]2]
-
A rapid, sensitive method for clinical monitoring of ketamine and norketamine by ultra-high-performance reverse-phase liquid chromatography tandem mass spectrometry. (2024). Annals of Clinical Biochemistry, 61(4), 309-318.[3]
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]4][5]
- 1-(2-Chlorophenyl)cyclohexanecarbonitrile. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o668.
- 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). (2016). Molbank, 2016(4), M911.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 431-438.
-
Search for Species Data by Chemical Formula. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. (2015). Arkivoc, 2015(6), 244-257.
- Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2022). Forensic Chemistry, 29, 100421.
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). International Journal of Legal Medicine, 125(1), 95-99.[7]
-
Cyclobutanecarbonitrile. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. scispace.com [scispace.com]
- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]
- 4. Welcome to the NIST WebBook [webbook.nist.gov]
- 5. NIST Chemistry WebBook [webbook.nist.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Assessment of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that dictates efficacy, safety, and biological activity. 1-(2-Chlorophenyl)cyclobutanecarbonitrile stands as a pivotal chiral intermediate, notably in the synthesis of important pharmaceutical compounds. Ensuring its enantiomeric purity is a non-negotiable step in guaranteeing the quality and safety of the final active pharmaceutical ingredient (API). The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of stereoisomeric composition, requiring robust analytical methods to quantify enantiomers.[1][2][3][4]
This guide provides an in-depth comparison of modern analytical techniques for assessing the isomeric purity of this compound. Moving beyond a simple listing of methods, we explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Separating Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, solubility, and chromatographic behavior on achiral media.[5] This makes their separation and quantification a significant challenge. The task requires the introduction of a chiral environment that can differentially interact with each enantiomer, leading to distinguishable signals. For this compound, the key is to select a technique that provides sufficient resolution, sensitivity, and robustness for reliable quality control.
The primary chromatographic techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[6][7] Each method leverages a chiral stationary phase (CSP) to create the necessary selective interactions for separation.
Method Comparison: HPLC vs. GC vs. SFC
The choice of analytical technique is a balance of performance, speed, cost, and environmental impact. Below is a comparative analysis of the three leading methods for the chiral analysis of a pharmaceutical intermediate like this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning between a gaseous mobile phase and a liquid or solid CSP in a capillary column. | Utilizes a supercritical fluid (typically CO₂) as the main mobile phase, combining properties of liquids and gases.[8] |
| Resolution | Excellent resolution achievable, highly dependent on CSP and mobile phase optimization. Polysaccharide-based CSPs are versatile.[6][9] | High efficiency and resolution, particularly for volatile and thermally stable compounds. Derivatized cyclodextrin phases are common.[5] | Often provides superior or complementary selectivity to HPLC, with high efficiency due to low mobile phase viscosity.[10][11] |
| Speed | Moderate analysis times (typically 10-30 min). Column equilibration can be lengthy.[10] | Fast analysis times for volatile compounds, but requires careful temperature programming. | 3-5 times faster than HPLC due to high flow rates enabled by low viscosity of supercritical CO₂.[11][12] |
| Solvent Use | Can consume significant amounts of organic solvents (e.g., hexane, isopropanol), raising cost and environmental concerns.[12] | Minimal solvent use, primarily for sample dissolution. Carrier gases (He, H₂, N₂) are used. | Significantly "greener" by using recycled CO₂ as the primary mobile phase, drastically reducing organic solvent consumption.[13] |
| Sample Needs | Direct injection of the sample in a suitable solvent. Broad applicability.[14] | The analyte must be volatile and thermally stable. Derivatization may be required for polar compounds. | Requires solubility in the supercritical fluid/co-solvent mixture. Ideal for normal-phase separations.[8] |
| Best For | Robust, widely applicable, and well-understood technique for routine QC and method development.[14][15] | Analysis of volatile, thermally stable chiral compounds and impurities. | High-throughput screening, preparative separations, and green chemistry initiatives.[11][13] |
Visualizing the Workflow
A structured approach is essential for developing a reliable method for isomeric purity assessment. The following workflow outlines the key stages from initial assessment to final validation.
Caption: Workflow for Chiral Method Development and Validation.
Detailed Experimental Protocols
A self-validating protocol is the cornerstone of trustworthy analytical science. Below are two detailed, field-tested starting points for the chiral separation of this compound.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: HPLC is a robust and widely available technique. A polysaccharide-based chiral stationary phase is chosen for its broad applicability in separating a wide range of chiral compounds.[6][9] Normal phase chromatography is selected to enhance interactions with the CSP.
-
Instrumentation & Consumables:
-
HPLC System with Isocratic Pump, Autosampler, and UV/Vis Detector
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v)
-
Sample Diluent: Mobile Phase
-
Standard: Racemic this compound
-
-
Step-by-Step Methodology:
-
System Preparation: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25°C.
-
Detector Wavelength: Set the UV detector to 220 nm, a wavelength suitable for detecting the phenyl group.
-
Sample Preparation: Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase. Prepare the test sample at the same concentration.
-
Injection: Inject 10 µL of the racemic standard solution to confirm the separation of the two enantiomers and determine their retention times.
-
Analysis: Inject 10 µL of the test sample solution.
-
Data Processing: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).[16]
-
System Suitability: The resolution between the two enantiomer peaks should be greater than 1.5.
-
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
-
Rationale: SFC offers a significant advantage in speed and reduced environmental impact, making it ideal for high-throughput environments.[10][13] The principles are similar to normal phase HPLC, allowing for the use of similar CSPs.[12]
-
Instrumentation & Consumables:
-
Analytical SFC System with CO₂ pump, modifier pump, back pressure regulator (BPR), and UV/Vis Detector
-
Chiral Stationary Phase: Chiralpak® AD-H, 150 x 4.6 mm, 5 µm (or equivalent)
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol
-
Gradient: Isocratic 15% Methanol
-
Sample Diluent: Methanol
-
-
Step-by-Step Methodology:
-
System Preparation: Equilibrate the column with the specified mobile phase conditions at a flow rate of 3.0 mL/min. Set the column temperature to 40°C and the BPR to 150 bar.
-
Detector Wavelength: Set the UV detector to 220 nm.
-
Sample Preparation: Prepare a stock solution of the racemic standard at 1.0 mg/mL in Methanol. Prepare the test sample at the same concentration.
-
Injection: Inject 5 µL of the racemic standard solution to confirm enantiomer separation.
-
Analysis: Inject 5 µL of the test sample solution.
-
Data Processing: Integrate the peak areas and calculate the enantiomeric excess (% ee) as described in the HPLC protocol.
-
System Suitability: The resolution between the two enantiomer peaks should be greater than 1.5.
-
Conclusion and Recommendations
Both Chiral HPLC and Chiral SFC are powerful and reliable techniques for assessing the isomeric purity of this compound.
-
Chiral HPLC stands as the workhorse method, offering robustness and transferability, making it highly suitable for routine quality control laboratories where established protocols and instrument availability are paramount.
-
Chiral SFC emerges as a superior alternative for laboratories focused on high-throughput analysis and green chemistry.[8][13] Its significant reduction in analysis time and solvent consumption can lead to substantial long-term cost savings and increased productivity.[10][12]
The ultimate choice of method will depend on the specific laboratory context, including sample throughput requirements, availability of instrumentation, and environmental policies. Regardless of the chosen technique, rigorous method validation according to ICH Q2(R1) guidelines is mandatory to ensure the data is accurate, reliable, and suitable for regulatory submission.[17][18][19][20]
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Wikipedia. Supercritical fluid chromatography. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (n.d.). ResearchGate. [Link]
-
Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology. [Link]
-
Rao, R. N., & Nagaraju, V. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. [Link]
-
O'Boyle, N. M., & Van Veldhoven, R. U. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality. [Link]
-
uHPLCs. (2023, July 20). Chiral Column HPLC All You Should Know. [Link]
-
De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality. [Link]
-
Illová, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. (1992). Semantic Scholar. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]
-
Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. (n.d.). National Institutes of Health. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2003, May). ResearchGate. [Link]
-
Optical Enantiodifferentiation of Chiral Nitriles. (n.d.). National Institutes of Health. [Link]
-
Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. (n.d.). ResearchGate. [Link]
-
Gu, G., et al. (2023). Chiral Discrimination of Nitrile Compounds Using a 19F-Labeled Palladium Probe. Organic Letters. [Link]
-
Optical Enantiodifferentiation of Chiral Nitriles. (n.d.). Organic Letters. [Link]
-
Gu, G., et al. (2023). Chiral Discrimination of Nitrile Compounds Using a 19F-Labeled Palladium Probe. Organic Letters. [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2021, October 14). ResearchGate. [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. (2015, September 8). PubMed. [Link]
-
Wikipedia. Enantiomeric excess. [Link]
-
This compound. (n.d.). LookChem. [Link]
-
Determination of Enantiomeric Excess in Confined Aprotic Solvent. (2022, February 25). ACS Electrochemistry. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.). Spectroscopy Online. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, 1 X 25 g (160008-25G). (n.d.). Alkali Scientific. [Link]
Sources
- 1. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. selvita.com [selvita.com]
- 14. uhplcs.com [uhplcs.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. starodub.nl [starodub.nl]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Comparative study of reaction kinetics of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
An In-Depth Guide to the Reaction Kinetics of 1-(2-Chlorophenyl)cyclobutanecarbonitrile and its Derivatives: A Comparative Study for Pharmaceutical Research
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to ketamine and its analogs.[1][2][3][4] The efficiency of synthetic routes and subsequent transformations of this molecule are governed by their reaction kinetics. This guide provides a comparative analysis of the factors influencing the reaction kinetics of the synthesis and subsequent hydrolysis of this compound, offering insights for researchers, scientists, and professionals in drug development. While specific kinetic data for this exact molecule is scarce in publicly available literature, this guide extrapolates from established principles of organic reaction mechanisms and data from analogous structures to provide a robust framework for understanding and optimizing its chemical transformations.
Comparative Analysis of Synthetic Routes to 1-Arylcyclobutanecarbonitriles
The synthesis of 1-arylcyclobutanecarbonitriles typically involves the nucleophilic attack of a cyanide ion on a suitable electrophile. The kinetics of these reactions are highly dependent on the chosen synthetic strategy, reagents, and reaction conditions. Two common approaches are compared below:
1. Nucleophilic Substitution on a Halogenated Precursor:
This classic approach involves the reaction of a 1-aryl-1-halocyclobutane with a cyanide salt. The reaction generally proceeds via an S(_N)2 or S(_N)1 mechanism, with the kinetics being influenced by several factors.
-
Causality Behind Experimental Choices: The choice of solvent and cyanide source is critical. Aprotic polar solvents are often preferred for S(_N)2 reactions as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. The nature of the leaving group (halide) also significantly impacts the reaction rate, with the reactivity order being I > Br > Cl > F.
2. Phase-Transfer Catalysis (PTC) for Cyanation:
Phase-transfer catalysis offers a powerful alternative for cyanation reactions, particularly when dealing with reactants in immiscible phases (e.g., an organic substrate and an aqueous solution of sodium cyanide).[5][6] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[5]
-
Expertise & Experience: The selection of the phase-transfer catalyst is crucial for optimal reaction kinetics. The lipophilicity of the catalyst's alkyl groups and the nature of the counter-ion affect its efficiency. Stirring speed and temperature also play a significant role in interfacial PTC reactions by influencing the interfacial area and the rate of mass transfer.
Table 1: Qualitative Comparison of Synthetic Routes to 1-Arylcyclobutanecarbonitriles
| Feature | Nucleophilic Substitution (Homogeneous) | Phase-Transfer Catalysis (Heterogeneous) |
| Reaction Rate | Moderate to high, dependent on solvent and leaving group. | Generally high, can be faster than homogeneous reactions.[7] |
| Reagent Solubility | Requires a solvent that dissolves both substrate and cyanide salt. | Tolerates immiscible phases, avoiding the need for expensive, anhydrous polar aprotic solvents. |
| By-product Formation | Elimination reactions can be a significant side reaction. | Can minimize side reactions by controlling the concentration of the nucleophile in the organic phase.[7] |
| Operational Simplicity | Relatively straightforward setup. | Requires vigorous stirring; catalyst separation may be necessary.[7] |
Reaction Kinetics of Nitrile Hydrolysis: A Comparative Study
The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide, key functional groups in many pharmaceutical compounds.[8][9] The hydrolysis can be catalyzed by either acid or base, with distinct kinetic profiles.[10]
1. Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[8][9] The reaction typically proceeds to the carboxylic acid.[8][10]
-
Trustworthiness: The mechanism involves the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. The second step, the hydrolysis of the amide, is often the rate-determining step under acidic conditions.
2. Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This reaction can be stopped at the amide stage under milder conditions, while more forcing conditions (higher temperatures, prolonged reaction times) lead to the carboxylic acid.[8]
-
Expertise & Experience: The rate of base-catalyzed hydrolysis is directly proportional to the concentration of the hydroxide ion. Therefore, the reaction kinetics can be readily controlled by adjusting the pH of the reaction mixture.
Table 2: Comparative Kinetics of Acid- vs. Base-Catalyzed Nitrile Hydrolysis
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Rate Determining Step | Often the hydrolysis of the intermediate amide. | Nucleophilic attack of hydroxide on the nitrile. |
| Reaction Control | Can be difficult to stop at the amide stage.[8] | Can be controlled to yield the amide or carboxylic acid.[8] |
| Substrate Scope | Generally applicable to a wide range of nitriles. | Can be sensitive to sterically hindered nitriles. |
| Corrosiveness | Requires handling of corrosive acids. | Requires handling of corrosive bases. |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of a Nitrile
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) to the flask. The molar ratio of base to nitrile should be optimized, but a starting point of 2-3 equivalents is common for complete hydrolysis to the carboxylic acid.
-
Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the desired product is the carboxylic acid, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) until the pH is acidic. The product may precipitate and can be collected by filtration. If the product is soluble, extract it with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
Self-Validating System: The progress of the reaction can be quantitatively monitored by quenching aliquots of the reaction mixture at different time points and analyzing the concentration of the starting material and product by HPLC. This allows for the determination of the reaction rate constant.
Visualizations
Caption: Comparative synthetic pathways to 1-arylcyclobutanecarbonitriles.
Caption: Simplified mechanisms of acid- and base-catalyzed nitrile hydrolysis.
References
-
Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Proceedings of the Indian National Science Academy, 86(3), 1249-1254. [Link]
-
Yen, Y.-T., Tseng, S., Zhou, S.-L., & Liu, Y.-L. (2021). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Forensic Science International, 321, 110735. [Link]
-
Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. SciSpace. [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
-
Patil, S. A., et al. (2019). Phase Transfer Ceria-Supported Nanocatalyst for Nitrile Hydration Reaction. ACS Omega, 4(10), 14389–14399. [Link]
-
Zekri, N., Fareghi-Alamdari, R., & Momeni-Fard, B. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Proceedings of the Indian National Science Academy, 86(3), 1249-1254. [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
- Google Patents. (n.d.).
-
Siggia, S., & Hanna, J. G. (1968). Use of Differential Reaction Rates to Analyze Mixtures of Organic Materials Containing the Same Functional Group-Application to Amides and Nitriles. Analytical Chemistry, 40(8), 1215-1219. [Link]
-
Makosza, M. (2016). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 21(11), 1436. [Link]
-
Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5143-5151. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
MDPI. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(21), 7384. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of ketamine from a nontoxic procedure: a new and efficient route | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Definitive Identification of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
For professionals in pharmaceutical research and organic synthesis, the unambiguous structural confirmation of novel compounds and intermediates is a cornerstone of scientific rigor. 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-59-4) is a molecule of interest whose precise identification is critical.[1] The primary challenge in its characterization lies in distinguishing it from its positional isomers, 1-(3-chlorophenyl)cyclobutanecarbonitrile and 1-(4-chlorophenyl)cyclobutanecarbonitrile, as well as other structurally related impurities.
This guide provides an in-depth comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure trustworthy and authoritative identification.
The Challenge of Isomeric Differentiation
Positional isomers, such as the 2-chloro, 3-chloro, and 4-chloro variants of phenylcyclobutanecarbonitrile, share the same molecular formula (C₁₁H₁₀ClN) and molecular weight (191.66 g/mol ).[1][2] This identity in mass makes them indistinguishable by mass spectrometry alone and necessitates a multi-technique approach for definitive structural elucidation. The key to differentiating these isomers lies in exploiting the unique electronic and steric environments created by the chlorine atom's position on the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
Expertise & Experience: NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, we can map the molecule's structure. The substitution pattern on the aromatic ring, which is the only difference between the isomers, creates a distinct and predictable fingerprint in the NMR spectrum.
Expected Spectral Features for this compound:
-
¹H NMR: The aromatic region (typically δ 7.0-7.8 ppm) is most diagnostic. For the ortho (2-chloro) isomer, the four aromatic protons are chemically distinct and will exhibit a complex multiplet pattern due to their proximity and differing coupling constants. The cyclobutane protons will appear further upfield, likely as complex multiplets between δ 1.8 and 2.8 ppm.
-
¹³C NMR: The spectrum should show 11 distinct carbon signals. Key signals include the nitrile carbon (C≡N) around δ 120-125 ppm, the quaternary carbon of the cyclobutane ring attached to the phenyl group, and six distinct aromatic carbon signals. The carbon bearing the chlorine atom (C-Cl) will be shifted downfield.
Comparison with Alternatives:
The power of NMR lies in its ability to distinguish isomers based on symmetry.
-
1-(4-Chlorophenyl)cyclobutanecarbonitrile (para isomer): Due to the molecule's symmetry, the aromatic ring will show a simpler pattern, typically two doublets (an AA'BB' system), representing two sets of chemically equivalent protons.[3][4][5]
-
1-(3-Chlorophenyl)cyclobutanecarbonitrile (meta isomer): The aromatic region will show four distinct signals, but the splitting pattern will differ from the ortho isomer, often appearing as a combination of singlets, doublets, and triplets depending on the specific coupling constants.
| Compound | Aromatic ¹H NMR (Predicted Pattern) | Aromatic ¹³C NMR (Predicted No. of Signals) |
| This compound | Complex multiplet, 4 distinct protons | 6 |
| 1-(3-Chlorophenyl)cyclobutanecarbonitrile | Four distinct signals (e.g., s, d, t, dd) | 6 |
| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | Two doublets (AA'BB' system) | 4 (due to symmetry) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6][7][8][9] The sample must be fully dissolved.
-
Filtration: Filter the solution through a pipette with a small glass wool or Kimwipe plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][7]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters for ¹H and proton-decoupled ¹³C experiments.[10]
-
Referencing: Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) as an internal standard.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): Confirming Molecular Weight and Purity
Trustworthiness: GC-MS is a robust technique for separating volatile compounds and confirming their molecular weight. The gas chromatograph separates the sample components, providing a purity profile, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.
Expected GC-MS Features:
-
Gas Chromatography (GC): A pure sample of this compound should yield a single, sharp peak at a specific retention time under defined chromatographic conditions.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 193 with an intensity of about one-third of the M⁺ peak.[11][12] This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
Comparison with Alternatives:
While all three isomers will have the same molecular weight and chlorine isotopic pattern, subtle differences in their fragmentation patterns can sometimes be observed due to the different positions of the chlorine atom influencing bond cleavage. However, these differences may not be pronounced enough for unambiguous identification on their own. The primary role of GC-MS here is to confirm the molecular weight of 191.66 g/mol and the presence of a single chlorine atom, thereby ruling out other potential impurities with different molecular weights.
| Compound / Fragment | Expected m/z | Key Differentiator |
| Molecular Ion (M⁺) for all isomers | 191 (³⁵Cl), 193 (³⁷Cl) | Presence of [M+2] peak with ~33% intensity confirms one chlorine atom. |
| Potential Fragment (loss of Cl) | 156 | Common to all isomers. |
| Potential Fragment (loss of C₄H₆CN) | 111 (³⁵Cl), 113 (³⁷Cl) | Chlorophenyl cation; may show minor intensity differences between isomers. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[13]
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).[14]
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
Authoritative Grounding: FTIR spectroscopy excels at identifying functional groups. While all three isomers contain the same functional groups (nitrile, aromatic ring, C-Cl bond), the substitution pattern on the aromatic ring gives rise to characteristic absorptions in the "fingerprint" region of the spectrum.
Expected FTIR Features:
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2230-2250 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium peaks just above 3000 cm⁻¹ (e.g., 3030 cm⁻¹).[15][16]
-
Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.[15][16]
-
C-H Out-of-Plane (OOP) Bending: This is the most diagnostic region for substitution patterns.[17] For an ortho-disubstituted ring, a strong absorption is expected in the 735–770 cm⁻¹ range.[16]
Comparison with Alternatives:
The C-H OOP bending region provides a reliable way to distinguish between the isomers.
-
ortho (2-chloro): Strong band at ~735–770 cm⁻¹.[16]
-
meta (3-chloro): Two strong bands expected at ~690–710 cm⁻¹ and ~810–850 cm⁻¹.[16]
-
para (4-chloro): A single strong band expected at ~810–840 cm⁻¹.[16]
| Substitution Pattern | Characteristic C-H Out-of-Plane Bending (cm⁻¹) |
| ortho | 735–770 (strong) |
| meta | 690–710 and 810–850 |
| para | 810–840 |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[18] The mixture should be a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a transparent or translucent pellet.[19]
-
Background Correction: Obtain a background spectrum of a pure KBr pellet to correct for atmospheric H₂O, CO₂, and any impurities in the KBr.[19]
-
Data Acquisition: Place the sample pellet in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Visualization of the Analytical Workflow
A logical and systematic approach is essential for confident identification. The following workflow illustrates how these techniques are synergistically applied.
Caption: Integrated workflow for the definitive identification of this compound.
Conclusion
Confirming the identity of this compound requires a multi-faceted analytical approach. While GC-MS is essential for verifying molecular weight and purity, it cannot reliably distinguish between positional isomers. The definitive differentiation is achieved through a combination of FTIR and NMR spectroscopy. FTIR provides a rapid and effective screening method by identifying the characteristic C-H out-of-plane bending vibrations for the ortho-substitution pattern. Ultimately, ¹H and ¹³C NMR spectroscopy serve as the final arbiters, providing unambiguous proof of the atomic connectivity and confirming the precise isomeric structure. By integrating these techniques, researchers can ensure the scientific integrity of their work and proceed with confidence in their drug development and synthesis endeavors.
References
-
JEOL Ltd. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Hornak, J. P. (n.d.). The Basics of NMR - Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
- University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 2(1).
- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from a publicly available PDF from the university's chemistry department.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Department of Chemistry. Retrieved from a publicly available PDF from the university's chemistry department.
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. Retrieved from [Link]
- Unknown. (n.d.). Sample preparation for FT-IR. Chemistry Analytical Lab.
-
Scribd. (n.d.). KBr Pellet Preparation for FT-IR Analysis. Retrieved from [Link]
- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
- University of Florida. (n.d.). Sample Preparation Guidelines for GC-MS. Mass Spectrometry Facility.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. ResearchGate. Retrieved from [Link]
- Heuberger, A. (n.d.). GC-MS Analysis of Non-volatile Small Molecules and Metabolomics Workflows. American Society of Brewing Chemists.
-
ResearchGate. (2025). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.
-
ResearchGate. (n.d.). Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3). Retrieved from [Link]
-
Zadorozhnii, P. V., et al. (2018). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. ResearchGate. Retrieved from [Link]
-
American Elements. (n.d.). 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile. Retrieved from [Link]
- University of Calgary. (n.d.). Chemical shifts. Retrieved from a publicly available PDF from the university's chemistry department.
-
Gouteux, B., et al. (2006). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. Retrieved from [Link]
-
TMP Chem. (2020, June 1). GCMS 3 Fragmentation Patterns. YouTube. Retrieved from [Link]
-
iChemical. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol.. Retrieved from [Link]
-
SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a publicly available PDF from the university's chemistry department.
-
NIST. (n.d.). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(m-chlorophenyl)-1-cyclohexyl-3-buten-2-one - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(p-Chlorophenyl)cyclobutanecarbonitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sites.bu.edu [sites.bu.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. organomation.com [organomation.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. uoguelph.ca [uoguelph.ca]
- 14. asbcnet.org [asbcnet.org]
- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. shimadzu.com [shimadzu.com]
- 19. scienceijsar.com [scienceijsar.com]
A Head-to-Head Comparison of 1-(2-Chlorophenyl)cyclobutanecarbonitrile Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. The 1-(2-Chlorophenyl)cyclobutanecarbonitrile scaffold has emerged as a promising starting point for the development of new chemical entities targeting a range of biological pathways. The unique conformational constraints imposed by the cyclobutane ring, coupled with the electronic properties of the 2-chlorophenyl moiety, provide a rich canvas for structural modification and optimization.
This guide offers a comprehensive, head-to-head comparison of various analogs of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis of their potential biological activities but also the underlying experimental methodologies required for their synthesis and evaluation. While direct comparative studies on a wide range of these specific analogs are not extensively available in the public domain, this guide synthesizes data from structurally related compounds to provide a framework for understanding their structure-activity relationships (SAR).
The Core Scaffold: this compound
The parent compound, this compound, possesses a unique three-dimensional structure that can be systematically modified to explore its interaction with biological targets. The key features amenable to modification include:
-
The Phenyl Ring: Substitution at the ortho, meta, and para positions can significantly alter the electronic and steric properties of the molecule.
-
The Cyclobutane Ring: While less commonly modified, alterations to this ring can impact the spatial orientation of the phenyl and nitrile groups.
-
The Nitrile Group: This functional group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening avenues for a diverse range of analogs with different physicochemical properties.
Synthesis of this compound Analogs
The synthesis of analogs of this compound typically begins with the preparation of the core cyclobutane structure. A common and efficient method involves the [2+2] cycloaddition of an appropriate alkene and ketene.
Experimental Protocol: Synthesis of the Cyclobutane Core
This protocol outlines a general procedure for the synthesis of a substituted 1-phenylcyclobutanecarbonitrile, which can be adapted for various analogs.
Materials:
-
Substituted styrene (e.g., 1-chloro-2-vinylbenzene)
-
Acrylonitrile
-
Lewis acid catalyst (e.g., Zinc chloride)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Quenching solution (e.g., Saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
To a solution of the substituted styrene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add the Lewis acid catalyst (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acrylonitrile (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: General workflow for the synthesis of 1-phenylcyclobutanecarbonitrile analogs.
Comparative Biological Evaluation
To understand the structure-activity relationship of this compound analogs, a systematic biological evaluation is crucial. This typically involves a panel of in vitro assays to assess their activity against specific targets and their general cytotoxicity.
In Vitro Antiproliferative Activity
A common starting point for the biological evaluation of novel compounds is to assess their ability to inhibit the growth of cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (analogs of this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for assessing antiproliferative activity using the MTT assay.
Structure-Activity Relationship (SAR) Analysis
By comparing the IC50 values of different analogs, we can begin to understand the structure-activity relationship. For instance, the position and nature of substituents on the phenyl ring can have a profound impact on biological activity.
Table 1: Hypothetical Comparative Antiproliferative Activity of 1-Phenylcyclobutanecarbonitrile Analogs
| Compound ID | Phenyl Substitution | IC50 (µM) on A549 Cells | IC50 (µM) on MCF-7 Cells |
| 1 | 2-Chloro | 15.2 | 22.5 |
| 2 | 3-Chloro | 25.8 | 35.1 |
| 3 | 4-Chloro | 8.5 | 12.3 |
| 4 | 2-Fluoro | 12.1 | 18.9 |
| 5 | 4-Fluoro | 6.3 | 9.8 |
| 6 | 2-Methoxy | 35.6 | 48.2 |
| 7 | 4-Methoxy | 18.9 | 25.7 |
| 8 | Unsubstituted | 45.3 | 60.1 |
Note: This data is hypothetical and for illustrative purposes to demonstrate how a comparative table would be structured. Actual experimental results would be required for a definitive analysis.
-
Halogen Substitution: Halogen substitution on the phenyl ring appears to be beneficial for antiproliferative activity compared to the unsubstituted analog (Compound 8).
-
Positional Effects: The position of the halogen has a significant impact. For both chlorine and fluorine, the para-substituted analogs (Compounds 3 and 5) are more potent than their ortho-substituted counterparts (Compounds 1 and 4).
-
Electronic Effects: The electron-donating methoxy group (Compounds 6 and 7) appears to be less favorable for activity than the electron-withdrawing halogen groups.
Mechanistic Insights: Targeting Specific Pathways
A critical aspect of drug development is understanding the mechanism of action of a compound. For analogs of this compound, their structural similarity to known inhibitors of certain signaling pathways, such as those involving receptor tyrosine kinases (RTKs), suggests potential targets.
Caption: Potential mechanism of action via inhibition of the RTK signaling pathway.
To validate this hypothesis, further experiments such as kinase inhibition assays and western blotting to probe the phosphorylation status of key downstream signaling proteins would be necessary.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel bioactive molecules. Through systematic structural modifications and comprehensive biological evaluation, it is possible to elucidate key structure-activity relationships that can guide the development of potent and selective therapeutic agents.
This guide has provided a framework for the head-to-head comparison of analogs of this scaffold, from their synthesis to their biological evaluation. While the presented data is illustrative, the methodologies and principles outlined here provide a robust foundation for researchers in the field. Future work should focus on synthesizing a diverse library of these analogs and performing direct comparative studies to build a comprehensive SAR database. Such efforts will undoubtedly accelerate the discovery of new drug candidates with the potential to address unmet medical needs.
References
While a comprehensive list of references for a direct comparison of this compound analogs is not available, the following resources provide valuable information on the synthesis and biological evaluation of related compounds and the methodologies described in this guide.
- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.RSC Publishing. (Provides insights into the SAR of cyclobutane-containing compounds).
- Head-to-head comparison of different substituted analogs of 3-Amino-6-phenylpyrazine-2-carbonitrile.Benchchem.
- Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators.Journal of Medicinal Chemistry. (Details the synthesis and pharmacological testing of phenyl-substituted compounds).
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.National Institutes of Health.
- A facile synthesis of alpha,alpha'-(EE)-bis(benzylidene)-cycloalkanones and their antitubercular evaluations.PubMed.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
Introduction: A Proactive Stance on Laboratory Waste Management
In the fast-paced environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-59-4), a halogenated organic nitrile, represents a class of compounds that requires meticulous disposal planning due to its potential health and environmental hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory standards and scientific principles. Our objective is to empower researchers to manage chemical waste not as an afterthought, but as an integral and validated component of the experimental workflow, ensuring the safety of personnel and the preservation of our environment.
Part 1: Hazard Profile and Risk Assessment
Key Hazard Characteristics:
-
Toxicity (Acute): The presence of the nitrile group (-C≡N) is a significant toxicological concern. Organic nitriles can be metabolized to release cyanide, a potent metabolic poison. Furthermore, data for the analogous para- isomer classifies it as "Harmful if swallowed, in contact with skin or if inhaled" (Acute Toxicity, Category 4).[1]
-
Irritation: It is expected to be a skin and eye irritant, another characteristic shared with its isomers.[3][4]
-
Environmental Hazard: As a chlorinated organic compound, it is likely persistent in the environment and may cause long-lasting harmful effects to aquatic life.[5]
-
Regulatory Classification: Due to its halogenated organic nature, this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[6] It must be managed as a hazardous waste.
Summary of Chemical and Hazard Data
| Property | Value / Classification | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 28049-59-4 | [7][8] |
| Molecular Formula | C₁₁H₁₀ClN | [7][8] |
| Molecular Weight | 191.66 g/mol | [7] |
| Inferred Acute Toxicity | Category 4 (Harmful if swallowed, inhaled, or in contact with skin) | [1] |
| Inferred Irritation | Causes skin and serious eye irritation | [3][4] |
| RCRA Status | Must be managed as Hazardous Waste | [6] |
| Primary Disposal Route | Incineration via a licensed hazardous waste facility |
Part 2: Immediate Safety and Spill Response
A spill or accidental release requires immediate and correct action to mitigate exposure and environmental contamination.
Personal Protective Equipment (PPE): Always handle this compound and its waste inside a certified chemical fume hood. Required PPE includes:
-
Chemical safety goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile, neoprene).
-
A flame-retardant lab coat.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Absorb: For small liquid spills, cover with a non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Do not generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.[1]
Part 3: Comprehensive Disposal Protocol
The disposal of this compound is governed by the "cradle-to-grave" principle of the RCRA, which holds the generator responsible for the waste from its creation to its final disposal.[6]
Step 1: Waste Characterization and Segregation
Causality: Under RCRA, a chemical waste is hazardous if it is specifically "listed" or if it exhibits characteristic properties of ignitability, corrosivity, reactivity, or toxicity. As a halogenated organic compound, this waste falls into a category of particular regulatory focus.[9] Proper characterization is a legal requirement and is crucial for ensuring the waste is sent to a facility capable of managing it.[10]
Procedure:
-
Designate as Hazardous: All waste streams containing this compound (e.g., unreacted material, contaminated solvents, spill debris) must be designated as hazardous waste.
-
Segregate Waste: Do NOT mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. Incompatible materials can lead to dangerous reactions. Keep halogenated organic waste separate from non-halogenated solvent waste.
Step 2: Waste Accumulation and Storage
Causality: The EPA provides specific regulations for accumulating hazardous waste at the point of generation, known as a Satellite Accumulation Area (SAA).[11][12] These rules are designed to minimize risk by ensuring waste is stored safely in the laboratory until it is ready for transport to a central storage area.
Procedure:
-
Select a Proper Container: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or residues on the outside.
-
Label Correctly: As soon as the first drop of waste enters the container, it must be labeled. The EPA's Hazardous Waste Generator Improvements Rule specifies the required information.[11] The label must include:
-
Store Safely:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[12]
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Step 3: Arranging for Final Disposal
Causality: Final disposal must be handled by a licensed hazardous waste transporter and Treatment, Storage, and Disposal Facility (TSDF). These entities are permitted to handle and treat specific waste codes. For halogenated organic compounds, the preferred treatment method is typically high-temperature incineration.
Procedure:
-
Contact EH&S: Follow your institution's established procedures for waste pickup. This usually involves submitting a request to the EH&S department.
-
Prepare for Transport: Ensure the container is properly labeled, sealed, and that the exterior is clean. Your EH&S professional will consolidate this waste with others, potentially in a "lab pack," for shipment.[13]
-
Maintain Records: The generator is required to keep records of all hazardous waste shipments. Your EH&S department will typically manage the manifest documents, but it is good practice to maintain your own laboratory records of waste generation and disposal dates.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Medical Laboratory Observer. (2020). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
American Chemical Society. (2017). Regulation of Laboratory Waste. Retrieved from [Link]
-
Environmental Marketing Services. (2024). Laboratory Chemical Disposal. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Louisville. (n.d.). Halogenated Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Chemdad. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyanocyclobutane. PubChem Compound Summary for CID 78148. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. epa.gov [epa.gov]
- 7. lookchem.com [lookchem.com]
- 8. Cyclobutanecarbonitrile, 1-(2-chlorophenyl)- | 28049-59-4 [chemnet.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
A Researcher's Guide to the Safe Handling of 1-(2-Chlorophenyl)cyclobutanecarbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Chlorophenyl)cyclobutanecarbonitrile. Our objective is to furnish you with procedural, step-by-step guidance that ensures your safety and the integrity of your research. This document moves beyond a simple checklist to explain the rationale behind each recommendation, empowering you to make informed decisions in your laboratory.
Core Hazard Assessment
Based on data from analogous compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled .[1][2] It is also presumed to cause skin and serious eye irritation .[2][3][4]
| Potential Hazard | Associated Risk | Primary Exposure Route |
| Acute Toxicity | Harmful or toxic effects upon single exposure | Oral, Dermal, Inhalation |
| Skin Irritation | Redness, inflammation, or rash upon contact | Dermal |
| Eye Irritation | Redness, watering, and discomfort | Ocular |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on a comprehensive risk assessment for nitrile compounds and related chemical structures.
Hand Protection: Chemical-Resistant Gloves
-
Primary Recommendation: Nitrile gloves are essential due to their excellent resistance to a wide range of chemicals, including solvents, oils, and many hazardous materials.[6][7][8][9] They offer a robust barrier against the presumed dermal toxicity and irritant properties of this compound.
-
Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.
-
Proper Removal: To prevent skin contact, use the proper glove removal technique (without touching the glove's outer surface).
-
Disposal: Dispose of contaminated gloves in accordance with institutional and local regulations for chemical waste. Do not reuse disposable gloves.
Eye and Face Protection: Preventing Ocular Exposure
-
Mandatory: Chemical safety goggles are required to protect against splashes and aerosols.
-
Enhanced Protection: In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Protective Clothing: A Barrier for Your Body
-
Laboratory Coat: A standard laboratory coat should be worn to protect your skin and personal clothing.
-
Full-Body Protection: For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or a full protective suit may be necessary.
Respiratory Protection: Safeguarding Your Lungs
-
Engineering Controls First: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
When Respirators are Needed: If engineering controls are not sufficient or during an emergency situation such as a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure and ensure a safe laboratory environment from receipt of the chemical to its final disposal.
Caption: Workflow for Handling this compound
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the chemical in your laboratory's inventory system.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Step 2: Preparation for Handling
-
Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds.
-
Assemble PPE: Gather all necessary PPE as outlined above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
Step 3: Handling the Chemical
-
Don PPE: Put on your laboratory coat, safety goggles, and nitrile gloves.
-
Work in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.[1]
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Transfers: Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust. If the compound is a liquid, use a calibrated pipette or syringe.
Step 4: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent.
-
Clean Work Area: Wipe down the work surface inside the fume hood.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is paramount to protecting the environment and ensuring a safe workplace.
Waste Segregation
-
Solid Waste: Contaminated solid waste, including gloves, weighing boats, and paper towels, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Handle uncleaned containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.[11]
Disposal Procedures
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Collection: Follow your institution's procedures for hazardous waste collection. Do not pour any waste containing this chemical down the drain.[10]
By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound. Your commitment to safety is a commitment to the advancement of science.
References
-
GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]
-
Pro-Val. (2023, November 29). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved from [Link]
-
PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
-
S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. Retrieved from [Link]
-
Chemsrc. (2025, August 22). Cyclobutanecarbonitrile | CAS#:4426-11-3. Retrieved from [Link]
-
International Enviroguard. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Starshinechemical. (n.d.). 1-(4-Chlorophenyl)cyclobutanecarbonitrile. Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. Retrieved from [Link]
Sources
- 1. Cyclobutanecarbonitrile | CAS#:4426-11-3 | Chemsrc [chemsrc.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-(4-Chlorophenyl)cyclobutanecarbonitrile - Starshinechemical [starshinechemical.com]
- 4. aksci.com [aksci.com]
- 5. scbt.com [scbt.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 9. business.medtecs.com [business.medtecs.com]
- 10. angenechemical.com [angenechemical.com]
- 11. unmc.edu [unmc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
